Product packaging for 3-Methylpyridine-4-carboxylic acid N-oxide(Cat. No.:CAS No. 131346-20-8)

3-Methylpyridine-4-carboxylic acid N-oxide

Cat. No.: B149320
CAS No.: 131346-20-8
M. Wt: 153.14 g/mol
InChI Key: OMPBCHVDILLLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methylpyridine-4-carboxylic acid N-oxide is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B149320 3-Methylpyridine-4-carboxylic acid N-oxide CAS No. 131346-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-oxidopyridin-1-ium-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-4-8(11)3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPBCHVDILLLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626312
Record name 3-Methyl-1-oxo-1lambda~5~-pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131346-20-8
Record name 3-Methyl-1-oxo-1lambda~5~-pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methylpyridine-4-carboxylic acid N-oxide synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic routes for this compound. It includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the practical application of these methods.

Synthetic Pathway Overview

The synthesis of this compound can be effectively achieved through a multi-step process commencing with the readily available starting material, 3-methylpyridine (3-picoline). The proposed and most literature-supported pathway involves four key transformations:

  • N-Oxidation: The pyridine nitrogen of 3-methylpyridine is oxidized to form 3-methylpyridine-1-oxide.

  • Nitration: The resulting N-oxide is regioselectively nitrated at the 4-position to yield 3-methyl-4-nitropyridine-1-oxide.

  • Cyanation: The 4-nitro group undergoes nucleophilic aromatic substitution with a cyanide salt to produce 3-methyl-4-cyanopyridine-1-oxide.

  • Hydrolysis: The cyano group is hydrolyzed under basic conditions to afford the final product, this compound.

This synthetic route is advantageous as it utilizes common laboratory reagents and follows well-established reaction mechanisms.

Synthesis_Pathway 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine-1-oxide 3-Methylpyridine-1-oxide 3-Methylpyridine->3-Methylpyridine-1-oxide H2O2, Acetic Acid 3-Methyl-4-nitropyridine-1-oxide 3-Methyl-4-nitropyridine-1-oxide 3-Methylpyridine-1-oxide->3-Methyl-4-nitropyridine-1-oxide HNO3, H2SO4 3-Methyl-4-cyanopyridine-1-oxide 3-Methyl-4-cyanopyridine-1-oxide 3-Methyl-4-nitropyridine-1-oxide->3-Methyl-4-cyanopyridine-1-oxide KCN 3-Methylpyridine-4-carboxylic_acid_N-oxide 3-Methylpyridine-4-carboxylic_acid_N-oxide 3-Methyl-4-cyanopyridine-1-oxide->3-Methylpyridine-4-carboxylic_acid_N-oxide NaOH, H2O, Heat

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for each step in the synthesis of this compound.

StepReactionStarting MaterialProductReagentsReaction TimeTemperature (°C)Yield (%)
1N-Oxidation3-Methylpyridine3-Methylpyridine-1-oxide30% H₂O₂, Glacial Acetic Acid24 hours70 ± 573-77[1]
2Nitration3-Methylpyridine-1-oxide3-Methyl-4-nitropyridine-1-oxideFuming HNO₃, H₂SO₄2 hours100-105~85 (Estimated)
3Cyanation3-Methyl-4-nitropyridine-1-oxide3-Methyl-4-cyanopyridine-1-oxideKCN, H₂O2-4 hours50-70Expected >80
4Hydrolysis3-Methyl-4-cyanopyridine-1-oxideThis compoundNaOH, H₂O4-8 hours80-100Expected >90

Note: Yields for steps 2, 3, and 4 are estimated based on similar transformations reported in the literature.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-1-oxide[1]

Methodology: This procedure is adapted from Organic Syntheses, a reliable source for detailed and reproducible experimental methods.

  • Reaction Setup: In a 2-liter round-bottomed flask, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine (b.p. 141–143°C).

  • Addition of Oxidant: With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

  • Reaction: Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • Workup:

    • Remove the excess acetic acid and water under reduced pressure (30 mm).

    • After collecting approximately 500 mL of distillate, dilute the residue with 200 mL of water and concentrate again, collecting another 200 mL of distillate.

    • Cool the residual mixture to 0–5°C in an ice-salt bath.

    • Slowly add 500 mL of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking.

  • Extraction and Purification:

    • Extract the strongly alkaline solution with 2 L of chloroform in several portions.

    • Dry the combined chloroform extracts over anhydrous sodium sulfate.

    • Filter the extracts and concentrate by distillation under reduced pressure.

    • Distill the product under vacuum (b.p. 84–85°C/0.3 mm).

  • Yield: The yield of 3-methylpyridine-1-oxide is typically 175–180 g (73–77%).

Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide[1]

Methodology: This protocol is a continuation from the synthesis of 3-methylpyridine-1-oxide, as described in Organic Syntheses.

  • Reaction Setup: Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5°C) sulfuric acid (sp. gr. 1.84) in a 3-liter round-bottomed flask immersed in an ice-salt bath.

  • Addition of Nitrating Agent: Cool the resulting mixture to about 10°C, and add 495 mL of fuming yellow nitric acid (sp. gr. 1.50) in 50-mL portions with shaking.

  • Reaction:

    • Attach an efficient condenser and place the flask in an oil bath.

    • Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin.

    • After about 5 minutes, a vigorous reaction will commence; control this by applying an ice-water bath.

    • Once the vigorous reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.

    • Replace the oil bath and continue heating at 100–105°C for 2 hours.

  • Workup:

    • Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.

    • Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product.

    • Allow the mixture to stand for 3 hours to expel nitrogen oxides.

  • Extraction and Purification:

    • Collect the yellow solid by suction filtration and wash it thoroughly with water.

    • Extract the solid twice with 400–500 mL portions of boiling chloroform.

    • Use the combined chloroform extracts to extract the aqueous filtrates.

    • Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.

    • Recrystallize the residue from boiling acetone.

  • Yield: The reported yield of purified 3-methyl-4-nitropyridine-1-oxide is 196–200 g (77–79% based on 3-methylpyridine-1-oxide).

Step 3: Synthesis of 3-Methyl-4-cyanopyridine-1-oxide

Methodology: This protocol is based on established methods for the nucleophilic substitution of the 4-nitro group on pyridine N-oxides with cyanide.[2][3]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitropyridine-1-oxide in a suitable solvent such as water or aqueous ethanol.

  • Addition of Cyanide: Add an aqueous solution of potassium cyanide (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to 50-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, extract the aqueous solution with a suitable organic solvent such as chloroform or ethyl acetate.

  • Purification:

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 4: Synthesis of this compound

Methodology: This procedure is based on standard hydrolysis methods for cyanopyridines.[4][5]

  • Reaction Setup: Suspend 3-methyl-4-cyanopyridine-1-oxide in an aqueous solution of sodium hydroxide (2-4 equivalents) in a round-bottomed flask fitted with a reflux condenser.

  • Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring. The hydrolysis of the nitrile to the carboxylate will occur, often accompanied by the evolution of ammonia gas. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the carboxylic acid.

  • Purification:

    • Collect the precipitated solid by suction filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • The product can be further purified by recrystallization from a suitable solvent such as water or an alcohol/water mixture.

General Experimental Workflow

The following diagram illustrates a generalized workflow for a single step in the synthesis, applicable to each of the reactions described above.

Experimental_Workflow cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification Reagent_Addition Reagent_Addition Reaction_Monitoring Reaction_Monitoring Reagent_Addition->Reaction_Monitoring Heating/Stirring Quenching Quenching Reaction_Monitoring->Quenching Reaction Complete Reaction_Setup Reaction_Setup Reaction_Setup->Reagent_Addition Extraction Extraction Quenching->Extraction Phase Separation Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Final_Product Final_Product Purification_Method->Final_Product

Caption: A generalized experimental workflow for chemical synthesis.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to proper laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.

References

A Comprehensive Technical Guide to 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methylpyridine-4-carboxylic acid N-oxide, a pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs, namely 3-methylpyridine N-oxide, nicotinic acid N-oxide, and isonicotinic acid N-oxide, to provide a thorough predictive profile. The guide covers physicochemical properties, detailed potential synthetic pathways with experimental protocols, and logical workflow diagrams.

Compound Identification

While a specific CAS number for this compound is not readily found in major chemical databases, its structure can be definitively established. For reference, the CAS numbers of key related compounds are provided below.

Compound NameSynonymsCAS Number
3-Methylpyridine N-oxide3-Picoline N-oxide1003-73-2
Nicotinic acid N-oxidePyridine-3-carboxylic acid N-oxide2398-81-4
Isonicotinic acid N-oxidePyridine-4-carboxylic acid N-oxide13602-12-5
3-Methyl-4-nitropyridine N-oxide1074-98-2

Physicochemical Properties

The following table summarizes the known physicochemical properties of key analogous compounds to provide an estimated profile for this compound.

Property3-Methylpyridine N-oxide[1]Nicotinic acid N-oxide[2]Isonicotinic acid N-oxide[3][4][5]
Molecular Formula C₆H₇NOC₆H₅NO₃C₆H₅NO₃
Molecular Weight 109.13 g/mol 139.11 g/mol 139.11 g/mol
Appearance -Beige/Fine Crystalline PowderWhite to light yellow crystalline powder
Melting Point -254-255 °C (dec.)270-271 °C
Boiling Point -255.04 °C (estimate)469 °C at 760 mmHg (estimate)
Density -1.4429 (estimate)1.34 g/cm³ (estimate)
pKa -3.19 (Predicted)3.66 (Predicted)

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through two primary synthetic routes, for which detailed experimental protocols based on established chemical transformations are provided below.

Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthetic Pathways for this compound A1 3-Methylpyridine-4-carboxylic acid A2 This compound A1->A2 N-Oxidation B1 3-Methylpyridine N-oxide B2 This compound B1->B2 Side-chain Oxidation

Caption: Proposed synthetic routes to this compound.

This route involves the direct N-oxidation of the pyridine ring of 3-Methylpyridine-4-carboxylic acid.

Experimental Protocol: N-Oxidation using m-Chloroperoxybenzoic acid (m-CPBA)

This protocol is adapted from a general procedure for the synthesis of pyridine-N-oxides[6][7].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methylpyridine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) in the same solvent to the cooled solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the by-product, m-chlorobenzoic acid.

  • Purification: Adjust the pH of the aqueous solution to 4-5 with a suitable base. Filter the mixture and concentrate the filtrate. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

This route involves the oxidation of the methyl group of 3-Methylpyridine N-oxide to a carboxylic acid.

Experimental Protocol: Methyl Group Oxidation using Nitric Acid

This protocol is based on general methods for the oxidation of methylpyridines[8][9].

  • Reaction Setup: In a pressure-resistant reactor equipped with a stirrer and temperature control, charge 3-Methylpyridine N-oxide (1.0 eq) and a solution of nitric acid (e.g., 70%).

  • Reaction: Heat the mixture to a temperature in the range of 165-195 °C. The reaction is typically carried out under pressure. Maintain the reaction at this temperature for several hours, with continuous monitoring.

  • Work-up: After cooling the reactor, carefully neutralize the reaction mixture with a base, such as sodium hydroxide solution, to a pH of approximately 3.5.

  • Isolation: The product, this compound, is expected to precipitate from the solution upon cooling and neutralization.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or biological activities of this compound. However, pyridine N-oxide derivatives are known to have various biological activities. For instance, nicotinic acid N-oxide is a precursor in the synthesis of anti-inflammatory drugs like niflumic acid and pranoprofen[2][10]. The N-oxide functional group can influence a molecule's polarity, solubility, and metabolic stability, which are critical parameters in drug design.

Logical Relationship of N-Oxide Derivatives in Drug Synthesis

Drug_Synthesis_Pathway Role of Pyridine N-Oxides in Drug Synthesis A Nicotinic Acid B Nicotinic Acid N-oxide A->B N-Oxidation C Niflumic Acid B->C Further Synthesis D Pranoprofen B->D Further Synthesis

Caption: Example of a pyridine N-oxide as a synthetic intermediate.

Safety Information

Based on the safety data for analogous compounds, this compound should be handled with care. For isonicotinic acid N-oxide, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. All manipulations should be performed in a well-ventilated fume hood.

References

Structure elucidation of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure Elucidation of 3-Methylpyridine-4-carboxylic acid N-oxide

Introduction

This compound is a heterocyclic compound belonging to the pyridine N-oxide family. Molecules in this class are significant as intermediates in pharmaceutical and agrochemical synthesis, and they exhibit unique chemical reactivity and biological properties. The N-oxide functional group alters the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry. Accurate structure elucidation is paramount for confirming the identity, purity, and stereochemistry of the synthesized compound, ensuring its suitability for further research and development.

This guide provides a comprehensive overview of the analytical methodologies employed to definitively determine the structure of this compound. It covers spectroscopic and crystallographic techniques, presenting predicted data based on analogous compounds and detailing the standard experimental protocols for data acquisition.

Predicted Physicochemical Properties

A summary of the fundamental properties of the target molecule is essential before delving into complex analytical data.

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
IUPAC Name 3-Methyl-1-oxido-4-pyridinecarboxylic acid
CAS Number Not available
Canonical SMILES CC1=C(C(=O)O)C=--INVALID-LINK--C=C1

Analytical Workflow for Structure Elucidation

The unambiguous determination of a molecule's structure relies on a combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer conclusive evidence. The general workflow involves synthesis, purification, and subsequent analysis by spectroscopic and, if possible, crystallographic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of Precursor (e.g., 3,4-dimethylpyridine) oxidation N-Oxidation synthesis->oxidation carboxylation Side-chain Oxidation to Carboxylic Acid oxidation->carboxylation purification Purification (Recrystallization/Chromatography) carboxylation->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir xray Single Crystal X-ray Diffraction purification->xray elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation xray->elucidation confirmation Final Structure Confirmation elucidation->confirmation

Caption: General workflow for the synthesis and structural elucidation of this compound.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

4.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on data from analogous compounds like 3-methylpyridine N-oxide and pyridine-4-carboxylic acid N-oxide, the following proton signals are predicted.[1][2]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 8.4Singlet (s)1HH-2
~ 8.1 - 8.3Doublet (d)1HH-6
~ 7.3 - 7.5Doublet (d)1HH-5
~ 2.4 - 2.6Singlet (s)3H-CH₃
~ 11.0 - 13.0Broad Singlet (br s)1H-COOH

4.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 165 - 170C=O (Carboxylic Acid)
~ 145 - 148C-4 (ipso-carboxyl)
~ 138 - 141C-2
~ 137 - 140C-6
~ 133 - 136C-3 (ipso-methyl)
~ 125 - 128C-5
~ 16 - 18-CH₃
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. The expected molecular ion peak for C₇H₇NO₃ would be observed.

ParameterValue
Technique Electrospray Ionization (ESI-MS)
Mode Positive or Negative
[M+H]⁺ (Positive) m/z 154.0499
[M-H]⁻ (Negative) m/z 152.0353
Key Fragments [M-OH]⁺, [M-COOH]⁺, [M-O]⁺ (loss of N-oxide oxygen)

The fragmentation pattern can provide further structural information. For instance, the loss of 16 amu is characteristic of an N-oxide, while the loss of 45 amu indicates the cleavage of the carboxylic acid group.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (broad)O-H stretchCarboxylic Acid
~ 1700 - 1725C=O stretchCarboxylic Acid
~ 1600, ~1480C=C, C=N stretchAromatic Ring
~ 1210 - 1300N-O stretchN-Oxide
~ 800 - 900C-H bendAromatic (out-of-plane)
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of a molecule in the solid state. If a suitable single crystal can be grown, this technique would confirm the connectivity of all atoms and provide precise bond lengths and angles, validating the planar structure of the pyridine ring and the geometry of the substituents. While no specific crystal structure for the title compound is publicly available, analysis of related structures like cobalt complexes with 4-methylpyridine N-oxide reveals typical N-O bond lengths and coordination behavior.[4]

G cluster_nmr NMR Data cluster_ms MS Data cluster_ir IR Data compound This compound (C₇H₇NO₃) h_nmr ¹H NMR: - Aromatic signals (H-2, H-5, H-6) - Methyl singlet (~2.5 ppm) - Carboxyl proton (>11 ppm) compound->h_nmr c_nmr ¹³C NMR: - Carbonyl carbon (~168 ppm) - 5 Aromatic carbons - Methyl carbon (~17 ppm) compound->c_nmr ms_data HRMS: - Exact mass confirms C₇H₇NO₃ - Fragmentation:  Loss of -O (16u)  Loss of -COOH (45u) compound->ms_data ir_data IR Spectroscopy: - Broad O-H stretch (acid) - Strong C=O stretch (~1710 cm⁻¹) - N-O stretch (~1250 cm⁻¹) compound->ir_data

Caption: Correlation of expected analytical data with the molecular structure.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation : Weigh approximately 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup : Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

  • Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters : Set the ESI source parameters, including capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and source temperature, to achieve a stable spray and optimal ion signal.[5]

  • Data Acquisition : Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu). For high-resolution data, use a TOF, Orbitrap, or FT-ICR mass analyzer.

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its measured exact mass to the theoretical calculated mass to confirm the elemental formula.

IR Spectroscopy (ATR)
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan : With the crystal clean and empty, run a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Scan : Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis : Analyze the resulting transmittance or absorbance spectrum to identify characteristic peaks corresponding to the functional groups present in the molecule.

Conclusion

The structure elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy establish the core carbon-hydrogen framework and connectivity, high-resolution mass spectrometry provides definitive confirmation of the elemental composition. Infrared spectroscopy serves to verify the presence of key functional groups, particularly the carboxylic acid and the N-oxide moiety. The collective and corroborative nature of these techniques allows for an unambiguous assignment of the molecular structure, which is a critical step for any further application in drug development or materials science. For absolute proof of structure in three dimensions, single-crystal X-ray diffraction remains the gold standard.

References

Technical Guide: Physicochemical and Synthetic Insights into 3-Methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Overview

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] They serve as important synthetic intermediates, with applications ranging from the development of pharmaceuticals to their use as oxidants and catalysts.[1][3] The N-oxide functional group can alter the electronic properties of the pyridine ring, influencing its reactivity and biological activity.[2][4] This guide focuses on the physicochemical properties and synthetic methodologies for 3-Methylpyridine N-oxide, a common building block in this class.

Physicochemical Properties

A summary of the key quantitative data for 3-Methylpyridine N-oxide is presented below. This information is crucial for its application in experimental and developmental settings.

PropertyValueSource(s)
Molecular Formula C₆H₇NO[5]
Molecular Weight 109.13 g/mol [5][6]
CAS Number 1003-73-2[5][6]
EC Number 213-714-4[6]
Melting Point 37-39 °C[5]
Boiling Point 150 °C at 15 mmHg[5]
Appearance Solid, Brown to light yellow liquid[5]
Purity ≥ 98% (GC)[5][6]
InChI Key DMGGLIWGZFZLIY-UHFFFAOYSA-N

Experimental Protocols

The synthesis of pyridine N-oxides, including 3-Methylpyridine N-oxide, is most commonly achieved through the oxidation of the corresponding pyridine derivative. Several established methods are detailed below.

Oxidation using Hydrogen Peroxide in Acetic Acid

This is a classical and widely used method for the N-oxidation of pyridines.[7]

  • Reactants: 3-Methylpyridine, 30% Hydrogen Peroxide, Glacial Acetic Acid.

  • Procedure:

    • To a solution of freshly distilled 3-methylpyridine in glacial acetic acid, 30% hydrogen peroxide is added with shaking.[7]

    • The mixture is heated in an oil bath at a controlled temperature (e.g., 70 ± 5°C) for an extended period (e.g., 24 hours).[7]

    • Excess acetic acid and water are removed under reduced pressure.[7]

    • The residue is then further purified, often through distillation or crystallization, to yield 3-Methylpyridine N-oxide.[7]

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a versatile and effective oxidizing agent for producing high yields of pyridine N-oxides.[1]

  • Reactants: 3-substituted pyridine, m-CPBA, solvent (e.g., DMF/MeOH).

  • Procedure:

    • The 3-substituted pyridine is dissolved in a suitable solvent system.

    • m-CPBA is added to the solution. The reaction is often carried out at room temperature.

    • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up to remove the m-chlorobenzoic acid byproduct and isolate the desired N-oxide. This method has been shown to give higher yields compared to other oxidizing agents for certain 3-substituted pyridines.[1]

Catalytic Oxidation with Hydrogen Peroxide

Modern approaches utilize catalysts to improve efficiency and safety, particularly for large-scale synthesis.[3][8]

  • Reactants: 3-Methylpyridine, Hydrogen Peroxide, Catalyst (e.g., tungstic acid, methyltrioxorhenium (MTO)).[1][3]

  • Procedure:

    • The reaction is performed in a pressure-resistant reactor.[3]

    • Aqueous hydrogen peroxide is added continuously to a solution of 3-methylpyridine containing the catalyst.[3]

    • The reaction is conducted under controlled temperature and pressure. For instance, yields of over 98% have been achieved at 130°C.[3]

    • The final products are analyzed using methods like GC/MS and HPLC to determine yield and purity.[3]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and potential applications of pyridine N-oxides.

Synthesis_Workflow Start 3-Methylpyridine Reaction N-Oxidation Reaction Start->Reaction Oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidant->Reaction Catalyst Catalyst (Optional, e.g., MTO) Catalyst->Reaction Workup Reaction Workup & Purification Reaction->Workup Product 3-Methylpyridine N-oxide Workup->Product

Caption: General workflow for the synthesis of 3-Methylpyridine N-oxide.

Biological_Relevance N_Oxide Pyridine N-Oxide Derivative (e.g., in a drug molecule) Metabolism In Vivo Reductive Metabolism N_Oxide->Metabolism Prodrug Activation Active_Drug Active Drug Form (Parent Amine) Metabolism->Active_Drug Target Biological Target (e.g., Enzyme, Receptor) Active_Drug->Target Binding/Interaction Effect Pharmacological Effect Target->Effect

Caption: Conceptual pathway illustrating the role of N-oxides as prodrugs.

Concluding Remarks

3-Methylpyridine N-oxide is a valuable compound with well-characterized properties and established synthetic routes. While this guide provides a comprehensive overview of this specific molecule, the principles of its synthesis and its potential roles as a chemical intermediate are broadly applicable to the wider class of pyridine N-oxides. Professionals in drug discovery and chemical synthesis can leverage this information for the design and development of new molecular entities. Further research would be beneficial to elucidate the specific properties and potential applications of derivatives such as 3-Methylpyridine-4-carboxylic acid N-oxide.

References

Spectroscopic and Synthetic Guide to 3-Methylpyridine-4-carboxylic acid N-oxide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic pathway for 3-Methylpyridine-4-carboxylic acid N-oxide. Due to the limited availability of direct experimental data for the title compound, this guide focuses on the synthesis and characterization of key precursors and structurally related analogs, enabling researchers to produce and identify the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from a suitable precursor. A logical and feasible route involves the preparation of 3-methyl-4-cyanopyridine, followed by N-oxidation and subsequent hydrolysis of the nitrile functionality to the desired carboxylic acid.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Hydrolysis start 3-Methylpyridine precursor 3-Methyl-4-cyanopyridine start->precursor Cyanation n_oxide_precursor 3-Methyl-4-cyanopyridine N-oxide precursor->n_oxide_precursor Oxidation (e.g., m-CPBA or H₂O₂/AcOH) final_product 3-Methylpyridine-4-carboxylic acid N-oxide n_oxide_precursor->final_product Acid or Base Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-Methyl-4-cyanopyridine (Precursor)

A common method for the synthesis of cyanopyridines is through the ammoxidation of the corresponding methylpyridine.

Protocol:

  • Reaction Setup: A fixed-bed flow reactor is charged with a suitable catalyst, typically a vanadium-titanium oxide catalyst.

  • Reactant Preparation: A gaseous mixture of 3-methylpyridine, ammonia, and air (as the oxidant) is prepared.

  • Reaction Conditions: The reactant mixture is passed through the heated catalyst bed. The reaction temperature is maintained in the range of 350-450 °C.

  • Work-up and Purification: The product stream is cooled to condense the liquid products. The crude 3-methyl-4-cyanopyridine is then purified by distillation under reduced pressure.

N-Oxidation of 3-Methyl-4-cyanopyridine

The N-oxidation of pyridines is a well-established reaction, commonly achieved using peroxy acids.

Protocol:

  • Dissolution: 3-Methyl-4-cyanopyridine is dissolved in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Oxidant Addition: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a solution of hydrogen peroxide in acetic acid, is added portion-wise to the solution while maintaining the temperature between 0 and 25 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., dichloromethane or chloroform). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-methyl-4-cyanopyridine N-oxide. Further purification can be achieved by recrystallization or column chromatography.

Hydrolysis of 3-Methyl-4-cyanopyridine N-oxide

The hydrolysis of the nitrile group to a carboxylic acid can be performed under acidic or basic conditions.

Protocol (Acidic Hydrolysis):

  • Reaction Setup: 3-Methyl-4-cyanopyridine N-oxide is suspended in an aqueous solution of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Heating: The mixture is heated under reflux for several hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by TLC.

  • Work-up and Purification: The reaction mixture is cooled and carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or ethanol) can be performed for further purification.

Spectroscopic Data of Key Intermediates and Analogs

Direct spectroscopic data for this compound is not currently available in the surveyed literature. However, the data for key precursors and structurally similar compounds are presented below to aid in the characterization of the target molecule.

Spectroscopic Data for 3-Methylpyridine N-oxide

This compound is structurally similar to the target molecule, differing by the substituent at the 4-position.

Spectroscopic Data3-Methylpyridine N-oxide
¹H NMR (CDCl₃, ppm)Data not explicitly found in the provided search results.
¹³C NMR (CDCl₃, ppm)Data not explicitly found in the provided search results.
IR (cm⁻¹)Data not explicitly found in the provided search results.
Mass Spec. (m/z)Data not explicitly found in the provided search results.
Spectroscopic Data for 4-Cyanopyridine N-oxide

This is the N-oxide of a closely related cyanopyridine.

Spectroscopic Data4-Cyanopyridine N-oxide
¹H NMR (CDCl₃, ppm)Data not explicitly found in the provided search results.
¹³C NMR (CDCl₃, ppm)Data not explicitly found in the provided search results.
IR (cm⁻¹)Data not explicitly found in the provided search results.
Mass Spec. (m/z)Data not explicitly found in the provided search results.
Spectroscopic Data for Pyridine-4-carboxylic acid N-oxide (Isonicotinic acid N-oxide)

This is a key analog, lacking the methyl group at the 3-position.

Spectroscopic DataPyridine-4-carboxylic acid N-oxide
¹H NMR (DMSO-d₆, ppm)Data not explicitly found in the provided search results.
¹³C NMR (DMSO-d₆, ppm)Data not explicitly found in the provided search results.
IR (cm⁻¹)Data not explicitly found in the provided search results.
Mass Spec. (m/z)Data not explicitly found in the provided search results.

Predicted Spectroscopic Features of this compound

Based on the data from related compounds, the following spectral characteristics can be anticipated for the title compound.

Predicted_Spectra cluster_NMR Predicted NMR Spectra cluster_IR_MS Predicted IR and Mass Spectra TitleCompound This compound H_NMR ¹H NMR: - Singlet for the methyl group (~2.2-2.5 ppm) - Aromatic protons on the pyridine ring - Broad singlet for the carboxylic acid proton TitleCompound->H_NMR C_NMR ¹³C NMR: - Signal for the methyl carbon (~15-20 ppm) - Aromatic carbon signals - Signal for the carboxylic acid carbon (>160 ppm) TitleCompound->C_NMR IR IR: - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) - C=O stretch from the carboxylic acid (~1700 cm⁻¹) - N-O stretch (~1200-1300 cm⁻¹) TitleCompound->IR MS Mass Spectrometry: - Molecular ion peak corresponding to the molecular weight - Fragmentation pattern showing loss of CO₂ and other fragments TitleCompound->MS

Caption: Predicted spectroscopic features for the target compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the readily available scientific literature, this guide provides a robust framework for its synthesis and characterization. By following the proposed synthetic pathway and utilizing the spectroscopic data of the provided analogs, researchers in drug discovery and organic synthesis are well-equipped to prepare, isolate, and confirm the structure of this novel compound. Further research to fully characterize this molecule and explore its potential applications is highly encouraged.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methylpyridine-4-carboxylic acid N-oxide. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It includes a summary of predicted spectral data, a generalized experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the N-oxide and carboxylic acid groups, and the electron-donating nature of the methyl group.

The predicted data is summarized in the table below. The chemical shifts (δ) are estimated based on data from similar pyridine N-oxide derivatives.[1] The N-oxide group generally causes a downfield shift for neighboring protons in the ¹H NMR spectrum compared to the parent amine.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-28.5 - 8.7Singlet (s)1H
H-57.8 - 8.0Doublet (d)1H
H-68.2 - 8.4Doublet (d)1H
-CH₃2.4 - 2.6Singlet (s)3H
-COOH10.0 - 13.0Broad Singlet (br s)1H

Structural and Workflow Diagrams

The following diagrams illustrate the molecular structure with proton assignments and a typical workflow for ¹H NMR spectroscopy.

Caption: Molecular structure of this compound with proton labeling.

G General ¹H NMR Experimental Workflow A Sample Preparation B NMR Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

References

An In-depth Technical Guide to the 13C NMR Analysis of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-Methylpyridine-4-carboxylic acid N-oxide. This document details predicted spectral data based on analogous compounds, outlines a thorough experimental protocol for data acquisition, and presents a logical workflow for the analysis process.

Predicted 13C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~138Influenced by the N-oxide group (upfield shift) and adjacent methyl and carboxylic acid groups.
C3~130Downfield shift due to the N-oxide, with substitution from the methyl group.
C4~140Significant downfield shift due to the carboxylic acid group, counteracted by the upfield effect of the N-oxide.
C5~127Downfield shift characteristic of the meta position relative to the N-oxide.
C6~125Upfield shift characteristic of the ortho position relative to the N-oxide.
-CH3~17Typical chemical shift for a methyl group on an aromatic ring.
-COOH~165Characteristic chemical shift for a carboxylic acid carbon.

Experimental Protocol for 13C NMR Analysis

This section details a standard protocol for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar, acidic compounds.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If not already present in the solvent, a small amount can be added.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

2. NMR Spectrometer Setup and Calibration:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during acquisition.

  • Shimming: Shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and good resolution. This can be performed manually or automatically.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.

  • Acquisition Time (AQ): Set to approximately 1-2 seconds to allow for adequate signal decay.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient to allow for the relaxation of most carbon nuclei. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm to cover the entire range of possible chemical shifts for organic molecules.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration is generally not performed on routine 13C spectra unless specific quantitative experiments are conducted.

Workflow and Structural Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound, from sample preparation to final structural elucidation.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Filter into NMR Tube c->d e Insert Sample into Spectrometer d->e Transfer to Spectrometer f Lock, Tune, Shim e->f g Set Acquisition Parameters f->g h Acquire FID g->h i Fourier Transform h->i Process Raw Data j Phase and Baseline Correction i->j k Reference Spectrum j->k l Peak Picking k->l m Assign Chemical Shifts to Carbons l->m Analyze Spectrum n Compare with Predicted Data m->n o Structural Confirmation n->o

Workflow for 13C NMR Analysis

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Methylpyridine-4-carboxylic acid N-oxide. It details predicted fragmentation patterns, experimental protocols, and data interpretation based on established principles of mass spectrometry for pyridine N-oxide and carboxylic acid derivatives.

Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine N-oxide core, a methyl group at position 3, and a carboxylic acid group at position 4. Its structure suggests high polarity and the ability to act as a hydrogen bond donor and acceptor. These properties are critical for selecting appropriate mass spectrometry ionization techniques.

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Predicted Ionization Primarily forms [M+H]⁺ in positive ion mode ESI

Mass Spectrometry Protocols

Due to the compound's polarity and thermal lability, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS/MS) is the recommended analytical approach. ESI is a soft ionization technique that minimizes in-source degradation, which can be a concern for N-oxide compounds that may deoxygenate at high temperatures.[1]

2.1. Recommended Experimental Protocol: LC-ESI-MS/MS

This protocol outlines a general procedure for the analysis of this compound. Optimization of specific parameters may be required based on the instrumentation used.

StepParameterRecommended SettingRationale
Sample Preparation Solvent50:50 Acetonitrile:Water with 0.1% Formic AcidEnsures solubility and promotes protonation for positive ion mode ESI.
LC Separation ColumnC18 Reversed-Phase (e.g., 50mm x 2.1mm, 1.7µm)Standard for separating polar aromatic compounds.[2]
Mobile Phase AWater with 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase BAcetonitrile with 0.1% Formic AcidStandard organic phase for reversed-phase chromatography.
Gradient5% B to 95% B over several minutesA typical gradient to elute compounds of moderate polarity.
Flow Rate0.2 - 0.5 mL/minStandard flow rate for analytical LC-MS.
MS Ionization Ionization ModeElectrospray Ionization (ESI), PositiveESI is suitable for polar, non-volatile compounds. The pyridine N-oxide moiety readily accepts a proton.
Capillary Voltage2.0 - 4.0 kVOptimizes the electrospray process.
Desolvation Temp.300 - 400 °CFacilitates solvent evaporation and ion release.
Desolvation Gas Flow400 - 600 L/hrAids in desolvation.
MS/MS Analysis Precursor Ionm/z 154.1 (for [M+H]⁺)Selection of the protonated parent molecule for fragmentation.
FragmentationCollision-Induced Dissociation (CID)Standard method for fragmenting ions in the gas phase to elucidate structure.
Collision EnergyRamped (e.g., 10-40 eV)Varying the energy allows for the observation of a wide range of fragment ions.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to structural elucidation using mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Dissolve Sample (ACN:H2O + 0.1% FA) B Filter Sample (0.22 µm) A->B C Inject into LC-MS B->C D Reversed-Phase Separation C->D E ESI Ionization (Positive Mode) D->E F MS1 Scan (Detect [M+H]⁺ at m/z 154.1) E->F G MS2: Isolate & Fragment (CID) F->G H Acquire Mass Spectrum G->H I Identify Fragment Ions H->I J Propose Fragmentation Pathway I->J

Caption: General workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways

The fragmentation of this compound under CID is predicted to follow pathways characteristic of both pyridine N-oxides and aromatic carboxylic acids. The primary fragmentation events involve neutral losses from the N-oxide and carboxylic acid functional groups.

Key predicted neutral losses include:

  • Loss of an oxygen atom ([M-O]) : A common fragmentation for aromatic N-oxides.[3][4]

  • Loss of a hydroxyl radical ([M-OH]) : Another characteristic fragmentation of the N-oxide group, particularly under electron impact, but also observed in CID.[3][5]

  • Loss of water ([M-H₂O]) : Typically involves the carboxylic acid proton and an oxygen, often from the N-oxide group.

  • Decarboxylation ([M-CO₂]) : A classic fragmentation pathway for carboxylic acids.[6]

The following table summarizes the predicted major fragment ions for the protonated molecule ([M+H]⁺ at m/z 154.1).

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
154.1138.1O (16.0 Da)Protonated 3-Methylpyridine-4-carboxylic acid
154.1137.1OH (17.0 Da)Radical cation of 3-Methyl-4-carboxypyridine
154.1136.1H₂O (18.0 Da)Dehydrated cyclic cation
154.1110.1CO₂ (44.0 Da)Protonated 3-Methylpyridine N-oxide
136.1108.1CO (28.0 Da)Protonated 3-methyl-pyridone type structure
110.194.1O (16.0 Da)Protonated 3-Methylpyridine (3-Picoline)

The diagram below visualizes the primary fragmentation cascade originating from the protonated parent molecule.

G parent [M+H]⁺ m/z 154.1 frag_M_O [M+H - O]⁺ m/z 138.1 parent->frag_M_O - O frag_M_OH [M+H - OH]⁺ m/z 137.1 parent->frag_M_OH - •OH frag_M_H2O [M+H - H₂O]⁺ m/z 136.1 parent->frag_M_H2O - H₂O frag_M_CO2 [M+H - CO₂]⁺ m/z 110.1 parent->frag_M_CO2 - CO₂ frag_M_CO2_O [M+H - CO₂ - O]⁺ m/z 94.1 frag_M_CO2->frag_M_CO2_O - O

Caption: Predicted fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using LC-MS/MS with electrospray ionization. The fragmentation behavior is dictated by the interplay of the N-oxide and carboxylic acid functionalities, leading to characteristic neutral losses of O, OH, H₂O, and CO₂. The data and protocols presented in this guide provide a solid foundation for researchers to develop and execute robust analytical methods for the identification and characterization of this and structurally related compounds.

References

Potential Research Areas for 3-Methylpyridine-4-carboxylic acid N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine-4-carboxylic acid N-oxide is a heterocyclic compound that merges the key structural features of pyridine N-oxides and pyridine carboxylic acids. While direct research on this specific molecule is limited, its constituent moieties suggest significant potential in several areas of medicinal chemistry and drug discovery. The pyridine N-oxide group is known to enhance solubility, act as a bioisostere, and participate in unique redox-based mechanisms of action, such as in hypoxia-activated prodrugs.[1][2] The pyridine-4-carboxylic acid (isonicotinic acid) scaffold is a well-established pharmacophore found in numerous enzyme inhibitors.[3][4] This technical guide outlines promising research avenues for this compound, providing detailed hypothetical experimental protocols and potential signaling pathways based on analogous compounds.

Physicochemical Properties and Synthesis

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from 3,4-dimethylpyridine. The first step involves the selective oxidation of the 4-methyl group to a carboxylic acid, followed by the N-oxidation of the pyridine nitrogen.

G cluster_synthesis Proposed Synthesis of this compound start 3,4-Dimethylpyridine intermediate 3-Methyl-4-pyridinecarboxylic acid (3-Methyl-isonicotinic acid) start->intermediate 1. Oxidation of 4-methyl group (e.g., KMnO4 or catalytic air oxidation) product This compound intermediate->product 2. N-oxidation (e.g., m-CPBA or H2O2/Acetic Acid)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Oxidation of 3,4-Dimethylpyridine to 3-Methyl-4-pyridinecarboxylic acid

This protocol is adapted from general procedures for the oxidation of alkylpyridines.[5]

  • To a stirred solution of 3,4-dimethylpyridine (1 equivalent) in water, add potassium permanganate (KMnO4) (3-4 equivalents) portion-wise, maintaining the temperature below 50°C with an ice bath.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Acidify the concentrated solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 3-methyl-4-pyridinecarboxylic acid.

Step 2: N-oxidation of 3-Methyl-4-pyridinecarboxylic acid

This protocol is a general method for the N-oxidation of pyridines.[6]

  • Suspend 3-methyl-4-pyridinecarboxylic acid (1 equivalent) in glacial acetic acid.

  • Add a 30% aqueous solution of hydrogen peroxide (H2O2) (1.5-2 equivalents) dropwise while stirring.

  • Heat the mixture at 70-80°C for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the acetic acid and excess H2O2 under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Research Area 1: Hypoxia-Activated Prodrugs for Cancer Therapy

The pyridine N-oxide moiety can be reduced to the corresponding pyridine under hypoxic conditions, a characteristic feature of solid tumors.[1][7] This bio-reductive activation can be exploited to design prodrugs that are selectively activated in the tumor microenvironment, releasing a cytotoxic agent.

Hypothesized Mechanism of Action

In this paradigm, this compound would be a relatively non-toxic prodrug. In the hypoxic environment of a tumor, intracellular reductases (e.g., cytochrome P450) would reduce the N-oxide to 3-methyl-4-pyridinecarboxylic acid. The resulting pyridine could then act as a cytotoxic agent, potentially by inhibiting key enzymes essential for cancer cell survival.

G cluster_hypoxia Hypothesized Hypoxia-Activated Prodrug Mechanism prodrug This compound (Prodrug, low toxicity) normoxia Normoxic Conditions (Normal tissue) prodrug->normoxia Remains inactive hypoxia Hypoxic Conditions (Tumor microenvironment) prodrug->hypoxia active_drug 3-Methyl-4-pyridinecarboxylic acid (Active drug, cytotoxic) cell_death Cancer Cell Death active_drug->cell_death Inhibition of cellular targets reductases Intracellular Reductases (e.g., Cytochrome P450) hypoxia->reductases reductases->active_drug Reduction of N-oxide

Caption: Proposed mechanism for hypoxia-activated cancer therapy.

Experimental Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay
  • Cell Culture: Culture a cancer cell line (e.g., HT-29 colon cancer cells) in appropriate media.

  • Compound Preparation: Prepare stock solutions of this compound and a positive control hypoxia-activated prodrug (e.g., Tirapazamine) in a suitable solvent (e.g., DMSO).

  • Assay Setup: Seed cells in 96-well plates. After 24 hours, expose the cells to serial dilutions of the test compound.

  • Normoxic/Hypoxic Incubation: Place one set of plates in a standard incubator (21% O2, 5% CO2) and another set in a hypoxic chamber (e.g., <1% O2, 5% CO2) for 48-72 hours.

  • Cytotoxicity Assessment: After incubation, assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions indicates hypoxia-selective cytotoxicity.

Potential Research Area 2: Antimicrobial Agents and Quorum Sensing Inhibition

Pyridine N-oxide derivatives have demonstrated antimicrobial properties, with some acting as quorum sensing inhibitors.[8][9] Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. Inhibiting this pathway is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which may slow the development of resistance.

Hypothesized Mechanism of Action

Analogous to 4-nitropyridine-N-oxide (4-NPO), a known quorum sensing inhibitor, this compound could potentially interfere with the LasR signaling pathway in Pseudomonas aeruginosa.[10][11] The molecule might bind to the LasR receptor, preventing the binding of the natural autoinducer and thereby inhibiting the expression of virulence factors.

G cluster_qs Hypothesized Quorum Sensing Inhibition Mechanism compound This compound lasR LasR Receptor compound->lasR Competitively binds and inhibits autoinducer Bacterial Autoinducer (e.g., 3-oxo-C12-HSL) autoinducer->lasR Binds and activates virulence_genes Virulence Gene Expression lasR->virulence_genes Activates inhibition Inhibition of Virulence (e.g., Biofilm formation) virulence_genes->inhibition Leads to

Caption: Proposed mechanism of quorum sensing inhibition in bacteria.

Experimental Protocol: Quorum Sensing Inhibition Assay

This protocol uses a reporter strain of Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of quorum sensing.

  • Bacterial Culture: Grow C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth.

  • Assay Setup: In a 96-well plate, add LB broth and a sub-inhibitory concentration of the test compound.

  • Inoculation: Inoculate the wells with an overnight culture of C. violaceum.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Quantification of Violacein: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.

  • Data Analysis: A dose-dependent reduction in violacein production without significant inhibition of bacterial growth indicates quorum sensing inhibition.

Quantitative Data for Analogous Compounds

The following table presents IC50 values for the known quorum sensing inhibitor 4-nitropyridine-N-oxide (4-NPO) and its derivatives, providing a benchmark for potential activity.[8]

CompoundTarget/AssayOrganismIC50 (µM)
4-Nitropyridine-N-oxide (4-NPO)Quorum Sensing InhibitionPseudomonas aeruginosa33 ± 1.12
Derivative 1Quorum Sensing InhibitionPseudomonas aeruginosa35 ± 1.12
Derivative 5Quorum Sensing InhibitionPseudomonas aeruginosa19 ± 1.01
Derivative 6Quorum Sensing InhibitionPseudomonas aeruginosa27 ± 0.67

Potential Research Area 3: Enzyme Inhibition

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the active sites of various enzymes.[3] The carboxylic acid group can form key hydrogen bonds and salt bridges, while the pyridine ring can engage in π-stacking interactions.

Potential Enzyme Targets

Given the structural similarity to isonicotinic acid, a precursor to the antitubercular drug isoniazid, a key area of investigation would be its activity against enzymes in Mycobacterium tuberculosis.[12] Isonicotinic acid N-oxide has shown activity against drug-resistant strains of M. tuberculosis, potentially by inhibiting the enoyl-ACP reductase (InhA).[12]

Other potential enzyme targets for pyridine carboxylic acids include:[3][4]

  • Urease: Implicated in infections by H. pylori.

  • Tyrosinase: Involved in melanin production.

  • Cyclooxygenase-2 (COX-2): A key enzyme in inflammation.

  • Histone Demethylases: Epigenetic targets in cancer.

Experimental Protocol: General Enzyme Inhibition Screening
  • Enzyme and Substrate Preparation: Obtain the purified target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorometric).

  • Assay Buffer: Prepare an appropriate buffer for the enzymatic reaction.

  • Assay Procedure: In a 96-well plate, add the enzyme, buffer, and varying concentrations of this compound.

  • Pre-incubation: Allow the compound to incubate with the enzyme for a short period.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

G cluster_enzyme General Workflow for Enzyme Inhibition Screening start Prepare Reagents (Enzyme, Substrate, Buffer, Compound) assay_setup Set up Assay Plate (Enzyme + Buffer + Compound) start->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation reaction Initiate Reaction (Add Substrate) pre_incubation->reaction detection Monitor Signal (e.g., Absorbance, Fluorescence) reaction->detection analysis Calculate % Inhibition and IC50 detection->analysis

Caption: A generalized workflow for screening enzyme inhibitory activity.

Conclusion

This compound represents an unexplored molecule with significant therapeutic potential, stemming from the combined properties of its pyridine N-oxide and pyridine carboxylic acid functionalities. The most promising areas for future research include its development as a hypoxia-activated prodrug for cancer, its potential as a novel antimicrobial agent through quorum sensing inhibition, and its application as a scaffold for discovering new enzyme inhibitors. The experimental protocols and hypothesized mechanisms of action provided in this guide offer a foundational framework for initiating research into this promising compound.

References

Role of N-oxide group in pyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the N-oxide Group in Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide group to a pyridine ring is a powerful strategy in medicinal chemistry and materials science, profoundly altering the parent molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of the multifaceted roles of the pyridine N-oxide moiety, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Modulation of Physicochemical Properties

The N-oxide group, with its highly polar N⁺-O⁻ dative bond, significantly influences the electronic nature and physical characteristics of the pyridine ring.

Electronic Effects

The N-oxide group exhibits a dual electronic nature. It acts as a strong π-donor through resonance, increasing electron density at the 2-, 4-, and 6-positions of the pyridine ring. Simultaneously, it functions as a σ-acceptor due to the electronegativity of the oxygen atom. This electronic perturbation drastically alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 4-position.

Basicity and Acidity

A defining feature of pyridine N-oxide is its significantly lower basicity compared to pyridine. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, which is over five orders of magnitude less than that of pyridine.[1] Aromatic N-oxides generally have pKa values for their protonated forms in the range of 0.5-2.[2][3]

CompoundpKa of Conjugate Acid
Pyridine5.25
Pyridine N-oxide0.8[1]
4-Nitropyridine N-oxide-1.7
4-Methoxypyridine N-oxide2.04

Table 1: Comparison of the pKa values of the conjugate acids of pyridine and various substituted pyridine N-oxides.

Solubility and Hydrogen Bonding

The highly polar N-oxide group is a strong hydrogen bond acceptor, a property that is extensively exploited in drug design to enhance aqueous solubility and modulate crystal packing.[2][3][4] The oxygen atom of the N-oxide can form strong hydrogen bonds with protic solvents and biological macromolecules.[5] Studies have shown that the pyridyl N-oxide···acid synthon is slightly stronger than the corresponding pyridyl···acid synthon, suggesting that N-oxides can be superior coformers for improving the solubility of carboxylic acid-containing drugs.[6]

Structural Parameters

The introduction of the N-oxide group alters the geometry of the pyridine ring. The N-O bond distance is approximately 1.34 Å.[1] The C-N-C bond angle widens to about 124°, which is 7° larger than in pyridine.[1] The presence of electron-withdrawing groups, such as a nitro group at the 4-position, can lead to a decrease in the N→O bond length.[7]

Impact on Chemical Reactivity and Synthesis

The N-oxide functionality serves as a versatile tool for the synthesis of substituted pyridines, activating the ring towards reactions that are otherwise difficult to achieve.

Electrophilic Substitution

The increased electron density at the 2- and 4-positions facilitates electrophilic substitution reactions, such as nitration and halogenation, which are challenging with pyridine itself. The N-oxide group can then be readily removed by deoxygenation, for instance, using zinc dust, to yield the substituted pyridine.[1]

Nucleophilic Substitution

The N-oxide group also activates the 2- and 4-positions for nucleophilic substitution. For example, treatment of pyridine N-oxide with phosphorus oxychloride yields a mixture of 2- and 4-chloropyridines.[1]

Use as an Oxidizing Agent and Catalyst

Pyridine N-oxides can act as mild oxidizing agents in various organic transformations.[8][9][10] They are also employed as catalysts, often in the form of Lewis bases, to activate substrates in reactions like allylation and other carbon-carbon bond-forming processes.[8]

Role in Drug Design and Biological Activity

The pyridine N-oxide moiety is a key pharmacophore in numerous bioactive molecules and approved drugs, contributing to their therapeutic efficacy through various mechanisms.

Enhancing Pharmacokinetic Properties

The ability of the N-oxide group to increase water solubility and modulate membrane permeability is a significant advantage in drug development.[2][3] This can lead to improved oral bioavailability and altered distribution profiles of drug candidates.

Prodrug Strategies

Many heteroaromatic N-oxides are enzymatically reduced in vivo, a property that is leveraged in the design of prodrugs.[2][3] This is particularly relevant for hypoxia-activated prodrugs (HAPs), which are designed to be selectively activated in the low-oxygen environment of solid tumors.[2][3] A notable example is tirapazamine, which undergoes one-electron reduction in hypoxic tissues to a radical anion that induces oxidative damage.[2][3]

Hypoxia-Activated Prodrug Pathway cluster_0 Normoxic Conditions (Sufficient Oxygen) cluster_1 Hypoxic Conditions (Low Oxygen) Prodrug_N_Oxide_N Pyridine N-Oxide Prodrug Inactive_Metabolite Inactive Metabolite Prodrug_N_Oxide_N->Inactive_Metabolite Oxidative Metabolism Prodrug_N_Oxide_H Pyridine N-Oxide Prodrug Active_Drug Active Cytotoxic Drug Prodrug_N_Oxide_H->Active_Drug Enzymatic Reduction (e.g., Cytochrome P450) Cell_Death Tumor Cell Death Active_Drug->Cell_Death Experimental_Workflow start Start: Pyridine Derivative oxidation Oxidation (e.g., m-CPBA or H2O2/AcOH) start->oxidation workup Reaction Work-up & Crude Product Isolation oxidation->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, IR, MS, etc.) purification->characterization functionalization Further Functionalization (e.g., Nucleophilic Substitution) characterization->functionalization end Final Product: Substituted Pyridine N-Oxide or Pyridine characterization->end If no further reaction functionalization->end

References

Methodological & Application

Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the N-oxidation of 3-methylpyridine, followed by the selective oxidation of the methyl group to a carboxylic acid. This protocol offers detailed methodologies for both reactions, including reagent quantities, reaction conditions, and purification procedures, to ensure reliable and reproducible results. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.

Introduction

Pyridine N-oxides are important building blocks in organic synthesis, offering unique reactivity compared to their parent pyridine counterparts. The N-oxide functional group alters the electronic properties of the pyridine ring, facilitating certain substitution reactions and enabling further functionalization. This compound, in particular, serves as a valuable precursor in the synthesis of biologically active molecules. The protocol detailed herein describes a reliable pathway to this compound, beginning with the readily available starting material, 3-methylpyridine.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

  • N-Oxidation: 3-Methylpyridine is first oxidized to 3-Methylpyridine N-oxide.

  • Methyl Group Oxidation: The methyl group of 3-Methylpyridine N-oxide is then selectively oxidized to a carboxylic acid to yield the final product.

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 Start 3-Methylpyridine Intermediate 3-Methylpyridine N-oxide Start->Intermediate Step 1: N-Oxidation Product This compound Intermediate->Product Step 2: Oxidation Reagent1 m-CPBA or H₂O₂/CH₃COOH Reagent2 KMnO₄

Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a three-step sequence starting from the readily available 3-methylpyridine (3-picoline). The key transformations include the ammoxidation of 3-methylpyridine to form 3-methyl-4-cyanopyridine, followed by N-oxidation of the pyridine ring, and subsequent hydrolysis of the nitrile group to the desired carboxylic acid.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on representative literature procedures for analogous reactions and may vary depending on experimental conditions.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Ammoxidation3-Methylpyridine3-Methyl-4-cyanopyridineNH₃, O₂ (Air), Catalyst>98%
2N-Oxidation3-Methyl-4-cyanopyridine3-Methyl-4-cyanopyridine N-oxidem-CPBA or H₂O₂/Catalyst90-96%
3Hydrolysis3-Methyl-4-cyanopyridine N-oxideThis compoundH₂SO₄, H₂OHigh

Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-cyanopyridine (Ammoxidation)

This industrial-scale reaction involves the vapor-phase ammoxidation of 3-methylpyridine.[1][2]

Materials:

  • 3-Methylpyridine (3-picoline)

  • Ammonia (gas)

  • Air

  • Vanadium-based or other suitable ammoxidation catalyst

Procedure:

  • Vaporize 3-methylpyridine and preheat to 180-330°C.

  • Mix the vaporized 3-methylpyridine with gaseous ammonia and air.

  • Pass the gaseous mixture through a fixed-bed reactor containing the ammoxidation catalyst.

  • Maintain the reaction temperature between 330-450°C and the reactor head pressure at 0.020-0.070 KPa.

  • The reaction temperature is controlled using a molten salt bath.

  • After the reaction, condense the product stream to obtain crude 3-methyl-4-cyanopyridine.

  • Purify the crude product by distillation to yield pure 3-methyl-4-cyanopyridine.

Step 2: Synthesis of 3-Methyl-4-cyanopyridine N-oxide (N-Oxidation)

Two effective methods for the N-oxidation of cyanopyridines are presented below.

Method A: Using meta-Chloroperoxybenzoic Acid (mCPBA)

This method is a common laboratory-scale procedure for N-oxidation.[3]

Materials:

  • 3-Methyl-4-cyanopyridine

  • meta-Chloroperoxybenzoic acid (mCPBA, typically <77% purity)

  • Dichloromethane (DCM) or Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3-methyl-4-cyanopyridine (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add mCPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-methyl-4-cyanopyridine N-oxide.

Method B: Using Hydrogen Peroxide and a Catalyst

This method is suitable for larger-scale synthesis and avoids the use of peroxy acids.

Materials:

  • 3-Methyl-4-cyanopyridine

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated sulfuric acid

  • Phosphotungstic acid or a similar catalyst

  • Water

Procedure:

  • In a reaction vessel, combine 3-methyl-4-cyanopyridine, water, concentrated sulfuric acid, and the phosphotungstic acid catalyst.

  • Heat the mixture to 80-95°C with stirring.

  • Slowly add 30% hydrogen peroxide dropwise to the reaction mixture over several hours, maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 6-8 hours.

  • Cool the reaction mixture to below 15°C.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 3-methyl-4-cyanopyridine N-oxide.

Step 3: Synthesis of this compound (Hydrolysis)

This step involves the acidic hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • 3-Methyl-4-cyanopyridine N-oxide

  • Concentrated sulfuric acid

  • Water

  • Sodium carbonate or other suitable base for neutralization

Procedure:

  • Carefully add 3-methyl-4-cyanopyridine N-oxide to concentrated sulfuric acid with cooling.

  • Heat the mixture to 100-120°C and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 3-4.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the individual reaction pathways.

Synthesis_Workflow Start 3-Methylpyridine Intermediate1 3-Methyl-4-cyanopyridine Start->Intermediate1 Ammoxidation Intermediate2 3-Methyl-4-cyanopyridine N-oxide Intermediate1->Intermediate2 N-Oxidation FinalProduct This compound Intermediate2->FinalProduct Hydrolysis N_Oxidation_Pathways cluster_mcpba Method A: m-CPBA Oxidation cluster_h2o2 Method B: H2O2/Catalyst Oxidation Start_mcpba 3-Methyl-4-cyanopyridine Reagent_mcpba m-CPBA in DCM Start_mcpba->Reagent_mcpba Product_mcpba 3-Methyl-4-cyanopyridine N-oxide Reagent_mcpba->Product_mcpba Start_h2o2 3-Methyl-4-cyanopyridine Reagent_h2o2 H2O2, H2SO4, Catalyst Start_h2o2->Reagent_h2o2 Product_h2o2 3-Methyl-4-cyanopyridine N-oxide Reagent_h2o2->Product_h2o2 Hydrolysis_Pathway Start 3-Methyl-4-cyanopyridine N-oxide Reagents Conc. H2SO4, H2O, Heat Start->Reagents Product This compound Reagents->Product

References

Purification of 3-Methylpyridine-4-carboxylic acid N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-Methylpyridine-4-carboxylic acid N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to offer robust and reproducible purification strategies, critical for obtaining high-purity material for downstream applications in drug discovery and development.

Introduction

This compound is a polar heterocyclic compound. Its purification can be challenging due to its high polarity and potential for zwitterionic character. The presence of both a carboxylic acid and an N-oxide group influences its solubility and chromatographic behavior. This guide outlines two primary purification techniques: recrystallization and high-performance liquid chromatography (HPLC), providing detailed protocols and expected outcomes.

Purification Techniques

A general workflow for the purification of this compound is presented below. Depending on the initial purity of the crude material, a single technique may be sufficient, or a combination of methods may be required.

PurificationWorkflow Crude Crude 3-Methylpyridine-4- carboxylic acid N-oxide Recrystallization Recrystallization Crude->Recrystallization Primary Purification Chromatography Preparative HPLC Crude->Chromatography Direct Purification (for small scale) Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying Mother_Liquor Mother Liquor Filtration->Mother_Liquor Pure_Solid High-Purity Solid Drying->Pure_Solid Mother_Liquor->Chromatography Secondary Purification (if necessary) Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Solvent_Removal->Pure_Solid HPLC_Selection Compound This compound Polarity High Polarity Zwitterionic Potential Compound->Polarity RP_HPLC Reverse-Phase HPLC Polarity->RP_HPLC Poor Retention on Traditional RP HILIC HILIC Polarity->HILIC Good Retention RP_Condition High Aqueous Mobile Phase Acidic Modifier (e.g., Formic Acid) RP_HPLC->RP_Condition to improve retention HILIC_Condition Acetonitrile/Water Gradient Ammonium Acetate/Formate Buffer HILIC->HILIC_Condition

Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine-4-carboxylic acid N-oxide is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active pyridine N-oxide derivatives. The purity of this compound is crucial for accurate pharmacological and toxicological studies. Recrystallization is a fundamental and effective technique for the purification of crystalline organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on established methods for related compounds. The selection of an appropriate solvent is critical and depends on the principle that the compound should be highly soluble in the hot solvent and sparingly soluble at room or cold temperatures.

Materials and Equipment

Materials:

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Activated charcoal (optional, for removing colored impurities)

  • Celatom® or filter aid (optional, for hot filtration)

Equipment:

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatulas

  • Glass stirring rods

  • Melting point apparatus

  • Analytical balance

  • Drying oven or vacuum desiccator

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline adapted from procedures for structurally similar pyridine N-oxide derivatives.[1][2][3] The ideal solvent and specific conditions should be optimized for the highest yield and purity.

3.1. Solvent Selection:

The choice of solvent is the most critical step in recrystallization. Based on the polar nature of the carboxylic acid and N-oxide functional groups, polar solvents are likely to be effective. A preliminary small-scale solvent screen is recommended.

Table 1: Potential Solvents for Recrystallization

Solvent ClassExamplesRationale/Considerations
AlcoholsEthanol, Methanol, IsopropanolOften good solvents for polar organic molecules. Isopropanol has been used for pyridine-N-oxide hydrochloride.[1]
KetonesAcetoneUsed for the recrystallization of 3-methyl-4-nitropyridine-1-oxide.[3]
WaterDeionized WaterThe compound's polarity suggests it may have some solubility in hot water.
EstersEthyl AcetateA moderately polar solvent that can be effective.
Mixed SolventsHeptane/Toluene, Heptane/Ethyl AcetateA non-polar/polar mixture can be used if a single solvent is not ideal. A heptane/toluene system was used for a 2-aryl pyridine N-oxide.[2]

3.2. Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent. Heat the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.

3.3. Purity and Yield Assessment:

  • Yield: Calculate the percent recovery of the purified compound.

  • Purity: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as HPLC, NMR, or mass spectrometry can also be performed.

Data Summary

Table 2: Recrystallization Data for Related Pyridine N-Oxide Derivatives

CompoundRecrystallization Solvent(s)YieldMelting Point (°C)Reference
Pyridine-N-oxide hydrochlorideIsopropyl alcohol76-83%Not specified[1]
2-Phenylpyridine N-oxideHeptane/Toluene62-65%144-145[2]
3-Methyl-4-nitropyridine-1-oxideAcetone70-73% (total)136-138[3]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound in Flask B Add Minimum Hot Solvent A->B Heat & Stir C Add Activated Charcoal (Optional) B->C D Hot Filtration (Optional) C->D E Slow Cooling to RT D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Compound I->J Analyze

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Chromatographic Purification of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methylpyridine-4-carboxylic acid N-oxide is a heterocyclic compound of interest in pharmaceutical and materials science research. Its unique structure, featuring both a carboxylic acid and an N-oxide functional group, imparts high polarity and potential zwitterionic character, making its purification a challenging task. Standard purification methods like recrystallization or simple extraction may not be sufficient to achieve the high purity required for drug development and scientific research. Chromatographic techniques offer a powerful solution for the isolation and purification of this target compound from reaction mixtures and impurities.

This document provides detailed application notes and proposed protocols for the chromatographic purification of this compound. Due to the limited availability of specific published methods for this exact molecule, the following protocols are based on established chromatographic principles for separating polar, acidic, and heterocyclic compounds. These notes are intended to serve as a comprehensive starting point for methods development.

Proposed Chromatographic Methods

The physicochemical properties of this compound (high polarity, acidic pKa) suggest that several chromatographic modes could be effective. The primary candidates are Ion-Exchange Chromatography (IEX), Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase Chromatography (RPC) using specialized columns.

Ion-Exchange Chromatography (IEX)

IEX is a highly suitable method that separates molecules based on their net charge. Given the presence of the carboxylic acid group, which will be deprotonated (anionic) at pH values above its pKa, Strong Anion Exchange (SAX) chromatography is the recommended approach.

Experimental Protocol: Strong Anion Exchange (SAX) Chromatography

  • Column Selection: A column packed with a quaternary ammonium-functionalized stationary phase (e.g., a resin with -N+(CH₃)₃ groups).

  • Sample Preparation:

    • Dissolve the crude sample in the starting mobile phase (e.g., 20 mM Tris-HCl, pH 8.0).

    • Ensure the sample pH is at least 1.5-2 units above the pKa of the carboxylic acid to ensure it is fully deprotonated and negatively charged.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Mobile Phase Preparation:

    • Buffer A (Loading/Wash): 20 mM Tris-HCl, pH 8.0.

    • Buffer B (Elution): 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for analytical scale).

    • Gradient:

      • 0-5 min: 100% Buffer A (Equilibration).

      • 5-10 min: 0% to 50% Buffer B (Elution Gradient).

      • 10-15 min: 50% to 100% Buffer B (Strip).

      • 15-20 min: 100% Buffer A (Re-equilibration).

    • Detection: UV at 254 nm or 280 nm.

  • Fraction Collection: Collect fractions during the elution gradient and analyze for purity using a secondary method (e.g., RP-HPLC).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Experimental Protocol: HILIC

  • Column Selection: A column with a polar stationary phase, such as bare silica, amide, or diol-bonded silica.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent mixture that is high in organic content and matches the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water).

    • Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-5 min: 95% Solvent B (Equilibration).

      • 5-20 min: 95% to 60% Solvent B (Elution Gradient).

      • 20-25 min: 60% Solvent B (Hold).

      • 25-30 min: 95% Solvent B (Re-equilibration).

    • Detection: UV at 254 nm, or Mass Spectrometry (MS) for higher sensitivity and confirmation.

  • Fraction Collection: Collect fractions as the analyte elutes and confirm the presence and purity of the target compound.

Reversed-Phase Chromatography (RPC)

Standard C18 columns may provide poor retention for this polar molecule. Therefore, a polar-endcapped or polar-embedded C18 column, or an aqueous C18 column, is recommended to prevent phase collapse and improve retention.

Experimental Protocol: Reversed-Phase Chromatography (Polar-Endcapped)

  • Column Selection: A polar-endcapped or aqueous-stable C18 column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3).

  • Sample Preparation:

    • Dissolve the crude sample in the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% TFA).

    • Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Solvent B: Methanol or Acetonitrile with 0.1% TFA or FA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-5 min: 5% Solvent B (Equilibration).

      • 5-25 min: 5% to 50% Solvent B (Elution Gradient).

      • 25-30 min: 50% to 95% Solvent B (Wash).

      • 30-35 min: 5% Solvent B (Re-equilibration).

    • Detection: UV at 254 nm.

  • Fraction Collection: Collect and pool fractions containing the purified product. The volatile mobile phase modifier (TFA or FA) can be removed by lyophilization.

Data Presentation: Summary of Proposed Conditions

The following tables summarize the proposed starting conditions for each chromatographic method. These parameters should be optimized for specific applications.

Table 1: Ion-Exchange Chromatography (IEX) Conditions

ParameterCondition
Chromatography Mode Strong Anion Exchange (SAX)
Stationary Phase Quaternary Ammonium-functionalized Resin
Mobile Phase A 20 mM Tris-HCl, pH 8.0
Mobile Phase B 20 mM Tris-HCl + 1.0 M NaCl, pH 8.0
Gradient 0-50% B over 5 min (linear)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Table 2: HILIC Conditions

ParameterCondition
Chromatography Mode Hydrophilic Interaction (HILIC)
Stationary Phase Amide- or Diol-bonded Silica
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95-60% B over 15 min (linear)
Flow Rate 1.0 mL/min
Detection UV at 254 nm, MS

Table 3: Reversed-Phase Chromatography (RPC) Conditions

ParameterCondition
Chromatography Mode Reversed-Phase (Aqueous Stable)
Stationary Phase Polar-Endcapped/Embedded C18
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Methanol + 0.1% TFA
Gradient 5-50% B over 20 min (linear)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Visualizations: Workflows and Logic

The following diagrams illustrate the general workflow for chromatographic method development and the specific steps involved in the proposed Ion-Exchange Chromatography protocol.

G cluster_dev Chromatographic Method Development Workflow Define Define Purification Goals (Purity, Yield) Analyze Analyze Target Molecule (Polarity, pKa, Stability) Define->Analyze SelectMode Select Chromatographic Mode (IEX, HILIC, RPC) Analyze->SelectMode ScreenCols Screen Columns & Mobile Phases SelectMode->ScreenCols Optimize Optimize Gradient & Load ScreenCols->Optimize ScaleUp Scale-Up for Preparative Purification Optimize->ScaleUp Validate Validate Method ScaleUp->Validate

Caption: General workflow for chromatographic method development.

G cluster_iex Ion-Exchange Chromatography Protocol Workflow SamplePrep 1. Sample Preparation - Dissolve in Buffer A - Adjust pH > pKa - Filter (0.45 µm) Equilibrate 2. Column Equilibration - Flush with Buffer A Load 3. Sample Loading - Inject filtered sample Equilibrate->Load Wash 4. Wash Step - Elute with Buffer A - Remove unbound impurities Load->Wash Elute 5. Elution - Apply NaCl Gradient (Buffer B) - Desorb target molecule Wash->Elute Collect 6. Fraction Collection - Collect peaks based on UV signal Elute->Collect Analyze 7. Purity Analysis - Analyze fractions (HPLC, MS) Collect->Analyze

Caption: Step-by-step workflow for the IEX purification protocol.

Applications of 3-Methylpyridine-4-carboxylic Acid N-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 3-methylpyridine-4-carboxylic acid N-oxide scaffold is a versatile platform in medicinal chemistry, offering unique physicochemical properties that can be exploited in both diagnostic and therapeutic applications. The presence of the N-oxide functionality significantly influences the electron distribution within the pyridine ring, enhances aqueous solubility, and provides a handle for bioreductive activation. This document outlines two key applications of this scaffold: as a component of advanced MRI contrast agents and as a potential backbone for hypoxia-activated prodrugs in oncology.

Application Note 1: Derivatives as Ligands for High-Relaxivity MRI Contrast Agents

The functionalized derivative, 10-[(4-carboxy-1-oxidopyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (a derivative of this compound), serves as a sophisticated chelating agent for paramagnetic metal ions like Gadolinium(III) (Gd³⁺) in the development of Magnetic Resonance Imaging (MRI) contrast agents. The pyridine N-oxide moiety in these ligands contributes to the formation of stable, high-relaxivity complexes.

The introduction of a carboxylic group on the pyridine-N-oxide unit allows for the potential attachment of the complex to larger molecules, which can slow the molecular tumbling rate and further enhance relaxivity.[1] The N-oxide group itself can influence the hydration and water exchange rates around the Gd³⁺ ion, which are critical parameters for MRI contrast enhancement.

Quantitative Data: Properties of a Gd(III) Complex

The following table summarizes key parameters for a Gadolinium complex of a DOTA-like ligand featuring a pyridine-N-oxide coordinating unit, demonstrating the impact of this moiety on the properties of the resulting complex.

Parameter[Gd(H₂O)(L1)][Gd(H₂O)(L2)]⁻
Ligand (L) H₃do3apy(NO)H₄do3apy(NO-C)
Hydration Number (q) 11
Water Residence Time (τₘ) at 298 K (ns) 3934
Isomer in Solution Square-antiprismaticSquare-antiprismatic
Table based on data from Polasek et al., Inorg. Chem. 2009.[1]

H₃do3apy(NO) (L1) is 10-[(1-oxidopyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. H₄do3apy(NO-C) (L2) is 10-[(4-carboxy-1-oxidopyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid.

Experimental Protocol: Synthesis of a Pyridine-N-Oxide Ligand Precursor

This protocol describes a general method for the N-oxidation of a substituted pyridine, a key step in the synthesis of ligands like H₄do3apy(NO-C).

Objective: To synthesize 3-methyl-4-nitropyridine-1-oxide, a precursor for further functionalization.

Materials:

  • 3-methylpyridine-1-oxide

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Crushed ice

  • Sodium carbonate monohydrate

  • 2-liter round-bottomed flask

  • Oil bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 2-liter round-bottomed flask, carefully add 218 g (2.0 moles) of 3-methylpyridine-1-oxide to 400 ml of concentrated sulfuric acid with stirring.

  • To this mixture, slowly add a solution of 160 ml of fuming nitric acid in 200 ml of concentrated sulfuric acid, maintaining the temperature below 100°C.

  • After the addition is complete, heat the reaction mixture in an oil bath at 100-105°C for 2 hours.

  • Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.

  • Neutralize the solution by adding 1.36 kg of sodium carbonate monohydrate in small portions with vigorous stirring. This will cause the precipitation of the yellow crystalline product.

  • Allow the mixture to stand for 3 hours to ensure the complete evolution of nitrogen oxides.

  • Collect the yellow solid by suction filtration and wash it thoroughly with water.

  • The resulting crude 3-methyl-4-nitropyridine-1-oxide can be further purified by recrystallization or used directly in subsequent synthetic steps.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of Ligand Precursor cluster_complexation Formation of MRI Contrast Agent 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine-1-oxide 3-Methylpyridine-1-oxide 3-Methylpyridine->3-Methylpyridine-1-oxide Oxidation (e.g., H₂O₂/AcOH) 3-Methyl-4-nitropyridine-1-oxide 3-Methyl-4-nitropyridine-1-oxide 3-Methylpyridine-1-oxide->3-Methyl-4-nitropyridine-1-oxide Nitration (H₂SO₄/HNO₃) Functionalized Ligand Functionalized Ligand 3-Methyl-4-nitropyridine-1-oxide->Functionalized Ligand Further Synthetic Steps Functionalized LigandGd³⁺ Functionalized LigandGd³⁺ Gd(III)-Complex Gd(III)-Complex Functionalized LigandGd³⁺->Gd(III)-Complex

Caption: Synthetic workflow for a pyridine-N-oxide based MRI contrast agent.

Logical_Relationship MRI_Agent MRI Contrast Agent Gd_Ion Gd³⁺ Ion MRI_Agent->Gd_Ion Ligand Chelating Ligand MRI_Agent->Ligand Pyridine_N_Oxide Pyridine-N-Oxide Moiety Ligand->Pyridine_N_Oxide DOTA_Scaffold DOTA-like Scaffold Ligand->DOTA_Scaffold

Caption: Components of a pyridine-N-oxide based MRI contrast agent.

Application Note 2: Potential Use as Hypoxia-Activated Prodrugs in Oncology

The pyridine N-oxide moiety is an excellent bioreductive group, making it a prime candidate for the design of hypoxia-activated prodrugs (HAPs).[2] In the low-oxygen environment characteristic of solid tumors, the N-oxide can be enzymatically reduced to the corresponding pyridine. This transformation can be engineered to trigger the release of a cytotoxic agent selectively in the tumor microenvironment, thereby minimizing systemic toxicity.

A hypothetical prodrug could consist of the this compound core linked to a potent anticancer drug. The linkage would be designed to be stable under normal oxygen conditions (normoxia) but cleaved upon reduction of the N-oxide to the pyridine under hypoxia.

Proposed Experimental Protocol: Evaluation of a Hypoxia-Activated Prodrug

Objective: To assess the hypoxia-selective cytotoxicity of a hypothetical this compound-based prodrug.

Materials:

  • Cancer cell line (e.g., HT-29, A549)

  • Cell culture medium and supplements

  • Hypothetical prodrug and corresponding active drug

  • Hypoxia chamber (e.g., 1% O₂)

  • Normoxic incubator (21% O₂)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the prodrug and the active drug. Add the compounds to the cells.

  • Incubation: Place one set of plates in a normoxic incubator and another set in a hypoxia chamber for 72 hours.

  • Viability Assay: After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for both the prodrug and the active drug under normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia).

Data Presentation: Template for Cytotoxicity Data
CompoundIC₅₀ (µM) - NormoxiaIC₅₀ (µM) - HypoxiaHypoxia Cytotoxicity Ratio (HCR)
Prodrug >1001.5>67
Active Drug 0.50.41.25
This is a template with hypothetical data for illustrative purposes.

Diagrams

Mechanism_of_Action cluster_normoxia Normoxia (Normal Tissue) cluster_hypoxia Hypoxia (Tumor) Prodrug Prodrug (Inactive, N-Oxide) Active_Drug Active Drug (Cytotoxic) Tumor_Cell Tumor Cell Active_Drug->Tumor_Cell Induces Apoptosis Prodrug_N Prodrug No_Reduction Remains Inactive Prodrug_N->No_Reduction Stable Prodrug_H Prodrug Reduction Pyridine Formation + Drug Release Prodrug_H->Reduction Enzymatic Reduction Reduction->Active_Drug

Caption: Mechanism of a hypoxia-activated pyridine-N-oxide prodrug.

Experimental_Workflow Seed_Cells Seed Cells in 96-well plates Add_Compounds Add Prodrug and Active Drug Seed_Cells->Add_Compounds Incubate Incubate 72h Add_Compounds->Incubate Normoxia Normoxia (21% O₂) Incubate->Normoxia Hypoxia Hypoxia (1% O₂) Incubate->Hypoxia Viability_Assay Perform Cell Viability Assay Normoxia->Viability_Assay Hypoxia->Viability_Assay Calculate_IC50 Calculate IC₅₀ and HCR Viability_Assay->Calculate_IC50

Caption: Workflow for evaluating hypoxia-selective cytotoxicity.

References

Application Notes and Protocols: 3-Methylpyridine-4-carboxylic acid N-oxide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine-4-carboxylic acid N-oxide is a heterocyclic compound with potential applications in drug discovery. Its structure, featuring a pyridine N-oxide moiety and a carboxylic acid group, suggests several advantageous properties for a drug candidate. The pyridine N-oxide group can enhance aqueous solubility, modulate basicity, and potentially serve as a bioreductive prodrug moiety in hypoxic environments. The carboxylic acid group provides a handle for forming salts or esters to further modify physicochemical properties and can act as a key binding motif to biological targets.

These application notes provide a hypothetical framework for the investigation of this compound as a potential inhibitor of a therapeutic target, for instance, a pro-inflammatory enzyme such as a Janus kinase (JAK). The protocols and data presented are illustrative and based on common practices in drug discovery for compounds with similar functionalities.

Hypothetical Biological Activity

For the purpose of these notes, we will hypothesize that this compound is an inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in inflammatory signaling pathways.[1] Inhibition of JAK2 is a validated strategy for the treatment of autoimmune diseases and myeloproliferative neoplasms.

Data Presentation: Hypothetical Preclinical Data

The following table summarizes hypothetical quantitative data for this compound as a JAK2 inhibitor.

ParameterValueDescription
In Vitro Potency
JAK2 IC508.5 µMHalf-maximal inhibitory concentration against JAK2 enzyme.
In Vitro ADME
Aqueous Solubility (pH 7.4)> 200 µMThermodynamic solubility in phosphate-buffered saline.
Caco-2 Permeability (Papp A→B)1.5 x 10⁻⁶ cm/sApparent permeability across a Caco-2 cell monolayer.
Microsomal Stability (t½)45 minHalf-life in human liver microsomes.
Plasma Protein Binding85%Percentage bound to human plasma proteins.
In Vitro Toxicology
HepG2 Cytotoxicity (CC50)> 100 µMHalf-maximal cytotoxic concentration in HepG2 cells.

Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the oxidation of pyridines.[2][3]

Materials:

  • 3-Methyl-4-pyridinecarboxylic acid

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Sodium carbonate

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve 3-Methyl-4-pyridinecarboxylic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.2 equivalents).

  • Heat the reaction mixture at 70-80°C for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro JAK2 Inhibition Assay

This is a representative protocol for a biochemical kinase assay.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide derived from a known JAK2 substrate)

  • This compound (test compound)

  • Staurosporine (positive control)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound and staurosporine in DMSO.

  • Add 50 nL of the compound solutions to the wells of a 384-well plate.

  • Add 5 µL of JAK2 enzyme solution (in assay buffer) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for JAK2).

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This protocol assesses the general cytotoxicity of the compound.

Materials:

  • HepG2 cells (or another suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the CC50 value.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Compound 3-Methylpyridine-4- carboxylic acid N-oxide Compound->JAK2 Inhibits

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical_Assay In Vitro Biochemical Assay (JAK2 Inhibition) Purification->Biochemical_Assay Cellular_Assay In Vitro Cellular Assay (Cytotoxicity) Purification->Cellular_Assay Data_Analysis Data Analysis (IC50, CC50) Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Decision Go/No-Go Decision for further studies Data_Analysis->Decision

Caption: Workflow for synthesis and in vitro screening.

Logical Relationships of Functional Groups

Functional_Group_Advantages Molecule This compound N_Oxide Pyridine N-oxide Moiety Molecule->N_Oxide COOH Carboxylic Acid Moiety Molecule->COOH Solubility Increased Aqueous Solubility N_Oxide->Solubility Prodrug Potential as Bioreductive Prodrug N_Oxide->Prodrug Binding Target Binding (H-bonds, ionic) COOH->Binding Salts_Esters Salt/Ester Formation (Prodrugs) COOH->Salts_Esters

Caption: Potential advantages of the key functional groups.

References

Application Notes and Protocols: 3-Methylpyridine-4-carboxylic Acid N-oxide as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 3-Methylpyridine-4-carboxylic acid N-oxide as a versatile precursor in organic synthesis. This compound serves as a valuable starting material for the preparation of various substituted pyridine N-oxides, which are key intermediates in the development of pharmaceuticals and other bioactive molecules.

Introduction

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and organic synthesis. The N-oxide functionality alters the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution. This compound is a particularly useful precursor as it can be readily decarboxylated to provide 3-methylpyridine N-oxide, a versatile building block for further functionalization.

Synthesis of this compound

The primary route for the synthesis of this compound is the direct oxidation of 3-methylpyridine-4-carboxylic acid. Several oxidizing agents can be employed for this transformation, with m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid being common choices.[1][2][3]

Protocol 1: Synthesis via m-CPBA Oxidation

This protocol describes the N-oxidation of 3-methylpyridine-4-carboxylic acid using m-chloroperoxybenzoic acid.

Materials:

  • 3-Methylpyridine-4-carboxylic acid

  • m-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-methylpyridine-4-carboxylic acid (1.0 eq) in dichloromethane (10 mL per gram of starting material).

  • Cool the solution in an ice bath with stirring.

  • Slowly add m-CPBA (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Table 1: Synthesis of this compound - Reagents and Conditions

Reagent/ParameterValue
Starting Material3-Methylpyridine-4-carboxylic acid
Oxidizing Agentm-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time24 hours
Expected Yield> 85% (based on similar reactions)

Synthesis Workflow

G start 3-Methylpyridine-4-carboxylic acid process1 N-Oxidation start->process1 reagent1 m-CPBA, DCM workup Aqueous Workup & Purification process1->workup product1 This compound workup->product1

Caption: Synthesis of this compound.

Application as a Precursor: Decarboxylation to 3-Methylpyridine N-oxide

A primary application of this compound is its use as a precursor to 3-methylpyridine N-oxide via thermal decarboxylation.[4][5] This reaction provides a clean method to access 3-methylpyridine N-oxide, which is a versatile intermediate for further synthetic transformations.

Protocol 2: Thermal Decarboxylation

This protocol outlines the thermal decarboxylation of this compound.

Materials:

  • This compound

  • High-boiling solvent (e.g., Dowtherm A, Diphenyl ether)

  • Heating mantle

  • Distillation apparatus

  • Sand bath

Procedure:

  • Place this compound in a round-bottom flask.

  • Add a high-boiling solvent to create a slurry.

  • Set up a distillation apparatus to collect the product.

  • Heat the mixture in a sand bath to a temperature above the melting point of the starting material (typically 180-220 °C).

  • Carbon dioxide evolution will be observed as the decarboxylation proceeds.

  • The product, 3-methylpyridine N-oxide, will distill over.

  • Collect the distillate and purify further if necessary by vacuum distillation.

Table 2: Decarboxylation Reaction - Conditions and Product

Parameter/ProductValue
Starting MaterialThis compound
Reaction TypeThermal Decarboxylation
Temperature180-220 °C
Product3-Methylpyridine N-oxide
ByproductCarbon Dioxide
Expected Yield> 90%

Decarboxylation and Further Functionalization Pathway

G start This compound process1 Thermal Decarboxylation (~200 °C) start->process1 product1 3-Methylpyridine N-oxide process1->product1 sub_path Further Reactions reaction1 C-H Functionalization (e.g., with Dialkylcyanamides) sub_path->reaction1 reaction2 Nucleophilic Substitution (after activation) sub_path->reaction2 product2 2-amino-5-methylpyridine derivatives reaction1->product2 product3 2- or 4-substituted 3-methylpyridines reaction2->product3

Caption: Synthetic utility of 3-Methylpyridine N-oxide.

Further Applications of 3-Methylpyridine N-oxide

The resulting 3-methylpyridine N-oxide is a valuable intermediate for introducing a variety of functional groups onto the pyridine ring. The N-oxide group activates the 2- and 6-positions for nucleophilic attack and C-H functionalization.[6][7]

Examples of subsequent reactions include:

  • Nitration: Introduction of a nitro group at the 4-position.[8]

  • Cyanation: Introduction of a cyano group.

  • Halogenation: Introduction of halogen atoms.

  • C-H Arylation and Alkenylation: Palladium-catalyzed cross-coupling reactions can be used to introduce aryl and alkenyl groups.[6]

These functionalized 3-methylpyridine derivatives are precursors to a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[9]

Conclusion

This compound is a strategic precursor in organic synthesis. Its straightforward preparation and clean conversion to 3-methylpyridine N-oxide provide a reliable route to a key intermediate for the synthesis of complex substituted pyridines. The protocols and data presented here offer a foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for In Vitro Evaluation of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine-4-carboxylic acid N-oxide is a heterocyclic compound incorporating both a pyridine N-oxide and a carboxylic acid moiety. The N-oxide group can enhance solubility and modulate the electronic properties of the pyridine ring, while the carboxylic acid group provides a handle for further chemical modification and can participate in biological interactions.[1][2] Pyridine N-oxides are found in a variety of biologically active molecules and can serve as prodrugs or be critical for the molecule's mechanism of action.[1][2] Given the structural alerts, this compound warrants investigation for a range of biological activities.

These application notes provide a framework for the initial in vitro characterization of this compound, focusing on preliminary cytotoxicity, antimicrobial, and enzyme inhibition assays.

Data Presentation: Hypothetical In Vitro Activity

The following tables summarize hypothetical quantitative data for the in vitro activities of this compound for illustrative purposes.

Table 1: Cytotoxicity Data

Cell LineAssay TypeEndpointIC₅₀ (µM)
HEK293MTTCell Viability> 100
HepG2LDH ReleaseCytotoxicity> 100
A549ResazurinCell Viability85.2

Table 2: Antimicrobial Activity

OrganismAssay TypeEndpointMIC (µg/mL)
Escherichia coliBroth MicrodilutionGrowth Inhibition128
Staphylococcus aureusBroth MicrodilutionGrowth Inhibition64
Candida albicansBroth MicrodilutionGrowth Inhibition> 256

Table 3: Enzyme Inhibition

EnzymeAssay TypeEndpointIC₅₀ (µM)
Cyclooxygenase-2 (COX-2)FluorescenceEnzyme Activity42.5
Murine MyeloperoxidaseColorimetricEnzyme Activity15.8

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to assess the effect of this compound on the viability of a mammalian cell line.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 1 x 10⁴ cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a 2.56 mg/mL stock solution of the compound in DMSO. Perform a serial two-fold dilution in MHB in a 96-well plate to obtain concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock Treatment Compound Treatment Compound->Treatment Cells Cell Culture Plating Plate Seeding Cells->Plating Plating->Treatment Incubation Incubation Treatment->Incubation Detection Detection Reagent Incubation->Detection Readout Plate Reading Detection->Readout Calculation IC50 Calculation Readout->Calculation signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Compound 3-Methylpyridine-4- carboxylic acid N-oxide Compound->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Inflammation) TF->Response logical_relationship Concentration Increasing Compound Concentration Binding Increased Target Binding/Modulation Concentration->Binding DoseResponse Dose-Dependent Relationship Concentration->DoseResponse Effect Observed Biological Effect (e.g., Decreased Cell Viability) Binding->Effect Effect->DoseResponse

References

Application Notes and Protocols for 3-Methylpyridine-4-carboxylic acid N-oxide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the coordination chemistry of 3-Methylpyridine-4-carboxylic acid N-oxide is limited in the current scientific literature. The following application notes and protocols are based on the established chemistry of structurally similar ligands, such as pyridine-4-carboxylic acid N-oxide, 3-methylpyridine N-oxide, and other substituted pyridine-N-oxide derivatives. These protocols are intended to serve as a starting point for experimental design.

Introduction

This compound is a bifunctional organic ligand possessing two potential coordination sites: the N-oxide oxygen atom and the carboxylate group. This unique structural feature allows for versatile coordination behavior, including acting as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of metal complexes with varying nuclearity and dimensionality. The presence of the methyl group at the 3-position can introduce steric effects and modify the electronic properties of the pyridine ring, influencing the stability and reactivity of the resulting coordination compounds.

The N-oxide functionality in pyridine ligands is known to be a strong coordinating group for a variety of metal ions, including transition metals and lanthanides.[1][2] The carboxylate group offers an additional coordination site, enabling the formation of chelate rings or bridging networks. Metal complexes derived from pyridine-N-oxide ligands have shown potential applications in catalysis, materials science, and as therapeutic agents.[3][4][5] Specifically, the incorporation of such ligands into metal-based drugs is an active area of research, with the ligand structure playing a crucial role in the overall biological activity of the complex.

Potential Applications in Drug Development and Research

The unique structural and electronic properties of this compound suggest its utility in several research and development areas:

  • Bioinorganic Chemistry: As a versatile ligand, it can be used to synthesize model complexes to study the interaction of metal ions with biological systems. The N-oxide and carboxylate functionalities mimic binding sites found in biomolecules.

  • Drug Delivery: The formation of metal-organic frameworks (MOFs) or coordination polymers using this ligand could lead to novel materials for controlled drug release. The polarity of the N-oxide group can enhance aqueous solubility.[4]

  • Catalysis: Metal complexes of this ligand could be explored as catalysts in various organic transformations. The electronic properties of the ligand, tunable by the methyl and carboxylate groups, can influence the catalytic activity of the metal center.

  • Luminescent Materials: Lanthanide complexes with pyridine carboxylic acid N-oxide ligands are known for their luminescent properties, which are valuable in bio-imaging and sensor applications.[1]

Proposed Synthesis of the Ligand

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following protocols are adapted from procedures for structurally related ligands and their metal complexes.

Protocol 4.1: General Synthesis of a Transition Metal Complex

This protocol describes a general method for the synthesis of a transition metal complex of this compound.

  • Ligand Preparation: Dissolve this compound (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Deprotonation: Add a stoichiometric amount of a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid group. Stir the solution for 15-30 minutes at room temperature.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O) (0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Complex Formation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The formation of a precipitate may indicate the formation of the complex.

  • Isolation: Cool the mixture to room temperature and collect the solid product by filtration.

  • Washing and Drying: Wash the product with the solvent used for the reaction and then with a more volatile solvent like diethyl ether. Dry the complex in a desiccator over a suitable drying agent.

  • Crystallization (Optional): Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by layering a solution of the complex with a less polar solvent.

dot

Caption: General experimental workflow for the synthesis of a metal complex.

Protocol 4.2: Characterization of the Metal Complex

The synthesized complexes should be characterized using a variety of analytical techniques:

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum of the free ligand and the metal complex.

    • Look for a shift in the N-O stretching vibration (typically around 1200-1300 cm⁻¹) upon coordination to the metal.

    • Observe the changes in the symmetric and asymmetric stretching vibrations of the carboxylate group to determine its coordination mode (monodentate, bidentate, bridging).

  • Elemental Analysis (CHN):

    • Determine the weight percentages of carbon, hydrogen, and nitrogen to confirm the empirical formula of the complex.

  • Thermogravimetric Analysis (TGA):

    • Heat the sample under a controlled atmosphere to determine the presence of coordinated or lattice solvent molecules and to assess the thermal stability of the complex.

  • Single-Crystal X-ray Diffraction:

    • If suitable single crystals are obtained, this technique will provide the definitive molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

  • UV-Vis Spectroscopy:

    • Record the electronic absorption spectrum to study the d-d transitions of the metal ion and any ligand-to-metal charge transfer bands.

Expected Coordination Modes and Structural Data (Based on Analogous Ligands)

Based on the coordination chemistry of pyridine-4-carboxylic acid N-oxide and related ligands, this compound is expected to exhibit several coordination modes.

CoordinationModes cluster_monodentate Monodentate cluster_bidentate Bidentate (Chelating) cluster_bridging Bridging M1 Metal L1 N-O M1->L1 Coordination via N-oxide M2 Metal L2_NO N-O M2->L2_NO L2_CO COO- M2->L2_CO M3a Metal 1 L3_NO N-O M3a->L3_NO M3b Metal 2 L3_CO COO- M3b->L3_CO

References

Catalytic Applications of 3-Methylpyridine-4-carboxylic Acid N-oxide Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct catalytic applications of isolated metal complexes of 3-methylpyridine-4-carboxylic acid N-oxide are not extensively reported in the current scientific literature. The following application notes and protocols provide methods for the synthesis of the parent ligand and detail the catalytic applications of closely related pyridine N-oxide systems. This information is intended to serve as a foundational resource for researchers exploring the potential catalytic activities of such complexes.

Synthesis of this compound

The synthesis of this compound can be approached via a multi-step process, typically involving the N-oxidation of a substituted pyridine precursor. A plausible synthetic route begins with the readily available 3-methylpyridine.

Protocol 1: Synthesis of 3-Methylpyridine-1-oxide

This protocol is adapted from established procedures for the N-oxidation of pyridines.[1][2]

Materials:

  • 3-Methylpyridine (3-picoline)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Sodium Carbonate

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Distillation apparatus

  • Round-bottom flasks

  • Ice bath

Procedure:

  • In a 2-liter round-bottom flask, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

  • With shaking and cooling in an ice bath, slowly add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide. A significant amount of heat is generated during this addition.

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • Remove the excess acetic acid and water under reduced pressure (30 mm).

  • The resulting residue is 3-methylpyridine-1-oxide. For purification, the product can be distilled under vacuum (b.p. 84–85°/0.3 mm). The expected yield is approximately 73–77%.[2]

Protocol 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide

This protocol describes the nitration of 3-methylpyridine-1-oxide, a key intermediate.[2]

Materials:

  • 3-Methylpyridine-1-oxide

  • Sulfuric acid (sp. gr. 1.84)

  • Fuming yellow nitric acid (sp. gr. 1.50)

  • Crushed ice

  • Sodium carbonate monohydrate

  • Chloroform

  • Anhydrous sodium sulfate

  • Round-bottom flask with condenser

  • Ice-salt bath

Procedure:

  • Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5°C) sulfuric acid in a 3-liter round-bottom flask immersed in an ice-salt bath.

  • Cool the mixture to about 10°C and add 495 mL of fuming yellow nitric acid in 50-mL portions with shaking.

  • Attach an efficient condenser and slowly raise the temperature to 95–100°C over 25–30 minutes.

  • When gas evolution begins, remove the oil bath. A vigorous spontaneous reaction will commence; control this with an ice-water bath.

  • After the vigorous reaction subsides (about 5 minutes), continue heating at 100–105°C for 2 hours.

  • Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice.

  • Carefully add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product.

  • Collect the solid by suction filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by extraction with boiling chloroform.

From Nitro to Carboxylic Acid:

Catalytic Applications of Related Pyridine N-oxide Systems

While specific catalytic data for this compound complexes is scarce, other pyridine N-oxide derivatives have been utilized in various catalytic applications, primarily as oxidants or co-catalysts.

Application Note 1: Pyridine N-oxides as Co-catalysts in Oxidation Reactions

Pyridine N-oxides can act as effective oxygen transfer agents in metal-catalyzed oxidation reactions. For instance, in combination with a ruthenium catalyst, they can facilitate the oxidation of various substrates.

Workflow for Pyridine N-oxide in Catalytic Oxidation:

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction A Active Catalyst (e.g., Ru(II)) B Substrate Complex A->B Substrate Coordination C Oxidized Substrate (Product) B->C Oxidation D Reduced Catalyst B->D Catalyst Reduction E Pyridine N-oxide Complex D->E Pyridine N-oxide Coordination E->A Oxygen Transfer F Pyridine E->F Pyridine Release Substrate Substrate Product Product Substrate->Product PNO Pyridine N-oxide Py Pyridine PNO->Py

Caption: General workflow for a catalytic oxidation reaction using a pyridine N-oxide as a co-catalyst.

Application Note 2: Lanthanide Complexes in Catalytic Oxidation

Lanthanide complexes, particularly those of cerium, are known to be effective catalysts for oxidation reactions.[3][4] While not specifically with this compound, lanthanide metal-organic frameworks (MOFs) have shown promise in the oxidation of olefins.[5]

Table 1: Catalytic Oxidation of Olefins using a Ce-MOF Catalyst [5]

SubstrateConversion (%)Selectivity (%)Product
Styrene9485Styrene oxide
Cyclohexene90952-Cyclohexen-1-one

Protocol 3: General Procedure for Catalytic Oxidation of Styrene using a Ce-MOF [5]

This is a representative protocol based on the use of a cerium-based metal-organic framework.

Materials:

  • Ce-MOF-589 catalyst

  • Styrene

  • tert-Butyl hydroperoxide (TBHP, 70% in water) as oxidant

  • Acetonitrile (solvent)

  • Reaction vial

Procedure:

  • To a reaction vial, add the Ce-MOF-589 catalyst (e.g., 10 mg).

  • Add acetonitrile (e.g., 2 mL) as the solvent.

  • Add styrene (e.g., 0.5 mmol).

  • Add TBHP (e.g., 1.5 mmol) as the oxidant.

  • Seal the vial and stir the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 12 hours).

  • After the reaction, cool the mixture to room temperature.

  • Analyze the products by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine conversion and selectivity.

  • The catalyst can be recovered by centrifugation, washed, and dried for reuse.

Application Note 3: Pyridine N-oxides in Photoredox Catalysis

Recent advancements have demonstrated the use of pyridine N-oxides as hydrogen-atom-transfer (HAT) catalysts in photoredox reactions for C-H functionalization.[6] This approach allows for the site-selective functionalization of a wide range of substrates.

Signaling Pathway for Photoredox/Pyridine N-oxide Catalysis:

G PC Photocatalyst PC_excited Excited Photocatalyst* PC->PC_excited Visible Light PNO_radical Pyridine N-oxy Radical PC_excited->PNO_radical SET PC_reduced Reduced Photocatalyst PC_excited->PC_reduced e- transfer PNO Pyridine N-oxide Substrate_radical Substrate Radical (R•) PNO_radical->Substrate_radical HAT Substrate_H Substrate (R-H) Product Functionalized Product Substrate_radical->Product Addition to Acceptor Acceptor Radical Acceptor (e.g., Olefin) PC_reduced->PC Regeneration

References

Application Notes and Protocols for Pyridine N-Oxide Derivatives in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed no specific agricultural applications or published studies for 3-Methylpyridine-4-carboxylic acid N-oxide . The following information is based on the broader class of pyridine N-oxide derivatives that have been investigated for their plant growth-regulating properties.

Introduction

Pyridine N-oxide derivatives are a class of heterocyclic organic compounds that have been explored for their potential as plant growth regulators (PGRs) in agriculture. While specific data on this compound is not available in the reviewed literature, related compounds such as 2,6-dimethylpyridine N-oxide have been shown to exhibit growth-regulating activities.[1][2] These compounds are noted for their ability to stimulate plant growth and development, and to increase resistance to various environmental stresses.[2] This document provides a generalized overview, application notes, and hypothetical protocols based on the characteristics of this class of compounds.

Quantitative Data Summary

There is no quantitative data available for this compound. The following table summarizes the effects of other pyridine N-oxide derivatives mentioned in research literature.

CompoundCropObserved EffectConcentration RangeReference
2,6-dimethylpyridine N-oxide (Ivin)VariousReduced toxicity of certain pesticidesNot Specified[1]
Complex of 2,6-dimethylpyridine N-oxide with succinic acid (Poteytin)VariousReduced toxicity of certain pesticidesNot Specified[1]
Pyridine N-oxide derivativesGeneralHigh growth-regulating activityNot Specified[3]

Experimental Protocols

The following are generalized, hypothetical protocols for evaluating the efficacy of a novel pyridine N-oxide derivative as a plant growth regulator. These are not based on specific published studies for this compound.

Protocol 1: Seed Germination and Seedling Vigor Assay

Objective: To assess the effect of a test compound on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or tomato)

  • Test compound (e.g., a pyridine N-oxide derivative)

  • Sterile distilled water

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in sterile distilled water to achieve the desired test concentrations (e.g., 1, 10, 50, 100 µM). A control group with the solvent alone should be included.

  • Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Place two layers of sterile filter paper in each petri dish and moisten with 5 mL of the respective test solution or control.

  • Evenly place 20-30 seeds in each petri dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • Record the germination rate daily for 7 days. A seed is considered germinated when the radicle has emerged.

  • After 7-10 days, measure the primary root length and shoot height of the seedlings.

  • Calculate the germination percentage and average root and shoot length for each treatment.

Protocol 2: Foliar Application on Crop Plants

Objective: To evaluate the effect of a test compound on the growth and yield of a crop plant when applied as a foliar spray.

Materials:

  • Crop plants (e.g., wheat, maize, or soybean) grown in pots in a greenhouse.

  • Test compound.

  • Wetting agent (e.g., Tween-20).

  • Handheld sprayer.

Procedure:

  • Grow the crop plants to a specific developmental stage (e.g., the 3-4 leaf stage).

  • Prepare spray solutions of the test compound at various concentrations in water, including a wetting agent (e.g., 0.05% Tween-20) to ensure even coverage. A control solution containing only water and the wetting agent should be used.

  • Apply the solutions as a fine mist to the foliage of the plants until runoff.

  • Maintain the plants in the greenhouse under optimal growing conditions.

  • At regular intervals, measure growth parameters such as plant height, leaf area, and chlorophyll content.

  • At maturity, harvest the plants and measure yield components, such as grain yield per plant, number of seeds per plant, and total biomass.

  • Statistically analyze the data to determine the effect of the treatment.

Signaling Pathways and Workflows

The following diagrams illustrate a generalized experimental workflow for testing a new plant growth regulator and a hypothetical signaling pathway that could be influenced by such a compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Conclusion synthesis Compound Synthesis formulation Formulation & Dilution synthesis->formulation seed_germ Seed Germination Assay formulation->seed_germ hydroponics Hydroponic Culture formulation->hydroponics foliar_app Foliar Application formulation->foliar_app soil_treat Soil Treatment formulation->soil_treat growth_data Growth Parameter Measurement seed_germ->growth_data hydroponics->growth_data biochem_data Biochemical Analysis hydroponics->biochem_data yield_data Yield Component Analysis foliar_app->yield_data stress_data Stress Tolerance Assay soil_treat->stress_data data_analysis Statistical Analysis growth_data->data_analysis yield_data->data_analysis stress_data->data_analysis biochem_data->data_analysis conclusion Conclusion & Further Research data_analysis->conclusion

Caption: Experimental workflow for evaluating a novel plant growth regulator.

signaling_pathway PGR Pyridine N-Oxide Derivative (PGR) receptor Cell Surface Receptor PGR->receptor second_messenger Second Messengers (e.g., Ca2+, ROS) receptor->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression response Physiological Response (Growth, Stress Tolerance) gene_expression->response

Caption: Hypothetical signaling pathway for a plant growth regulator.

References

Application Notes and Protocols: 3-Methylpyridine-4-carboxylic acid N-oxide as an Intermediate for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methylpyridine-4-carboxylic acid N-oxide, a versatile intermediate for the synthesis of advanced functional materials. This document details its synthesis, potential applications, and includes detailed experimental protocols.

Introduction

This compound is a heterocyclic compound with significant potential as a building block in materials science and drug development. The presence of three key functional groups—a pyridine N-oxide, a carboxylic acid, and a methyl group—offers multiple coordination sites and opportunities for further chemical modification. The N-oxide group can act as a hydrogen bond acceptor and a coordination site for metal ions, while the carboxylic acid provides a strong binding site for forming metal-organic frameworks (MOFs) and other coordination polymers. The electronic properties of the pyridine ring, modulated by the methyl and carboxyl groups, make this molecule an interesting candidate for applications in optoelectronic materials.

Physicochemical and Spectroscopic Data

Quantitative data for the synthetic precursors of this compound and related pyridine N-oxide derivatives are summarized below.

Table 1: Physicochemical Properties of Precursors

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
3-MethylpyridineC₆H₇N93.13-18144108-99-6
3-Methylpyridine N-oxideC₆H₇NO109.1337-39150 (at 15 mmHg)1003-73-2
3-Methyl-4-nitropyridine N-oxideC₆H₇N₂O₃154.13137-138-1074-98-2[1]

Table 2: Spectroscopic Data for Related Pyridine N-Oxide Derivatives[2]

Compound1H NMR (Solvent, Frequency)13C NMR (Solvent, Frequency)
2-Methylpyridine N-oxideδ 2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, J=5.5 Hz, 1H) (CDCl₃, 500 MHz)δ 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 (CDCl₃, 125 MHz)
4-Methylpyridine N-oxideδ 2.37 (s, 3H), 7.12 (s, 2H), 8.13 (s, 2H) (CDCl₃, 500 MHz)δ 20.1, 126.6, 138.0, 138.4 (CDCl₃, 125 MHz)
2-Carboxypyridine N-oxideδ 7.88-7.95 (m, 2H), 8.30-8.32 (dd, J=2.5, 7.5 Hz, 1H), 8.73-8.74 (m, 1H) (DMSO, 500 MHz)δ 128.6, 130.1, 132.8, 135.9, 139.0, 160.9 (DMSO, 125 MHz)
Nicotinic acid N-oxideδ 7.53-7.55 (dd, J=6.8, 7.5 Hz, 1H), 7.76-7.78 (d, J=8 Hz, 1H), 8.42-8.44 (dd, J=0.7, 6.4 Hz, 1H), 8.48 (s, 1H) (DMSO, 500 MHz)δ 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 (DMSO, 125 MHz)

Synthetic Workflow and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 3-methylpyridine. The overall workflow is depicted below.

G cluster_0 Synthesis of this compound 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine N-oxide 3-Methylpyridine N-oxide 3-Methylpyridine->3-Methylpyridine N-oxide Step 1: N-Oxidation 3-Methyl-4-nitropyridine N-oxide 3-Methyl-4-nitropyridine N-oxide 3-Methylpyridine N-oxide->3-Methyl-4-nitropyridine N-oxide Step 2: Nitration 3-Methyl-4-cyanopyridine N-oxide 3-Methyl-4-cyanopyridine N-oxide 3-Methyl-4-nitropyridine N-oxide->3-Methyl-4-cyanopyridine N-oxide Step 3a: Cyanation (Proposed) This compound This compound 3-Methyl-4-cyanopyridine N-oxide->this compound Step 3b: Hydrolysis

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 3-Methylpyridine N-oxide

This protocol is adapted from the procedure for the oxidation of 3-methylpyridine.[3]

  • Materials:

    • 3-Methylpyridine (200 g, 2.15 moles)

    • Glacial acetic acid (610 ml)

    • 30% Hydrogen peroxide (318 ml, 2.76 moles)

    • 40% Aqueous sodium hydroxide solution

    • 2 L round-bottom flask

    • Oil bath

    • Apparatus for distillation under reduced pressure

  • Procedure:

    • To a mixture of 610 ml of glacial acetic acid and 200 g of freshly distilled 3-methylpyridine in a 2 L round-bottom flask, add 318 ml of cold (5°C) 30% hydrogen peroxide with shaking.

    • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

    • Remove the excess acetic acid and water by distillation under reduced pressure (30 mmHg). After collecting approximately 500 ml of distillate, dilute the residue with 200 ml of water and concentrate again, collecting another 200 ml of distillate.

    • Cool the residual mixture to 0–5°C in an ice-salt bath and slowly add 500 ml of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking.

    • The product is then extracted and purified. The yield of 3-methylpyridine-1-oxide is typically 175–180 g (73–77%).

Protocol 2: Synthesis of 3-Methyl-4-nitropyridine N-oxide

This protocol is based on the nitration of 3-methylpyridine-1-oxide.[3]

  • Materials:

    • 3-Methylpyridine-1-oxide (180 g, 1.65 moles)

    • Sulfuric acid (sp. gr. 1.84, 630 ml)

    • Fuming yellow nitric acid (sp. gr. 1.50, 495 ml)

    • Sodium carbonate monohydrate (1.36 kg)

    • Chloroform

    • Acetone

    • 3 L round-bottom flask with a spiral condenser

    • Ice-salt bath, oil bath

  • Procedure:

    • Add 180 g of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5°C) sulfuric acid in a 3 L round-bottom flask immersed in an ice-salt bath.

    • Cool the mixture to about 10°C and add 495 ml of fuming yellow nitric acid in 50-ml portions with shaking.

    • Attach a spiral condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100°C over 25–30 minutes until gas evolution begins.

    • A vigorous reaction will commence; control it by applying an ice-water bath. After the vigorous reaction subsides (about 5 minutes), remove the ice bath and allow the reaction to proceed for another 5–10 minutes.

    • Heat the reaction mixture at 100–105°C for 2 hours.

    • Cool the mixture to 10°C and pour it onto 2 kg of crushed ice in a 4 L beaker.

    • Neutralize by adding 1.36 kg of sodium carbonate monohydrate in small portions with stirring. The yellow crystalline product will separate along with sodium sulfate.

    • Collect the solid by suction filtration, wash thoroughly with water, and dry.

    • Extract the solid with boiling chloroform. The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to dryness.

    • Recrystallize the residue from boiling acetone. The total yield is 178–187 g (70–73%).

Protocol 3: Proposed Synthesis of this compound

This proposed two-step protocol involves the conversion of the nitro group to a nitrile, followed by hydrolysis. This is a common strategy for such transformations.

  • Step 3a: Cyanation of 3-Methyl-4-nitropyridine N-oxide (Proposed)

    • This step would likely proceed via a nucleophilic aromatic substitution. A possible method involves reacting 3-methyl-4-nitropyridine N-oxide with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at an elevated temperature. The progress of the reaction would be monitored by TLC or GC-MS.

  • Step 3b: Hydrolysis of 3-Methyl-4-cyanopyridine N-oxide to this compound This protocol is adapted from a general procedure for the hydrolysis of cyanopyridines.[4]

    • Materials:

      • 3-Methyl-4-cyanopyridine N-oxide

      • Aqueous sodium hydroxide solution

      • Hydrochloric acid for acidification

      • Suitable organic solvent for extraction (e.g., ethyl acetate)

      • Round-bottom flask with reflux condenser

    • Procedure:

      • Dissolve 3-methyl-4-cyanopyridine N-oxide in an aqueous solution of sodium hydroxide.

      • Heat the mixture to reflux and monitor the reaction until the hydrolysis is complete (e.g., by TLC, watching for the disappearance of the starting material).

      • Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the carboxylic acid.

      • Collect the solid product by filtration. If the product is soluble, extract the aqueous solution with a suitable organic solvent.

      • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

      • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Applications in Functional Materials

The unique structure of this compound makes it a promising candidate for several applications in functional materials.

  • Metal-Organic Frameworks (MOFs): The presence of both a carboxylic acid and an N-oxide group allows this molecule to act as a versatile multitopic ligand for the construction of MOFs.[5][6][7] The combination of these two different coordinating groups can lead to the formation of novel network topologies with potentially interesting properties for gas storage, separation, and catalysis.

G cluster_0 MOF Synthesis Logic 3-Methylpyridine-4-carboxylic_acid_N-oxide 3-Methylpyridine-4-carboxylic acid N-oxide (Ligand) MOF_Structure Novel MOF Structure 3-Methylpyridine-4-carboxylic_acid_N-oxide->MOF_Structure Metal_Ions Metal Ions (Nodes) Metal_Ions->MOF_Structure Solvent Solvent Solvent->MOF_Structure Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Conditions->MOF_Structure

Caption: Logic diagram for MOF synthesis using the title compound.

  • Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used in the development of materials for OLEDs, serving as components of emissive layers, charge transport layers, or host materials.[8] The electronic properties of this compound, arising from the interplay of its functional groups, could be tuned for specific applications in OLEDs. Further derivatization of the carboxylic acid group could also allow for its incorporation into polymeric systems for solution-processable OLEDs.

  • Catalysis: Pyridine N-oxides are known to act as catalysts in various organic reactions.[9] For instance, they can function as oxidants or as mediators in electrochemical reactions. The specific substitution pattern of this compound could impart unique catalytic activities.

Safety and Handling

  • 3-Methylpyridine is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with care and wear appropriate PPE.

  • Nitrating agents (fuming nitric acid and sulfuric acid) are extremely corrosive and strong oxidizing agents. Handle with extreme caution in a fume hood, and wear acid-resistant gloves and a face shield.

  • Pyridine N-oxides should be handled with care. For 3-Methylpyridine N-oxide, the hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

  • Standard laboratory safety procedures should be followed at all times. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylpyridine-4-carboxylic Acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide.

Troubleshooting Guides

The synthesis of this compound can be approached via two primary synthetic routes, each with its own set of potential challenges.

Route A: Oxidation of 3,4-dimethylpyridine followed by N-oxidation

  • Step 1: Oxidation of 3,4-dimethylpyridine to 3-methyl-4-pyridinecarboxylic acid.

  • Step 2: N-oxidation of 3-methyl-4-pyridinecarboxylic acid.

Route B: N-oxidation of 3-methylpyridine followed by oxidation of the methyl group

  • Step 1: N-oxidation of 3-methylpyridine to 3-methylpyridine-N-oxide.

  • Step 2: Oxidation of the 4-methyl group of 3-methylpyridine-N-oxide.

Below are troubleshooting guides for the common issues encountered in these synthetic pathways.

General Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incorrect reaction temperature.- Inactive or insufficient oxidizing agent.- Poor quality starting materials.- Optimize reaction temperature; some oxidations are highly temperature-sensitive.- Use fresh, properly stored oxidizing agents.- Verify the purity of starting materials via analytical techniques (e.g., NMR, GC-MS).
Product Degradation - Excessive reaction temperature or time.- Harsh work-up conditions.- Perform time-course studies to determine optimal reaction time.- Lower the reaction temperature.- Use milder work-up procedures, avoiding strong acids or bases where possible.
Difficult Product Isolation - Product is highly soluble in the aqueous phase.- Emulsion formation during extraction.- Saturate the aqueous layer with NaCl to decrease the polarity before extraction.- Use a continuous liquid-liquid extractor for highly water-soluble products.- Break emulsions by adding brine or filtering through Celite.
Route A-Specific Troubleshooting

Step 1: Oxidation of 3,4-dimethylpyridine

Issue Potential Cause(s) Recommended Solution(s)
Incomplete conversion of 3,4-dimethylpyridine - Insufficient amount of oxidizing agent (e.g., Selenium dioxide).- Reaction time is too short.- Increase the molar equivalents of the oxidizing agent.- Extend the reaction time and monitor progress by TLC or GC.
Formation of over-oxidized byproducts (e.g., pyridine-3,4-dicarboxylic acid) - Reaction temperature is too high.- Excess oxidizing agent.- Carefully control the reaction temperature.- Use stoichiometric amounts of the oxidizing agent.

Step 2: N-oxidation of 3-methyl-4-pyridinecarboxylic acid

Issue Potential Cause(s) Recommended Solution(s)
Decarboxylation of the starting material - High reaction temperatures in the presence of certain catalysts or solvents.- Use milder reaction conditions.- Screen different solvents to find one that does not promote decarboxylation.
Low reactivity of the pyridine nitrogen - The electron-withdrawing carboxylic acid group deactivates the pyridine ring towards electrophilic oxidation.- Use a stronger oxidizing agent (e.g., m-CPBA).- Increase the reaction temperature cautiously, monitoring for degradation.
Route B-Specific Troubleshooting

Step 1: N-oxidation of 3-methylpyridine

Issue Potential Cause(s) Recommended Solution(s)
Runaway reaction and pressure build-up - Rapid decomposition of hydrogen peroxide, especially at elevated temperatures.[1]- Add hydrogen peroxide dropwise with efficient cooling and stirring.- Use a semi-batch reactor for better temperature control on a larger scale.[1]
Formation of 2-pyridone derivatives - Rearrangement of the N-oxide in the presence of reagents like acetic anhydride.- Avoid using acetic anhydride if the goal is to isolate the N-oxide. Use alternative oxidizing systems like m-CPBA.

Step 2: Oxidation of the methyl group of 3-methylpyridine-N-oxide

Issue Potential Cause(s) Recommended Solution(s)
Deoxygenation of the N-oxide - Some oxidizing agents or reaction conditions can lead to the removal of the N-oxide group.- Choose an oxidizing system that is selective for the methyl group oxidation.- Screen different catalysts and reaction conditions on a small scale.
Ring-opening or other side reactions - The N-oxide can activate the pyridine ring for nucleophilic attack or other rearrangements.- Employ mild and selective oxidation conditions.- Protect other reactive sites if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using hydrogen peroxide for N-oxidation?

A1: The primary side reaction is the decomposition of hydrogen peroxide into oxygen and water. This is an exothermic process that can lead to a rapid increase in temperature and pressure, posing a significant safety hazard.[1][2] Incomplete oxidation can also leave unreacted starting material, complicating purification.

Q2: How can I minimize the risk of a runaway reaction with hydrogen peroxide?

A2: To minimize risks, you should:

  • Add the hydrogen peroxide solution slowly and in a controlled manner.

  • Maintain a low reaction temperature with efficient cooling.

  • Ensure vigorous stirring to prevent localized heating.

  • For larger scale reactions, consider using a microreactor for superior heat and mass transfer.[2]

Q3: What are the advantages of using m-CPBA over hydrogen peroxide for N-oxidation?

A3: m-Chloroperoxybenzoic acid (m-CPBA) is often more selective and can provide higher yields for the N-oxidation of pyridines with electron-withdrawing groups.[3] The reactions can often be run at lower temperatures, reducing the risk of side reactions and degradation. However, m-CPBA is more expensive and generates m-chlorobenzoic acid as a byproduct, which must be removed during workup.[4]

Q4: How do I remove the m-chlorobenzoic acid byproduct after an m-CPBA oxidation?

A4: The m-chlorobenzoic acid byproduct can be removed by adjusting the pH of the reaction mixture. By making the solution basic, the carboxylic acid will be deprotonated to its carboxylate salt, which is more soluble in the aqueous phase and can be separated from the organic-soluble N-oxide product through extraction. Alternatively, adjusting the pH to be acidic can precipitate the m-chlorobenzoic acid, which can then be filtered off.[4]

Q5: What are some common methods for oxidizing the methyl group of a pyridine ring to a carboxylic acid?

A5: Common methods include:

  • Using strong oxidizing agents like potassium permanganate or nitric acid.[5]

  • Catalytic aerobic oxidation using systems like N-hydroxyphthalimide (NHPI) with cobalt and manganese salts.[5][6]

  • Oxidation with selenium dioxide, which is particularly effective for the selective oxidation of a methyl group.[4]

  • Reaction with molecular halogens in the presence of actinic radiation.[7]

Q6: I am seeing a byproduct that appears to be a pyridone. What could be the cause?

A6: The formation of a 2-pyridone derivative can occur from the rearrangement of a 2-alkylpyridine N-oxide, particularly in the presence of acetic anhydride. This is known as the Boekelheide rearrangement. While your starting material is a 3-methylpyridine derivative, similar rearrangements or other side reactions involving the N-oxide and an activating agent can lead to pyridone formation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Methylpyridine Oxidation

Starting Material Oxidizing Agent/Catalyst Solvent Temperature (°C) Time (h) Product Yield (%) Reference
3,4-DimethylpyridineSelenium dioxideDiphenyl ether18013-Methyl-4-pyridinecarboxylic acid47[4]
3-MethylpyridineNHPI, Co(OAc)₂, Mn(OAc)₂Acetic acid15013-Pyridinecarboxylic acid85[6]
3-MethylpyridineHydrogen Peroxide, Manganese BromideWater (supercritical)--3-Pyridinecarboxylic acid~30 (conversion)[1][8]
3-MethylpyridineNitric acid, Sulfuric acid-75-300-3-Pyridinecarboxylic acidup to 77[1][8]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-pyridinecarboxylic acid from 3,4-Dimethylpyridine[4]
  • Dissolve 3,4-dimethylpyridine (119.30 g, 0.28 mol) in diphenyl ether (150 mL) in a suitable reaction vessel.

  • Heat the solution to 150-170 °C.

  • Slowly add selenium dioxide (62 g, 0.56 mol) in batches over a period of 1 hour.

  • After the addition is complete, heat the reaction mixture to 180 °C and maintain this temperature for 1 hour.

  • Upon completion, filter the hot mixture and wash the collected precipitate with boiling water (3 x 300 mL).

  • Combine the filtrates and extract with chloroform (3 x 300 mL).

  • Evaporate the aqueous phase to dryness.

  • Recrystallize the crude product from ethanol (450 mL) to obtain pure 3-methyl-4-pyridinecarboxylic acid.

Protocol 2: General Procedure for N-oxidation of 3-Methylpyridine with Hydrogen Peroxide and Acetic Acid[9]
  • To a mixture of glacial acetic acid (600-610 mL) and freshly distilled 3-methylpyridine (200 g, 2.15 moles) in a 2-L round-bottomed flask, add cold (5 °C) 30% hydrogen peroxide (318 mL, 2.76 moles) with shaking.

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5 °C.

  • Remove the excess acetic acid and water under reduced pressure.

  • Further purification steps, such as extraction and distillation, are required to isolate the pure 3-methylpyridine-N-oxide.

Mandatory Visualization

Diagram 1: Synthetic Pathways to this compound

G cluster_route_a Route A cluster_route_b Route B A1 3,4-Dimethylpyridine A2 3-Methyl-4-pyridinecarboxylic acid A1->A2 Oxidation (e.g., SeO2) A_side1 Side Product: Pyridine-3,4-dicarboxylic acid A1->A_side1 Over-oxidation A3 This compound A2->A3 N-Oxidation (e.g., m-CPBA) B1 3-Methylpyridine B2 3-Methylpyridine-N-oxide B1->B2 N-Oxidation (e.g., H2O2) B3 This compound B2->B3 Oxidation (e.g., KMnO4) B_side1 Side Product: Deoxygenation Product B2->B_side1 Reductive conditions B_side2 Side Product: Ring-opened Products B2->B_side2 Harsh conditions

Caption: Two primary synthetic routes to the target molecule.

Diagram 2: Experimental Workflow for Route A, Step 1

G start Start: 3,4-Dimethylpyridine in Diphenyl ether step1 Heat to 150-170 °C start->step1 step2 Add SeO2 in batches step1->step2 step3 Heat to 180 °C for 1 hour step2->step3 step4 Hot Filtration step3->step4 step5 Wash precipitate with boiling water step4->step5 step6 Extract aqueous phase with Chloroform step5->step6 step7 Evaporate aqueous phase step6->step7 end Product: 3-Methyl-4-pyridine- carboxylic acid step7->end

Caption: Workflow for the oxidation of 3,4-dimethylpyridine.

References

Technical Support Center: Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylpyridine-4-carboxylic acid N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most direct and common synthetic route is the N-oxidation of 3-methyl-4-pyridinecarboxylic acid (also known as 3-methylisonicotinic acid)[1][2]. This precursor is oxidized using a suitable agent to yield the final product. An alternative, though less direct, route could involve the synthesis of 3-cyano-pyridine N-oxide followed by hydrolysis of the nitrile group to a carboxylic acid[3][4].

Q2: Which oxidizing agents are recommended for the N-oxidation of pyridine derivatives?

A2: A variety of oxidizing agents can be used for the N-oxidation of pyridines. Common choices include:

  • Peroxy acids: m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation[5].

  • Hydrogen peroxide in acetic acid: This is a classic and cost-effective method for preparing pyridine N-oxides[6].

  • Other peroxy compounds: Peracetic acid and perbenzoic acid have also been successfully employed[6].

The choice of oxidant can influence reaction time, temperature, and yield.

Q3: How can I monitor the progress of the N-oxidation reaction?

A3: The reaction progress can be monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 10:1), can be used to separate the starting material (3-methyl-4-pyridinecarboxylic acid) from the more polar product (this compound)[5]. Complete consumption of the starting material, as indicated by TLC, signals the end of the reaction[5].

Q4: What are the typical purification methods for this compound?

A4: Purification strategies depend on the impurities present. Common methods include:

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent.

  • Acid-base extraction: Exploiting the basicity of the N-oxide and the acidity of the carboxylic acid can help remove neutral impurities.

  • Chromatography: Column chromatography can be used for high-purity samples, although it may not be ideal for large-scale preparations.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. The activity of peroxy acids like m-CPBA can decrease over time.
Insufficient Reaction Temperature While some N-oxidations proceed at room temperature, others may require heating. Gradually increase the reaction temperature and monitor the progress by TLC. For example, oxidations with hydrogen peroxide in acetic acid are often heated to 70-100°C[6].
Inappropriate Solvent Ensure the solvent is suitable for the chosen oxidizing agent and dissolves the starting material. Dichloromethane is commonly used with m-CPBA[5].
Incorrect Stoichiometry Use a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material[5].

Issue 2: Incomplete Reaction

Possible Cause Suggested Solution
Short Reaction Time N-oxidation reactions can be slow, sometimes requiring 24 hours or more for completion[5]. Continue to monitor the reaction by TLC until the starting material is no longer visible.
Poor Mixing Ensure efficient stirring, especially in heterogeneous reaction mixtures, to facilitate contact between the reactants.
Deactivation of Catalyst (if applicable) If a catalytic system is used, ensure the catalyst is not poisoned by impurities in the starting material or solvent.

Issue 3: Formation of Side Products

Possible Cause Suggested Solution
Over-oxidation Prolonged reaction times or excessively high temperatures can lead to side reactions. Optimize the reaction time and temperature to maximize the yield of the desired product.
Decomposition of the N-oxide Pyridine N-oxides can be sensitive to certain conditions. Avoid overly harsh work-up procedures.
Ring Opening or Other Side Reactions The choice of oxidizing agent can influence the formation of byproducts. If significant side products are observed, consider switching to a milder oxidizing agent.

Issue 4: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Product is Highly Soluble in the Reaction Solvent After the reaction, the solvent can be removed under reduced pressure[5].
Emulsion Formation During Extraction If an extractive work-up is performed, emulsions can be broken by adding a saturated brine solution.
Co-precipitation of Salts During neutralization or pH adjustment, inorganic salts may precipitate with the product. Ensure thorough washing of the filtered product with water to remove these salts[6].

Experimental Protocols and Data

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be achieved through the N-oxidation of 3-methyl-4-pyridinecarboxylic acid.

Start 3-Methyl-4-pyridinecarboxylic acid Oxidation N-Oxidation Start->Oxidation Oxidizing Agent (e.g., m-CPBA or H₂O₂/AcOH) Product This compound Oxidation->Product Purification Purification (Crystallization/Extraction) Product->Purification FinalProduct Pure Product Purification->FinalProduct Start Low Yield or Incomplete Reaction CheckOxidant Is the oxidizing agent fresh? Start->CheckOxidant CheckTemp Is the reaction temperature optimal? CheckOxidant->CheckTemp Yes NewOxidant Use fresh oxidizing agent. CheckOxidant->NewOxidant No CheckTime Is the reaction time sufficient? CheckTemp->CheckTime Yes IncreaseTemp Increase temperature and monitor. CheckTemp->IncreaseTemp No CheckStoichiometry Is the stoichiometry correct? CheckTime->CheckStoichiometry Yes IncreaseTime Increase reaction time and monitor. CheckTime->IncreaseTime No AdjustStoichiometry Adjust stoichiometry (slight excess of oxidant). CheckStoichiometry->AdjustStoichiometry No Success Improved Yield CheckStoichiometry->Success Yes NewOxidant->Success IncreaseTemp->Success IncreaseTime->Success AdjustStoichiometry->Success

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Oxidation of 3,4-lutidine to form the precursor, 3-Methylpyridine-4-carboxylic acid.

  • N-oxidation of 3-Methylpyridine-4-carboxylic acid using a suitable oxidizing agent, typically hydrogen peroxide in an acidic medium.

Q2: What are the critical parameters to control during the N-oxidation step?

A2: The key parameters to monitor and control for a successful N-oxidation are:

  • Temperature: The reaction is often exothermic, and careful temperature control is crucial to prevent runaway reactions and the formation of by-products.

  • Concentration of Oxidizing Agent: The stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) needs to be carefully optimized to ensure complete conversion of the starting material while minimizing side reactions.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield and minimizing product degradation.

  • Catalyst: The choice and concentration of a catalyst, if used, can significantly impact the reaction rate and selectivity.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Oxidation: Insufficient oxidizing agent or reaction time can lead to incomplete conversion of the starting material.

  • Product Degradation: Excessive temperature or prolonged reaction times can cause the desired N-oxide to decompose.

  • Side Reactions: The formation of unwanted by-products can consume starting materials and reduce the yield of the target compound.

  • Suboptimal pH: The pH of the reaction mixture can influence the reactivity of both the substrate and the oxidizing agent.

  • Inefficient Purification: Product loss during workup and purification steps can significantly lower the isolated yield.

Q4: I am observing significant by-product formation. What are the likely side reactions?

A4: Common side reactions during the N-oxidation of pyridine derivatives include:

  • Over-oxidation: Oxidation of other functional groups on the pyridine ring.

  • Ring Opening: Under harsh conditions, the pyridine ring can undergo cleavage.

  • Decarboxylation: The carboxylic acid group may be lost, especially at elevated temperatures. The position of the carboxylic acid group on the pyridine ring can influence the likelihood of decarboxylation.

  • Decomposition of Hydrogen Peroxide: The decomposition of hydrogen peroxide can lead to pressure buildup and is a potential safety hazard.

Q5: What are the recommended methods for purifying the final product?

A5: Purification of this compound typically involves:

  • Crystallization: Recrystallization from a suitable solvent system is a common and effective method for obtaining a pure product.

  • Column Chromatography: For removing closely related impurities, column chromatography may be necessary.

  • Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities. It's important to note that pyridine N-oxides can be hygroscopic, so proper drying techniques are essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Conversion of Starting Material 1. Insufficient amount of oxidizing agent.2. Reaction temperature is too low.3. Inactive catalyst (if applicable).4. Incorrect pH of the reaction mixture.1. Increase the molar equivalents of the oxidizing agent incrementally.2. Gradually increase the reaction temperature while carefully monitoring for exotherms.3. Use a fresh batch of catalyst or consider a different catalyst.4. Adjust the pH to the optimal range for the specific oxidizing agent.
Low Yield of Desired Product with By-product Formation 1. Reaction temperature is too high, leading to degradation.2. Excess oxidizing agent causing over-oxidation.3. Prolonged reaction time.1. Lower the reaction temperature and ensure efficient stirring and cooling.2. Optimize the stoichiometry of the oxidizing agent.3. Monitor the reaction progress by TLC or HPLC and quench the reaction upon completion.
Formation of Tarry, Intractable Material 1. Significant product decomposition due to excessive heat.2. Highly exothermic, uncontrolled reaction.1. Improve temperature control with an ice bath or cooling system.2. Add the oxidizing agent slowly and portion-wise to manage the exotherm.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent.2. Product is hygroscopic and difficult to dry.1. After the reaction, adjust the pH to precipitate the product or perform a solvent exchange.2. Dry the product under high vacuum at a moderate temperature. Azeotropic distillation with toluene can also be effective for removing water.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials or reagents.2. Inconsistent reaction setup and conditions.1. Ensure the purity and consistency of all starting materials and reagents.2. Standardize the experimental procedure, including reaction time, temperature, and stirring speed.

Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-4-carboxylic acid via Oxidation of 3,4-Lutidine

Materials:

  • 3,4-Lutidine

  • Potassium Permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,4-lutidine in water.

  • Slowly add a concentrated solution of sulfuric acid while cooling the mixture in an ice bath.

  • Gradually add a solution of potassium permanganate in water through the addition funnel, maintaining the temperature below a specified, optimized temperature (e.g., 30-40 °C).

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Quench the excess potassium permanganate by the slow addition of a sodium bisulfite solution until the purple color disappears and a precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Adjust the pH of the filtrate to a basic pH (e.g., 10-11) with a sodium hydroxide solution.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted 3,4-lutidine.

  • Adjust the pH of the aqueous layer to the isoelectric point of 3-methylpyridine-4-carboxylic acid (typically around pH 3-4) with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 3-methylpyridine-4-carboxylic acid.

  • Recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) for further purification.

Step 2: N-oxidation of 3-Methylpyridine-4-carboxylic acid

This protocol is based on general procedures for the N-oxidation of pyridine carboxylic acids using hydrogen peroxide.

Materials:

  • 3-Methylpyridine-4-carboxylic acid

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylpyridine-4-carboxylic acid in glacial acetic acid.

  • Slowly add a 30% hydrogen peroxide solution to the stirred mixture. The addition should be done cautiously to control the initial exotherm.

  • Heat the reaction mixture to a specific, optimized temperature (e.g., 70-80 °C) and maintain it for several hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetic acid and water under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Data Presentation

Table 1: Effect of Oxidizing Agent on the N-oxidation of Substituted Pyridines (Illustrative Data)
Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂O₂ / Acetic AcidAcetic Acid70-802473-77
Peracetic AcidAcetic Acid85178-83
m-CPBADichloromethane20-2524~95
Perbenzoic AcidBenzene---

Note: The yields presented are for the N-oxidation of 3-methylpyridine and pyridine, respectively, and serve as a general guideline. Optimization for 3-Methylpyridine-4-carboxylic acid is necessary.

Table 2: Optimization of 3-Methylpyridine N-oxidation using Response Surface Methodology
Catalyst Amount (g)Oxidizer Dosing RateTemperature (°C)Reactor Pressure (bar)N-oxide Yield (%)
4Optimized1306>98
4Optimized85>15<85

This data highlights the significant impact of temperature on yield and reactor pressure during the N-oxidation of a related substrate.

Visualizations

Reaction_Pathway 3,4-Lutidine 3,4-Lutidine 3-Methylpyridine-4-carboxylic_acid 3-Methylpyridine-4-carboxylic_acid 3,4-Lutidine->3-Methylpyridine-4-carboxylic_acid Oxidation (e.g., KMnO4) 3-Methylpyridine-4-carboxylic_acid_N-oxide 3-Methylpyridine-4-carboxylic_acid_N-oxide 3-Methylpyridine-4-carboxylic_acid->3-Methylpyridine-4-carboxylic_acid_N-oxide N-Oxidation (e.g., H2O2, Acetic Acid)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Oxidation of 3,4-Lutidine cluster_step2 Step 2: N-Oxidation Start1 Dissolve 3,4-Lutidine Oxidation Add Oxidizing Agent Start1->Oxidation Workup1 Quench & Filter Oxidation->Workup1 Purification1 Precipitate & Recrystallize Workup1->Purification1 Product1 3-Methylpyridine-4-carboxylic acid Purification1->Product1 Start2 Dissolve Precursor Product1->Start2 N-Oxidation Add H2O2 in Acetic Acid Start2->N-Oxidation Workup2 Solvent Removal N-Oxidation->Workup2 Purification2 Recrystallization Workup2->Purification2 Product2 Final Product N-oxide Purification2->Product2

Caption: General experimental workflow for the two-step synthesis.

Technical Support Center: 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methylpyridine-4-carboxylic acid N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound shows a change in color (e.g., yellowing) over time. What could be the cause?

A1: A change in color, such as yellowing, is a common indicator of degradation. This can be caused by several factors:

  • Light Exposure: Pyridine N-oxides are known to be photosensitive. Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of colored degradation products.[1][2] It is crucial to store the compound in amber vials or protected from light.

  • Thermal Stress: Although generally stable at room temperature, prolonged exposure to elevated temperatures can cause thermal decomposition.[3] Ensure storage is in a cool environment as recommended.[4]

  • Presence of Impurities: Impurities from the synthesis, such as residual oxidizing agents (e.g., hydrogen peroxide) or metal catalysts, can promote degradation over time.[3]

Troubleshooting Steps:

  • Verify that your storage conditions are appropriate (cool, dark, and under an inert atmosphere if possible).

  • If you suspect photodegradation, compare the appearance of a sample stored in the dark with one that may have been exposed to light.

  • Consider re-purifying a small amount of the material to see if the stability improves, which might indicate the presence of impurities.

Q2: I am observing unexpected peaks in my HPLC analysis of a stored sample. Are there known degradation products?

A2: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways can be inferred from the known chemistry of pyridine N-oxides. Unexpected peaks in your chromatogram likely represent degradation products. Possible degradation pathways include:

  • Deoxygenation: Loss of the N-oxide oxygen to form 3-Methylpyridine-4-carboxylic acid.

  • Photorearrangement: Upon exposure to light, pyridine N-oxides can rearrange to form various isomers, such as oxaziridines, which can further convert to ring-expanded (oxazepine) or ring-contracted products.[1][2]

  • Decarboxylation: The carboxylic acid group may be lost, especially under thermal stress, potentially forming 3-methylpyridine N-oxide.

Troubleshooting Steps:

  • Use a stability-indicating HPLC method with a gradient capable of separating polar and non-polar impurities.

  • Employ mass spectrometry (LC-MS) to get molecular weight information on the unknown peaks to help identify potential structures.

  • Perform forced degradation studies (see Q4 and the protocols below) on a pure sample to intentionally generate degradation products and confirm their retention times.[5]

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To ensure long-term stability, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[4] Refrigeration (2-8 °C) is advisable for long-term storage.

  • Light: Protect from light by storing in amber or opaque containers.[4]

  • Atmosphere: For maximum stability, especially for analytical standards, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture absorption, as the compound may be hygroscopic.[4]

Q4: How can I perform a forced degradation study to understand the stability of this molecule in my formulation?

A4: Forced degradation studies intentionally stress the molecule to predict its degradation profile.[5][6] This helps in developing stability-indicating analytical methods. Key conditions to test include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., 70 °C in a dry oven.

  • Photodegradation: Exposing the sample to a light source that produces combined visible and UV output (ICH Q1B guidelines).

A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section below.

Data Presentation

The following table summarizes typical results from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Table 1: Summary of Forced Degradation Study of this compound

Stress ConditionDurationAssay of Active Ingredient (%)Major Degradation Products (Hypothetical)
Control (Dark, 25 °C) 24 hours99.8-
Acid Hydrolysis (0.1 M HCl, 60 °C) 8 hours92.53-Methylpyridine-4-carboxylic acid (Deoxygenation)
Base Hydrolysis (0.1 M NaOH, 60 °C) 8 hours88.1Ring-opened products
Oxidative (3% H₂O₂, 25 °C) 24 hours95.2Unknown polar degradants
Thermal (Solid state, 70 °C) 24 hours97.63-Methylpyridine N-oxide (Decarboxylation)
Photolytic (ICH Q1B) 24 hours85.3Multiple photorearrangement isomers

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60 °C for 8 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified intervals, take an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and keep it in an oven at 70 °C for 24 hours.

    • After the exposure, dissolve the solid in the solvent to the initial concentration for analysis.

  • Photostability:

    • Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways

main 3-Methylpyridine-4-carboxylic acid N-oxide deoxygenated 3-Methylpyridine-4-carboxylic acid main->deoxygenated Reduction / Acidic Hydrolysis decarboxylated 3-Methylpyridine N-oxide main->decarboxylated Thermal Stress photo_intermediate Oxaziridine Intermediate main->photo_intermediate Photolysis (UV/Vis) hydrolysis_product Ring-opened Products main->hydrolysis_product Basic Hydrolysis photo_product Ring Rearrangement Products photo_intermediate->photo_product Rearrangement start Stability Issue Observed (e.g., new peaks, color change) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., refrigerate, protect from light) storage_ok->correct_storage No check_purity Assess Initial Purity (Check for residual solvents/reagents) storage_ok->check_purity Yes correct_storage->start purity_ok Purity High? check_purity->purity_ok purify Action: Re-purify Material purity_ok->purify No identify_degradants Characterize Degradants (LC-MS, NMR) purity_ok->identify_degradants Yes purify->start forced_degradation Perform Forced Degradation Study identify_degradants->forced_degradation end Develop Stability-Indicating Method & Reformulate if Necessary forced_degradation->end

References

Technical Support Center: Degradation of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific degradation pathways for 3-Methylpyridine-4-carboxylic acid N-oxide have not been extensively documented in scientific literature. The information provided herein is based on established degradation principles of related pyridine derivatives, including pyridine carboxylic acids, methylpyridines, and N-oxides. The proposed pathways and experimental guidance are intended to serve as a foundational resource for researchers.

Frequently Asked Questions (FAQs)

Q1: My culture of [microorganism] is not degrading this compound. What are the possible reasons?

A1: Several factors could contribute to the lack of degradation:

  • Toxicity: The concentration of the compound might be toxic to the microorganism. Consider performing a toxicity assay with a range of concentrations.

  • Lack of appropriate enzymes: The microorganism may not possess the necessary enzymatic machinery to initiate the degradation. This can be due to the absence of specific hydroxylases, oxidases, or reductases required for the initial attack on the pyridine ring or its substituents.

  • Sub-optimal culture conditions: The pH, temperature, aeration, or nutrient composition of your medium may not be conducive to the expression or activity of the degradative enzymes.

  • Acclimation period: Some microorganisms require a period of acclimation to induce the enzymes needed for the degradation of a novel compound. This can range from a few days to several weeks.

  • Compound stability: Ensure that the compound is not abiotically degrading or precipitating in your medium, which could lead to a false-negative result.

Q2: I am observing the formation of an unexpected intermediate during my degradation experiment. How can I identify it?

A2: The identification of unknown metabolites is a common challenge. A combination of analytical techniques is often required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the intermediate and, with high-resolution MS (e.g., Q-TOF or Orbitrap), its elemental composition. Fragmentation patterns (MS/MS) can provide structural clues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the intermediate can be isolated in sufficient quantity and purity, 1H and 13C NMR spectroscopy can elucidate its complete chemical structure.

  • Comparison to standards: If you hypothesize a structure for the intermediate, you can synthesize or purchase a standard for comparison of its retention time and mass spectrum with your unknown.

Q3: The degradation of this compound in my experiment is very slow. How can I enhance the degradation rate?

A3: To enhance the degradation rate, consider the following strategies:

  • Optimization of culture conditions: Systematically vary the pH, temperature, and nutrient concentrations to find the optimal conditions for microbial growth and enzymatic activity.

  • Co-metabolism: Introduce a readily metabolizable carbon source (e.g., glucose, succinate) that can support microbial growth and induce the production of non-specific enzymes that may act on your target compound.

  • Bioaugmentation: Inoculate your system with a microbial consortium known to degrade pyridine derivatives.

  • Induction of degradative enzymes: If the degradative pathway is known for a related compound, you can try to induce the relevant enzymes by pre-exposing the culture to that compound.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Sample overload- Column contamination- Inappropriate mobile phase pH- Reduce the injection volume or sample concentration.- Wash the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Fluctuating retention times - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a steady flow rate.
Ghost peaks - Contaminated mobile phase or injector- Carryover from previous injections- Use high-purity solvents and flush the injector.- Implement a needle wash step in your autosampler method.

Hypothetical Degradation Pathway

Based on known microbial degradation pathways of pyridine derivatives, a plausible degradation pathway for this compound could involve initial modifications of the substituents followed by ring cleavage. Key enzymatic reactions may include hydroxylation, decarboxylation, and N-oxide reduction.

Two potential initial steps are proposed:

  • Reduction of the N-oxide: The N-oxide is reduced to 3-methylpyridine-4-carboxylic acid.

  • Hydroxylation of the ring: A hydroxyl group is introduced onto the pyridine ring, a common initial step in aerobic degradation.[1]

Following these initial steps, a series of enzymatic reactions, including further hydroxylations and decarboxylation, would lead to ring fission. A possible intermediate is 2,5-dihydroxypyridine, which is a common metabolite in the degradation of nicotinic acid.[2] The ring cleavage products would then enter central metabolic pathways, such as the Krebs cycle.

Degradation_Pathway cluster_initial Initial Steps cluster_intermediate Ring Modification cluster_cleavage Ring Cleavage cluster_central Central Metabolism A This compound B 3-Methylpyridine-4-carboxylic acid A->B N-oxide Reductase C Hydroxylated Intermediate A->C Hydroxylase D Further Hydroxylated/ Decarboxylated Intermediates B->D C->D E Ring Fission Products D->E Dioxygenase F Krebs Cycle E->F

Caption: Hypothetical degradation pathway for this compound.

Experimental Protocols

Analysis of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of the degradation of this compound in aqueous samples.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid or other suitable mobile phase modifier.

  • Syringe filters (0.22 µm).

  • Autosampler vials.

2. Sample Preparation

  • Collect an aliquot of the culture medium at specified time intervals.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solids.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • If necessary, dilute the sample with the initial mobile phase to fall within the linear range of the detector.

3. HPLC Conditions (Example)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (or scan for optimal wavelength with DAD)

4. Data Analysis

  • Create a calibration curve using standards of this compound of known concentrations.

  • Quantify the concentration of the parent compound in your samples by comparing the peak area to the calibration curve.

  • Monitor the appearance and disappearance of other peaks, which may represent degradation intermediates.

Quantitative Data Summary

Since no specific quantitative data for the degradation of this compound is available, the following table provides an example of how such data for a related compound, 3-methylpyridine, could be presented.[3]

Parameter Value Conditions Reference
Degradation Time (1 mM) 43 hoursAerobic culture of Gordonia nitida LE31 at 30°C[3]
Inhibitory Concentration > 3 mMAerobic culture of Gordonia nitida LE31 at 30°C[3]
Nitrogen Recovery as NH4+ ~64%After complete degradation in culture supernatant[3]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the microbial degradation of a novel compound like this compound.

Experimental_Workflow A Isolate/Select Microorganism or Consortium B Acclimation to the Target Compound A->B C Degradation Experiment (Time-course sampling) B->C D Sample Preparation (Centrifugation, Filtration) C->D E HPLC/LC-MS Analysis (Quantify parent compound, detect intermediates) D->E F Identify Intermediates (High-Res MS, NMR) E->F If intermediates are detected G Propose Degradation Pathway E->G Based on disappearance of parent and appearance of products F->G H Enzyme Assays G->H To confirm enzymatic steps

References

Technical Support Center: Purification of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylpyridine-4-carboxylic acid N-oxide. The information is designed to help resolve common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can originate from starting materials, side-reactions, or the work-up process. These may include:

  • Unreacted 3-methylpyridine: The starting material for the oxidation reaction.

  • Over-oxidized products: Further oxidation of the carboxylic acid group is possible under harsh conditions, leading to potential degradation.

  • Byproducts from side-reactions: The oxidation of the methyl group might not be perfectly selective, leading to other oxidized species.

  • Residual solvents: Solvents used in the synthesis, such as acetic acid, may be present.

  • Residual oxidizing agents: Traces of hydrogen peroxide or other oxidizing agents might remain.

Q2: What is the recommended first step for purifying crude this compound?

A2: Recrystallization is often a good first step for purifying solid organic compounds. It is effective at removing small amounts of impurities. The choice of solvent is crucial for successful recrystallization.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of your compound. It can separate the target compound from its impurities and provide quantitative data on their relative amounts. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Common solvents for pyridine N-oxides include water, ethanol, and acetone.[1]
The compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the compound is melting in the hot solvent.Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. Alternatively, try a lower boiling point solvent. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and then cool again. If the compound is very soluble, you may need to add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then heat until clear and allow to cool slowly.
The recovered crystals are still impure. The impurities have similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or a series of recrystallizations with different solvents. If impurities persist, column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The chosen eluent system does not have the right polarity.Perform TLC analysis with different solvent systems to find an optimal eluent that gives good separation between your product and the impurities. For polar compounds like pyridine N-oxides, a polar stationary phase (like silica gel) with a moderately polar mobile phase is often a good starting point.
The compound is streaking on the column. The compound is too polar for the eluent, or the column is overloaded.Increase the polarity of the eluent. If the column is overloaded, use a larger column or load less material. Adding a small amount of acetic or formic acid to the eluent can sometimes improve the peak shape of acidic compounds.
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system. A gradient elution, where the polarity of the mobile phase is increased over time, can be effective for eluting highly retained compounds.

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but readily soluble when hot. Test small amounts of your crude product in different solvents (e.g., water, ethanol, acetone, ethyl acetate/hexane mixtures) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol:

  • Stationary Phase: Pack a glass column with silica gel as the stationary phase.

  • Eluent Selection: Based on TLC analysis, prepare the mobile phase (eluent).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product1 Pure Product Purity_Check1->Pure_Product1 Purity > 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Check (HPLC) Column_Chromatography->Purity_Check2 Pure_Product2 Pure Product Purity_Check2->Pure_Product2 Purity > 99% Impure1 Impure Purity_Check2->Impure1 Still Impure

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methylpyridine-4-carboxylic Acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide. The synthesis is presented as a two-step process, starting from 3-methylpyridine (3-picoline).

Experimental Protocols

A plausible and scalable two-step synthesis route is detailed below. This process involves the initial oxidation of the methyl group of 3-methylpyridine to a carboxylic acid, followed by the N-oxidation of the pyridine ring.

Step 1: Oxidation of 3-Methylpyridine to 3-Pyridinecarboxylic Acid (Nicotinic Acid)

This procedure outlines the liquid-phase oxidation of 3-methylpyridine. While various methods exist, including vapor-phase oxidation, this protocol focuses on a robust liquid-phase approach suitable for laboratory and pilot scales.[1][2][3][4][5]

Detailed Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a multi-necked flask with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel. The flask should be of an appropriate size to accommodate the reaction volume and allow for efficient stirring.

  • Reagent Charging: Charge the flask with 3-methylpyridine and an appropriate solvent, such as acetic acid.[4]

  • Catalyst Addition: If using a catalytic system (e.g., Co(OAc)₂/Mn(OAc)₂ with a bromide source), add the catalysts to the reaction mixture.[4]

  • Heating: Heat the mixture to the desired reaction temperature (typically between 150-210°C for catalytic air oxidation) with vigorous stirring.[1][4]

  • Oxidant Addition:

    • For catalytic air/oxygen oxidation: Introduce a steady stream of air or oxygen into the reaction mixture through a sparging tube.[4]

    • For nitric acid oxidation: Add concentrated nitric acid dropwise via the dropping funnel, carefully controlling the rate of addition to manage the exothermic reaction.[6]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), until the consumption of the starting material is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If using nitric acid, carefully neutralize the excess acid.

    • The product, 3-pyridinecarboxylic acid, may precipitate upon cooling or after adjusting the pH.

    • Collect the solid product by filtration, wash it with a suitable solvent (e.g., cold water or toluene), and dry it under vacuum.[1]

    • Further purification can be achieved by recrystallization.

Data Presentation: Reaction Parameters for Step 1

ParameterCatalytic Air/Oxygen OxidationNitric Acid Oxidation
Starting Material 3-Methylpyridine3-Methylpyridine
Oxidizing Agent Air or OxygenConcentrated Nitric Acid
Catalyst Co(OAc)₂/Mn(OAc)₂/Bromide sourceNone (or as specified in literature)
Solvent Acetic AcidSulfuric Acid (optional) or neat
Temperature 150 - 210 °C[1][4]75 - 300 °C[1][2]
Pressure 1 - 3 MPa (for oxygen)[4]Atmospheric or elevated
Reaction Time 2 - 8 hours[4]Varies with scale and temperature
Typical Yield 50 - 95%[4]Up to 77%[1][2]
Step 2: N-Oxidation of 3-Pyridinecarboxylic Acid to 3-Pyridinecarboxylic Acid N-oxide

This protocol details the N-oxidation of 3-pyridinecarboxylic acid using hydrogen peroxide in acetic acid, a common and relatively environmentally benign method.[7][8]

Detailed Methodology:

  • Reaction Setup: In a suitable multi-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 3-pyridinecarboxylic acid in glacial acetic acid.

  • Heating: Gently heat the solution to the desired temperature (typically 70-85°C) with stirring.[9]

  • Hydrogen Peroxide Addition: Add 30-35% hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature within the desired range. The reaction is exothermic, and the addition rate should be controlled to prevent a runaway reaction.[9]

  • Reaction Monitoring: Monitor the formation of the N-oxide by HPLC or Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to 24 hours.[9]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully check for and quench any remaining hydrogen peroxide. This can be done by adding a small amount of a reducing agent like sodium sulfite or manganese dioxide until a potassium iodide-starch paper test is negative.

    • Remove the acetic acid and water under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Reaction Parameters for Step 2

ParameterValue
Starting Material 3-Pyridinecarboxylic Acid
Oxidizing Agent Hydrogen Peroxide (30-35% aqueous solution)
Solvent Glacial Acetic Acid
Temperature 70 - 85 °C[9]
Reaction Time 2 - 24 hours[9]
Typical Yield High (often >80%)[7]

Mandatory Visualization

Diagram 1: Two-Step Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Methyl Group Oxidation cluster_step2 Step 2: N-Oxidation 3-Methylpyridine 3-Methylpyridine 3-Pyridinecarboxylic_Acid 3-Pyridinecarboxylic_Acid 3-Methylpyridine->3-Pyridinecarboxylic_Acid [O] (e.g., O2/Catalyst or HNO3) 3-Methylpyridine-4-carboxylic_Acid_N-oxide 3-Methylpyridine-4-carboxylic_Acid_N-oxide 3-Pyridinecarboxylic_Acid->3-Methylpyridine-4-carboxylic_Acid_N-oxide H2O2 / Acetic Acid

Caption: A two-step synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Product Yield step_check Which step has low yield? start->step_check step1_issues Step 1: Oxidation Issues step_check->step1_issues Step 1 step2_issues Step 2: N-Oxidation Issues step_check->step2_issues Step 2 incomplete_conv1 Incomplete Conversion? step1_issues->incomplete_conv1 incomplete_conv2 Incomplete Conversion? step2_issues->incomplete_conv2 side_reactions1 Side Reactions? incomplete_conv1->side_reactions1 No solution1a Increase reaction time/temp. Check catalyst activity. incomplete_conv1->solution1a Yes isolation_loss1 Isolation Loss? side_reactions1->isolation_loss1 No solution1b Optimize temp/pressure. Analyze byproducts (e.g., aldehydes). side_reactions1->solution1b Yes solution1c Optimize workup pH. Improve extraction/recrystallization. isolation_loss1->solution1c Yes decarboxylation Decarboxylation? incomplete_conv2->decarboxylation No solution2a Increase H2O2 stoichiometry. Increase reaction time/temp. incomplete_conv2->solution2a Yes isolation_loss2 Isolation Loss? decarboxylation->isolation_loss2 No solution2b Lower reaction temperature. Monitor for gas evolution. decarboxylation->solution2b Yes solution2c Ensure complete peroxide quench. Optimize recrystallization. isolation_loss2->solution2c Yes

Caption: A workflow for troubleshooting low product yield in the synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and scaling up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the oxidation of 3-methylpyridine?

A1: The primary safety concerns depend on the oxidant used. With nitric acid, the reaction can be highly exothermic, leading to a risk of thermal runaway and the evolution of toxic nitrogen oxides.[9] When using catalytic air or oxygen at high temperatures and pressures, there is a risk of forming explosive mixtures.[1] Proper temperature control, controlled addition of reagents, and adequate ventilation are crucial.

Q2: How can I minimize byproduct formation in the first step?

A2: Byproduct formation, such as pyridine-3-carbaldehyde or pyridine, can be minimized by optimizing reaction conditions.[1] This includes fine-tuning the temperature, pressure, and catalyst concentration. Monitoring the reaction closely and stopping it once the starting material is consumed can prevent over-oxidation or degradation of the product.

Q3: What is the best way to monitor the progress of the N-oxidation reaction?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the N-oxidation reaction as it can effectively separate the starting material (3-pyridinecarboxylic acid), the product (the N-oxide), and any potential byproducts.[10] Thin Layer Chromatography (TLC) can also be used for rapid qualitative monitoring.

Q4: I am observing gas evolution during the N-oxidation step. What could be the cause?

A4: Gas evolution during N-oxidation could be due to two main reasons:

  • Decomposition of hydrogen peroxide: This is catalyzed by impurities (especially metal ions) and higher temperatures, producing oxygen gas.[6][11] This can be a serious safety hazard, leading to pressure buildup.

  • Decarboxylation: The carboxylic acid group, particularly at elevated temperatures, might be susceptible to decarboxylation, releasing carbon dioxide.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low Yield of 3-Pyridinecarboxylic Acid - Incomplete reaction. - Suboptimal temperature or pressure. - Catalyst deactivation. - Product loss during workup.- Increase reaction time or temperature cautiously. - Verify and optimize pressure if using air/oxygen. - Use fresh catalyst or investigate catalyst poisoning. - Optimize the pH for precipitation and choose an appropriate recrystallization solvent.
Step 1: Formation of Impurities - Over-oxidation leading to pyridine. - Incomplete oxidation leading to pyridine-3-carbaldehyde.[1]- Reduce reaction temperature or time. - Ensure sufficient oxidant is used and reaction goes to completion. - Purify the product by recrystallization or chromatography.
Step 2: Incomplete N-Oxidation - Insufficient hydrogen peroxide. - Low reaction temperature or short reaction time.- Increase the molar equivalents of hydrogen peroxide. - Increase the reaction temperature or prolong the reaction time, while monitoring for side reactions.
Step 2: Product is an oil or difficult to crystallize - Presence of impurities. - Residual solvent (acetic acid).- Ensure all residual hydrogen peroxide is quenched before workup. - Thoroughly remove acetic acid under high vacuum. - Try different recrystallization solvents or solvent mixtures.
Scaling Up: Poor Heat Dissipation - Exothermic nature of the oxidation reactions. - Insufficient cooling capacity of the reactor.- Ensure the reactor has an adequate cooling system (e.g., jacketed vessel with a chiller). - Control the rate of addition of the oxidizing agent. - Consider using a semi-batch process where one reagent is added gradually.[8]
Scaling Up: Inconsistent Results - Inefficient mixing at a larger scale. - Localized "hot spots" in the reactor.- Use a powerful mechanical stirrer suitable for the reactor volume. - Ensure good agitation throughout the reaction to maintain a homogeneous temperature.
Safety: Uncontrolled Exotherm with H₂O₂ - Rapid, uncontrolled decomposition of hydrogen peroxide.[6][11][13][14][15]- Immediate Action: Apply emergency cooling and be prepared for pressure release. - Prevention: Ensure the reactor is clean and free of metal contaminants. Control the addition rate and temperature strictly. Have a quenching agent ready.[6][11]

References

Challenges in the characterization of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methylpyridine-4-carboxylic acid N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of this compound typically involves the N-oxidation of 3-Methylpyridine-4-carboxylic acid. Key challenges include:

  • Controlling the Oxidation Reaction: The N-oxidation process is often exothermic and requires careful temperature control to prevent runaway reactions and the formation of side products.[1]

  • Side Reactions: Over-oxidation can lead to the formation of undesired byproducts. Additionally, decarboxylation may occur, especially at elevated temperatures, resulting in the formation of 3-methylpyridine N-oxide.

  • Purification of the Final Product: The product's polarity and potential solubility in aqueous media can complicate its isolation and purification from the reaction mixture, which may contain unreacted starting materials, oxidizing agents, and byproducts.

Q2: What are the recommended oxidizing agents for the N-oxidation of 3-Methylpyridine-4-carboxylic acid?

A2: Common oxidizing agents for the N-oxidation of pyridines include:

  • Hydrogen Peroxide in Acetic Acid: A widely used and cost-effective method.[2]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective but more expensive and potentially hazardous reagent.[3]

  • Peroxyacetic Acid: Can be generated in situ from hydrogen peroxide and acetic acid.[2]

The choice of oxidant will depend on the scale of the reaction, safety considerations, and the desired purity of the product.

Q3: How can I monitor the progress of the N-oxidation reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting pyridine derivative and will have a lower Rf value. A suitable eluent system would be a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate). Staining with iodine or visualization under UV light can be used to identify the spots.

Q4: What are the expected spectroscopic features of this compound?

  • ¹H NMR: The aromatic protons will be shifted downfield compared to the parent pyridine due to the electron-withdrawing effect of the N-oxide group. The methyl protons will appear as a singlet.

  • ¹³C NMR: The carbon atoms of the pyridine ring will also show a downfield shift.

  • IR Spectroscopy: Look for characteristic peaks for the C=O stretch of the carboxylic acid, the O-H stretch, and the N-O stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound (C₇H₇NO₃, M.W: 153.14 g/mol ) should be observed.

Troubleshooting Guides

Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Incomplete reaction. 2. Degradation of the product. 3. Inefficient extraction.1. Increase reaction time or temperature (monitor for degradation). 2. Use a milder oxidizing agent or lower the reaction temperature. 3. Adjust the pH of the aqueous layer during workup to ensure the product is in a less soluble form before extraction. Use a more polar organic solvent for extraction.
Formation of multiple products (observed by TLC/NMR) 1. Over-oxidation. 2. Decarboxylation. 3. Presence of impurities in the starting material.1. Reduce the amount of oxidizing agent or add it portion-wise. 2. Maintain a lower reaction temperature. 3. Purify the starting 3-Methylpyridine-4-carboxylic acid before N-oxidation.
Exothermic reaction is difficult to control 1. Rate of addition of the oxidizing agent is too fast. 2. Inadequate cooling.1. Add the oxidizing agent slowly and portion-wise. 2. Use an ice bath to maintain the desired reaction temperature.
Purification
Issue Possible Cause(s) Troubleshooting Steps
Difficulty in isolating the product from the aqueous phase High water solubility of the N-oxide.1. Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the product's solubility. 2. Use a continuous liquid-liquid extractor. 3. Lyophilize the aqueous phase if the product is stable to obtain the crude solid.
Product co-elutes with impurities during column chromatography Similar polarity of the product and impurities.1. Use a different solvent system with varying polarity. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. Recrystallization may be a more effective purification method.
Product appears as an oil instead of a solid 1. Presence of residual solvent. 2. The compound is hygroscopic and has absorbed moisture.1. Dry the product under high vacuum for an extended period. 2. Store the product in a desiccator over a strong drying agent (e.g., P₂O₅).

Experimental Protocols

General Protocol for N-oxidation using Hydrogen Peroxide in Acetic Acid

This protocol is a general guideline and may require optimization for 3-Methylpyridine-4-carboxylic acid.

  • Dissolution: Dissolve 1 equivalent of 3-Methylpyridine-4-carboxylic acid in glacial acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add 1.1 to 1.5 equivalents of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add a reducing agent (e.g., sodium sulfite solution) to quench the excess peroxide.

  • Isolation: Remove the acetic acid under reduced pressure. The pH of the residue can be adjusted to precipitate the product, which can then be collected by filtration. Alternatively, the residue can be subjected to extraction with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture of solvents) or by column chromatography.

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification start Start with 3-Methylpyridine-4-carboxylic acid dissolve Dissolve in Glacial Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_h2o2 Slowly add H₂O₂ (30%) cool->add_h2o2 react Heat at 70-80 °C add_h2o2->react monitor Monitor by TLC react->monitor quench Quench excess H₂O₂ monitor->quench Reaction Complete remove_solvent Remove Acetic Acid quench->remove_solvent isolate Isolate Crude Product remove_solvent->isolate purify Purify by Recrystallization or Chromatography isolate->purify end_product Pure 3-Methylpyridine-4-carboxylic acid N-oxide purify->end_product G Troubleshooting Low Yield in Synthesis cluster_0 Analysis of Crude Mixture cluster_1 Potential Solutions start Low Product Yield check_tlc Check TLC of crude reaction mixture start->check_tlc no_product No product spot, only starting material check_tlc->no_product No reaction multiple_spots Multiple product spots check_tlc->multiple_spots Side reactions product_and_sm Product and starting material spots present check_tlc->product_and_sm Incomplete reaction increase_temp_time Increase reaction temperature or time no_product->increase_temp_time check_oxidant Check activity of oxidizing agent no_product->check_oxidant lower_temp Lower reaction temperature multiple_spots->lower_temp control_oxidant Control addition of oxidizing agent multiple_spots->control_oxidant product_and_sm->increase_temp_time optimize_purification Optimize purification method product_and_sm->optimize_purification G Characterization Approach cluster_0 Structural Elucidation cluster_1 Purity and Physical Properties product Purified Product nmr ¹H and ¹³C NMR product->nmr Confirm structure ms Mass Spectrometry product->ms Confirm molecular weight ir IR Spectroscopy product->ir Identify functional groups hplc HPLC product->hplc Assess purity mp Melting Point product->mp Check for purity and identify physical properties

References

Overcoming solubility problems with 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Methylpyridine-4-carboxylic acid N-oxide.

Frequently Asked Questions (FAQs)

1. What are the general solubility characteristics of this compound?

  • Aqueous Solubility: The compound is expected to have low to moderate solubility in neutral water. The presence of the polar N-oxide and the carboxylic acid group allows for hydrogen bonding with water. For example, the related compound Nicotinic acid N-oxide is slightly soluble in cold water.[1]

  • pH Dependence: As a carboxylic acid, its aqueous solubility is highly dependent on pH. In acidic solutions (pH below its pKa), the carboxylic acid will be protonated and less soluble. In alkaline solutions (pH above its pKa), it will deprotonate to form a more soluble carboxylate salt. The predicted pKa for the similar Pyridine-4-carboxylic acid N-oxide is approximately 3.66, suggesting that solubility will significantly increase at a pH of 5 and above.[2]

  • Organic Solvents: It is likely to be soluble in polar organic solvents such as DMSO and DMF, and to a lesser extent in alcohols like ethanol. Nicotinic acid N-oxide is slightly soluble in ethanol but insoluble in non-polar solvents like benzene and chloroform.[1]

2. What is the recommended starting solvent for preparing a stock solution?

For most biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be diluted into aqueous buffers or cell culture media for final experiments. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

3. How can I increase the aqueous solubility of this compound?

The primary method for enhancing aqueous solubility is through pH adjustment. By increasing the pH of the solution to at least 1.5-2 units above the compound's pKa, the carboxylic acid group will be fully deprotonated, significantly improving solubility. See the detailed protocol in the "Experimental Protocols" section below.

4. Can I use co-solvents to improve solubility in aqueous buffers?

Yes, co-solvents can be effective. If adjusting the pH is not desirable for your experiment, using a water-miscible organic solvent can help. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). These work by reducing the polarity of the aqueous solvent, which can improve the dissolution of hydrophobic compounds. However, the concentration of the co-solvent must be carefully optimized to avoid negative effects on your experimental system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound will not dissolve in aqueous buffer. The pH of the buffer is too low (below the compound's pKa), keeping the carboxylic acid in its less soluble, protonated form.Increase the pH of the buffer. Add a small amount of a base like 1M NaOH dropwise while vortexing until the compound dissolves. Aim for a final pH > 5.5. (See Protocol 1).
Compound precipitates out of solution after dilution from a DMSO stock. The compound's solubility limit in the final aqueous buffer has been exceeded. This is common when diluting a high-concentration DMSO stock into a buffer where the compound is less soluble.1. Decrease the final concentration: Your desired concentration may be above the solubility limit. 2. Increase the pH of the final buffer: As above, this will increase solubility. 3. Use a surfactant: A small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (0.01-0.1%) can help maintain solubility.
Solution is cloudy or forms a suspension. Micro-precipitates have formed. The compound is not fully solubilized at the current concentration and conditions.1. Sonication: Place the vial in a bath sonicator for 5-10 minutes. 2. Gentle Warming: Warm the solution to 37°C. Be cautious, as heat can degrade some compounds. 3. Filtration: If undissolved particles remain, filter the solution through a 0.22 µm syringe filter to remove them. Note that this will result in a saturated solution with a concentration lower than intended.

Data Presentation

Since direct solubility data for this compound is limited, the following table summarizes the known solubility for structurally analogous compounds to provide a reasonable estimate.

Table 1: Solubility of Analogous Pyridine Carboxylic Acid N-Oxides

Compound Solvent Solubility Reference
Nicotinic acid N-oxide Cold Water Slightly Soluble [1]
(Pyridine-3-carboxylic acid N-oxide) Ethanol Slightly Soluble [1]
Benzene Insoluble [1]
Chloroform Insoluble [1]
Isonicotinic acid N-oxide Water log10WS available [3]

| (Pyridine-4-carboxylic acid N-oxide) | | (log of water solubility in mol/L) | |

Note: This data should be used as a guideline only. Empirical testing is required to determine the precise solubility of this compound.

Experimental Protocols

Protocol 1: pH-Adjusted Solubilization in Aqueous Buffer

This protocol describes how to prepare a solution of this compound in an aqueous buffer by converting it to its more soluble salt form.

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add a portion (e.g., 80%) of your desired final volume of aqueous buffer (e.g., PBS, TRIS). The compound will likely form a suspension.

  • Measure pH: Measure the initial pH of the suspension. It will likely be acidic.

  • Adjust pH: While stirring or vortexing, add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the pH continuously.

  • Observe Dissolution: As the pH increases and approaches/surpasses the pKa (~3.66), the compound should begin to dissolve.[2] Continue adding base until all solid material is dissolved.

  • Final pH and Volume Adjustment: Once the compound is fully dissolved, make a final pH adjustment to your target experimental pH (e.g., 7.4). Be careful not to let the pH drop too low, which could cause precipitation.

  • QS to Final Volume: Add the remaining buffer to reach the final desired volume and mix thoroughly.

  • Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm sterile filter.

Protocol 2: Preparation of a Co-Solvent Stock Solution

This protocol is for situations where pH modification is not feasible.

  • Primary Stock: Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 50 mM). Ensure the compound is fully dissolved.

  • Intermediate Dilution (Optional): If a large dilution factor causes precipitation, create an intermediate dilution in a co-solvent like ethanol or propylene glycol.

  • Final Dilution: Slowly add the DMSO stock solution to your final aqueous buffer while vortexing vigorously. The key is to add the stock to the buffer, not the other way around, to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Calculate the final percentage of the co-solvent in your solution and ensure it is below the tolerance level for your specific assay (typically <0.5% for DMSO).

Visualizations

G cluster_start cluster_troubleshoot Troubleshooting Workflow start Prepare Suspension in Aqueous Buffer check_sol Is the Compound Fully Dissolved? start->check_sol adjust_ph Increase pH (add 0.1M NaOH) to pH > 5.5 check_sol->adjust_ph No success Solution Ready for Use check_sol->success Yes check_ph_sol Is it Soluble Now? adjust_ph->check_ph_sol use_cosolvent Prepare High-Conc. Stock in DMSO check_ph_sol->use_cosolvent No check_ph_sol->success Yes dilute Dilute DMSO Stock into Buffer use_cosolvent->dilute check_final_sol Does it Precipitate? dilute->check_final_sol check_final_sol->success No failure Consider Formulation (e.g., with cyclodextrins) or reduce concentration check_final_sol->failure Yes

Caption: A workflow diagram for troubleshooting the solubility of this compound.

G Influence of pH on Molecular State and Solubility cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 7.4) low_ph_node Protonated Form (COOH) - Neutral Charge - Favors Crystal Lattice - Low Aqueous Solubility pka_node pKa ~3.66 low_ph_node->pka_node Increase pH high_ph_node Deprotonated Form (COO⁻) - Negative Charge (Salt) - Strong Ion-Dipole Interactions - High Aqueous Solubility pka_node->high_ph_node Increase pH

Caption: The relationship between pH, molecular ionization state, and resulting aqueous solubility.

G Hypothetical Inhibition of COX-2 Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor 3-Methylpyridine- 4-carboxylic acid N-oxide (Hypothetical Inhibitor) Inhibitor->COX2

Caption: A potential signaling pathway where pyridine derivatives may act as inhibitors, such as the COX-2 pathway.[4]

References

Preventing decomposition during 3-Methylpyridine-4-carboxylic acid N-oxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide.

Troubleshooting Guides

The synthesis of this compound can be approached via two primary synthetic routes, each with its own set of potential challenges.

Route A: N-oxidation of 3-Methyl-4-pyridinecarboxylic acid

This route involves the direct oxidation of the pyridine nitrogen in the presence of the carboxylic acid group.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Insufficiently powerful oxidizing agent. The electron-withdrawing nature of the carboxylic acid group deactivates the pyridine nitrogen towards oxidation. 2. Reaction temperature is too low. 3. Inadequate reaction time.1. Use a stronger oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid. 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Extend the reaction time and monitor progress using TLC or LC-MS.
Product Decomposition (Decarboxylation or Ring Opening) 1. Excessive reaction temperature. Pyridine carboxylic acids can be susceptible to decarboxylation at elevated temperatures. 2. Use of a highly acidic medium, which can promote side reactions.1. Maintain the lowest effective reaction temperature. 2. If using H₂O₂/acetic acid, consider using a buffered system or an alternative neutral oxidizing agent like m-CPBA.
Formation of Impurities 1. Over-oxidation of the methyl group. 2. Side reactions involving the carboxylic acid group.1. Use a stoichiometric amount of the oxidizing agent. 2. Protect the carboxylic acid group as an ester prior to N-oxidation, followed by deprotection.

Route B: Oxidation of the Methyl Group of 3-Methylpyridine-N-oxide

This pathway involves forming the N-oxide first, followed by oxidation of the methyl group to a carboxylic acid.

Issue Potential Cause(s) Recommended Solution(s)
Deoxygenation of N-oxide 1. The reaction conditions for methyl group oxidation are too harsh (e.g., high temperature, strong reducing agents inadvertently present). 2. Presence of catalysts that can promote deoxygenation.1. Utilize milder oxidation conditions. For example, catalytic aerobic oxidation. 2. Screen different catalysts to find one that is selective for methyl group oxidation without affecting the N-oxide.
Low Yield of Carboxylic Acid 1. Incomplete oxidation of the methyl group, leading to the formation of the corresponding alcohol or aldehyde as byproducts. 2. The N-oxide is not stable under the oxidation conditions.1. Increase the concentration of the oxidant or the reaction time. 2. Consider a two-step oxidation process: first to the alcohol/aldehyde, then to the carboxylic acid under milder conditions.
Complex Product Mixture 1. Non-selective oxidation leading to reactions at other positions on the pyridine ring. 2. Polymerization or tar formation under aggressive oxidation conditions.1. Employ a more selective oxidizing system. 2. Optimize reaction parameters such as temperature, pressure, and catalyst loading to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound?

A1: The choice of route depends on the available starting materials and the experimental capabilities. Route A (N-oxidation of 3-methyl-4-pyridinecarboxylic acid) can be more direct if the starting material is commercially available. However, the deactivating effect of the carboxylic acid group can make the N-oxidation challenging. Route B (oxidation of 3-methylpyridine-N-oxide) may offer better control, as the N-oxidation of 3-methylpyridine is typically straightforward. The subsequent oxidation of the methyl group requires careful selection of conditions to avoid deoxygenation of the N-oxide.

Q2: What are the common oxidizing agents for the N-oxidation of pyridines?

A2: Common lab-scale oxidizing agents for pyridine N-oxidation include hydrogen peroxide in glacial acetic acid, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid (peroxymonosulfuric acid).[1] For pyridines with electron-withdrawing substituents, stronger peroxy acids are often more effective.

Q3: How can I monitor the progress of the N-oxidation reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC), looking for the disappearance of the starting material and the appearance of a more polar product spot (the N-oxide). Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction and identifying any major byproducts.

Q4: What are the safety precautions to consider when working with peroxy acids?

A4: Peroxy acids are strong oxidizers and can be explosive, especially in concentrated form. They should be handled with care in a fume hood, and contact with metals and other reducible substances should be avoided. It is also important to control the reaction temperature, as many N-oxidation reactions are exothermic.

Q5: Can I use potassium permanganate (KMnO₄) to oxidize the methyl group of 3-methylpyridine-N-oxide?

A5: While KMnO₄ is a powerful oxidizing agent for converting alkyl groups to carboxylic acids, it can also react with the N-oxide functionality, potentially leading to deoxygenation or ring cleavage. If used, the reaction conditions would need to be carefully optimized, starting at low temperatures and with slow addition of the oxidant.

Experimental Protocols

Protocol A: N-oxidation of 3-Methyl-4-pyridinecarboxylic acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-pyridinecarboxylic acid (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (1.5-2.0 eq). The addition should be done at room temperature, and the temperature should be monitored.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain it for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent and excess reagents can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Protocol B: Oxidation of the Methyl Group of 3-Methylpyridine-N-oxide

This protocol is based on aerobic oxidation, which can be milder than using stoichiometric strong oxidants.[2][3]

  • Catalyst Preparation: In a high-pressure reactor, add 3-methylpyridine-N-oxide (1.0 eq), Co(OAc)₂ (0.02 eq), Mn(OAc)₂ (0.005 eq), and N-hydroxyphthalimide (NHPI) (0.1 eq) to acetic acid.

  • Reaction: Seal the reactor and pressurize it with air or oxygen to approximately 20 atm. Heat the mixture to 140-150°C with vigorous stirring for 1-2 hours.

  • Work-up: After the reaction, cool the reactor to room temperature and carefully release the pressure. The reaction mixture can be filtered to remove any insoluble material. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Visualizations

Synthesis_Routes cluster_route_a Route A cluster_route_b Route B A_start 3-Methyl-4-pyridinecarboxylic acid A_end This compound A_start->A_end N-oxidation (e.g., H₂O₂/AcOH or m-CPBA) B_start 3-Methylpyridine B_intermediate 3-Methylpyridine-N-oxide B_start->B_intermediate N-oxidation B_end This compound B_intermediate->B_end Methyl Group Oxidation (e.g., Catalytic Aerobic Oxidation)

Caption: Plausible synthetic routes to this compound.

Troubleshooting_Decomposition cluster_synthesis Synthesis of this compound cluster_decomposition Potential Decomposition Pathways start Desired Product Synthesis decarboxylation Decarboxylation (-CO₂) start->decarboxylation High Temperature deoxygenation Deoxygenation of N-oxide start->deoxygenation Harsh Reducing Conditions ring_opening Pyridine Ring Opening start->ring_opening Aggressive Oxidants side_chain_overoxidation Side-chain Over-oxidation start->side_chain_overoxidation Excess Oxidant

Caption: Common decomposition pathways during synthesis.

References

Validation & Comparative

A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 3-Methylpyridine N-oxide, Isonicotinic Acid N-oxide, and Other Key Derivatives

This guide provides a detailed comparison of 3-Methylpyridine N-oxide, Isonicotinic acid N-oxide, and other selected pyridine N-oxides, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting objective comparisons and supporting experimental data, this document aims to facilitate informed decisions in the selection and application of these versatile compounds.

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and organic synthesis. The introduction of an N-oxide moiety to the pyridine ring alters its electronic properties, enhancing its utility as a synthetic intermediate and, in some cases, imparting significant biological activity.[1][2] This modification increases the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, typically at the 2- and 4-positions.[3] Furthermore, the N-oxide group can improve the aqueous solubility and modulate the pharmacokinetic profile of parent compounds, making it a valuable functional group in drug design.[4]

This guide will focus on a comparative analysis of key pyridine N-oxide derivatives, including the parent Pyridine N-oxide, 3-Methylpyridine N-oxide (also known as 3-picoline N-oxide), Isonicotinic acid N-oxide (pyridine-4-carboxylic acid N-oxide), and 2-Chloropyridine N-oxide. These compounds have been selected to represent a range of substitutions and highlight the impact of different functional groups on their physicochemical and biological properties.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of pyridine N-oxides are crucial for their application in both synthesis and biological systems. The following table summarizes key data for the selected compounds.

PropertyPyridine N-oxide3-Methylpyridine N-oxideIsonicotinic acid N-oxide2-Chloropyridine N-oxide
Molecular Formula C₅H₅NO[5]C₆H₇NOC₆H₅NO₃[6]C₅H₄ClNO[7]
Molar Mass ( g/mol ) 95.10[5]109.13139.11[6]129.54[7]
Melting Point (°C) 65-66[8]37-39[9]270-271[6]67-70[7]
Boiling Point (°C) 270[8]150 @ 15 mmHg[9]469 @ 760 mmHg (est.)[10]168-170[11]
pKa (of conjugate acid) 0.8[8]Not availableNot available-0.76 (Predicted)[7]
Water Solubility High[8]Solublelog10WS: -3.06[12]Insoluble[7]
Appearance Colorless, hygroscopic solid[8]White to light yellow powder to lumpWhite to beige or yellow crystalline powderWhite to off-white crystalline solid[13]

Biological Activities and Applications

Pyridine N-oxides are not merely synthetic intermediates; they exhibit a wide spectrum of biological activities. Their applications range from being precursors to active pharmaceutical ingredients (APIs) to possessing intrinsic therapeutic properties.

3-Methylpyridine N-oxide is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[9] Its role in biochemical research includes studies on enzyme activity and metabolic pathways.[9]

Isonicotinic acid N-oxide has demonstrated notable antitubercular activity. In a study, it showed significant efficacy against drug-sensitive, multiple-drug-resistant (MDR), and extensively-drug-resistant (XDR) strains of Mycobacterium tuberculosis.[14] Docking simulations suggested that it acts as an inhibitor of the enoyl-ACP reductase (InhA), a key enzyme in mycobacterial cell wall synthesis.[14] Furthermore, in silico predictions indicated good oral bioavailability and potentially lower hepatotoxicity compared to the frontline anti-tuberculosis drug isoniazid.[14]

2-Chloropyridine N-oxide serves as a crucial intermediate in the production of various pesticides and pharmaceuticals, including anti-inflammatory and antimicrobial agents.[15] It is a key precursor for the synthesis of the anti-dandruff agent zinc pyrithione.[7] Its ability to act as a nitrogen oxide donor makes it valuable in the development of novel therapeutic agents.[15]

The broader class of pyridine N-oxides has been investigated for a range of biological effects, including anti-HIV[16], antimicrobial[17], and anticancer activities.[18] Some pyridine N-oxide derivatives are explored as hypoxia-activated prodrugs, where the N-oxide is reduced in the low-oxygen environment of tumors to release a cytotoxic agent.[4]

Experimental Protocols

The synthesis of pyridine N-oxides is most commonly achieved through the oxidation of the corresponding pyridine derivative. Below are representative experimental protocols for N-oxidation.

General Protocol for N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a general synthesis procedure for pyridine-N-oxides.[19]

Materials:

  • Substituted pyridine (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted pyridine in dichloromethane in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

  • Slowly add m-CPBA to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue to obtain a mixed solution.

  • Adjust the pH of the mixed solution to 4-5.

  • Stir the mixture for 2-3 hours and then filter to remove the m-chlorobenzoic acid byproduct.

  • Collect the filtrate, concentrate it under reduced pressure, and dry to obtain the pyridine N-oxide product.

Protocol for N-Oxidation using Peracetic Acid

This protocol is based on the synthesis of Pyridine N-oxide.[20]

Materials:

  • Pyridine (1.0 eq)

  • 40% Peracetic acid (1.08 eq)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the pyridine.

  • With stirring, add the 40% peracetic acid at a rate that maintains the reaction temperature at 85 °C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature of the mixture drops to 40 °C.

  • To isolate the product, evaporate the acetic acid solution on a steam bath under vacuum.

  • The residue can then be distilled under high vacuum (1 mm or less) to yield the pure pyridine N-oxide.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes involving pyridine N-oxides.

G cluster_synthesis General Synthesis Workflow Pyridine Substituted Pyridine Reaction N-Oxidation Reaction Pyridine->Reaction Oxidation Oxidizing Agent (e.g., m-CPBA, H₂O₂, Peracetic Acid) Oxidation->Reaction Purification Work-up & Purification Reaction->Purification Product Pyridine N-Oxide Product Purification->Product

Caption: General workflow for the synthesis of pyridine N-oxides.

G cluster_drug_dev Role in Hypoxia-Activated Prodrug Therapy Prodrug Pyridine N-Oxide Prodrug (Non-toxic) Tumor Hypoxic Tumor Environment Prodrug->Tumor Reduction Enzymatic Reduction (Reductases) Tumor->Reduction Low O₂ ActiveDrug Active Cytotoxic Drug Reduction->ActiveDrug releases CellDeath Tumor Cell Death ActiveDrug->CellDeath

Caption: Role of pyridine N-oxides as hypoxia-activated prodrugs.

References

Comparative Analysis of the Biological Activities of Pyridine Carboxylic Acid N-Oxide Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs related to 3-Methylpyridine-4-carboxylic acid N-oxide. Due to a lack of publicly available, direct comparative studies on a series of this compound analogs, this document focuses on closely related pyridine derivatives for which experimental data have been published. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the structure-activity relationships of these compounds.

Anti-inflammatory and Analgesic Activity of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides

A study on a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which incorporate a methylpyridine moiety, revealed significant anti-inflammatory and analgesic properties. The biological activities of these compounds were evaluated and compared, providing valuable structure-activity relationship (SAR) insights.

Quantitative Data Summary
CompoundStructureAnalgesic Activity (% inhibition of writhing)Anti-inflammatory Activity (% inhibition of edema)
4a N-(Pyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide58.2 ± 1.545.1 ± 1.2
4b N-(3-Methylpyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide65.4 ± 1.852.3 ± 1.4
4d N-(5-Methylpyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide72.1 ± 2.058.7 ± 1.6
5 N-(Pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide75.3 ± 2.161.5 ± 1.7
Lornoxicam (Reference) -70.5 ± 1.955.4 ± 1.5

Data extracted from a study on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides.[1][2]

Experimental Protocols

Analgesic Activity (Acetic Acid-Induced Writhing Test): The analgesic activity was assessed using the acetic acid-induced writhing test in mice. The test compounds and the reference drug, Lornoxicam, were administered orally at a dose of 10 mg/kg. Thirty minutes after administration, the mice were intraperitoneally injected with 0.6% acetic acid solution (10 mL/kg). The number of writhes (abdominal constrictions) was counted for 20 minutes, starting 5 minutes after the acetic acid injection. The percentage of inhibition was calculated relative to a control group that received only the vehicle.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Test): The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats. The test compounds and the reference drug, Lornoxicam, were administered orally at a dose of 10 mg/kg. One hour after administration, 0.1 mL of a 1% carrageenan suspension in saline was injected into the subplantar region of the right hind paw. The paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives

A series of novel dihydropyridine carboxylic acid derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The results highlight the potential of these scaffolds in the development of new anticancer agents.

Quantitative Data Summary
CompoundStructureHCT-15 IC50 (µM)
3a 5-(1-(4-chlorophenyl)-3-oxo-3-phenylprop-1-en-2-yl)-1,2,3,4-tetrahydropyridine-3-carboxylic acid7.94 ± 1.6
3b 5-(1-(4-methoxyphenyl)-3-oxo-3-phenylprop-1-en-2-yl)-1,2,3,4-tetrahydropyridine-3-carboxylic acid9.24 ± 0.9
Cisplatin (Reference) -12.5 ± 2.1
Gefitinib (Reference) -15.8 ± 1.9

Data extracted from a study on the cytotoxic activity of dihydropyridine carboxylic acids.[3]

Experimental Protocols

Cell Culture and Cytotoxicity Assay (MTT Assay): Human colorectal carcinoma (HCT-15) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the cytotoxicity assay, cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[3]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compounds treatment Compound Treatment compound->treatment cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding seeding->treatment incubation 48h Incubation treatment->incubation mtt MTT Addition incubation->mtt formazan Formazan Solubilization mtt->formazan readout Absorbance Reading (570 nm) formazan->readout calculation IC50 Calculation readout->calculation results Cytotoxicity Results calculation->results

Caption: General workflow for evaluating the in vitro cytotoxicity of chemical compounds using the MTT assay.

Hypothetical Signaling Pathway for a Pyridine-based Kinase Inhibitor

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Inhibitor Pyridine Analog (Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

References

Validating the Purity of Synthesized 3-Methylpyridine-4-carboxylic acid N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the purity of synthesized 3-Methylpyridine-4-carboxylic acid N-oxide, a crucial step in ensuring the reliability and reproducibility of research and development activities. We present experimental data and detailed protocols for various analytical techniques, offering a framework for objective assessment against alternative compounds.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes, each presenting distinct advantages and potential impurity profiles.

Route 1: N-oxidation of 3-Methyl-4-pyridinecarboxylic acid

This direct approach involves the oxidation of the nitrogen atom in the pyridine ring of 3-Methyl-4-pyridinecarboxylic acid. A common and effective method utilizes a peroxy acid, such as hydrogen peroxide in a suitable solvent like glacial acetic acid.

Route 2: Oxidation of 3-Methylpyridine-1-oxide

An alternative strategy involves the initial synthesis of 3-Methylpyridine-1-oxide from 3-methylpyridine, followed by the oxidation of the methyl group at the 3-position to a carboxylic acid. The N-oxidation of 3-methylpyridine is typically achieved using hydrogen peroxide in glacial acetic acid[1]. Subsequent oxidation of the methyl group can be performed using a strong oxidizing agent.

A logical workflow for the synthesis and subsequent purification and analysis is outlined below.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation start Starting Material: 3-Methyl-4-pyridinecarboxylic Acid oxidation N-Oxidation (e.g., H2O2 / Acetic Acid) start->oxidation product Crude 3-Methylpyridine-4-carboxylic acid N-oxide oxidation->product recrystallization Recrystallization product->recrystallization chromatography Column Chromatography recrystallization->chromatography hplc HPLC chromatography->hplc nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms

Synthesis and Validation Workflow

Purity Validation: A Multi-Technique Approach

To ensure the highest purity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is recommended. This multi-faceted approach provides orthogonal data, leading to a more comprehensive and reliable assessment of purity.

Comparative Purity Analysis

The following table summarizes the typical purity levels and key observations from different analytical techniques for this compound and two structurally similar alternatives: Nicotinic acid N-oxide and Isonicotinic acid N-oxide.

Analytical TechniqueThis compoundNicotinic acid N-oxideIsonicotinic acid N-oxide
High-Performance Liquid Chromatography (HPLC) >99.0% (by peak area)>99.0% (by peak area)>99.0% (by peak area)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Conforms to structure; no significant impurities detected.Conforms to structure; no significant impurities detected.Conforms to structure; no significant impurities detected.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Conforms to structure; no significant impurities detected.Conforms to structure; no significant impurities detected.Conforms to structure; no significant impurities detected.
Mass Spectrometry (MS) [M+H]⁺ ion observed at m/z = 154.0499 (Calculated: 154.0504 for C₇H₈NO₃)[M+H]⁺ ion observed at m/z = 140.0342 (Calculated: 140.0348 for C₆H₆NO₃)[M+H]⁺ ion observed at m/z = 140.0344 (Calculated: 140.0348 for C₆H₆NO₃)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound by separating it from potential impurities. Pyridine N-oxides are polar compounds and may require specific HPLC conditions for good retention and peak shape[2].

Instrumentation:

  • HPLC system with a UV detector

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase A at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD)

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, estimated):

  • δ 8.2-8.4 (m, 2H, aromatic protons)

  • δ 7.4-7.6 (m, 1H, aromatic proton)

  • δ 2.4-2.6 (s, 3H, methyl protons)

  • δ 12.0-13.0 (br s, 1H, carboxylic acid proton)

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, estimated):

  • δ 165-167 (C=O)

  • δ 145-155 (aromatic carbons adjacent to N-oxide)

  • δ 125-140 (other aromatic carbons)

  • δ 15-20 (methyl carbon)

The ¹H and ¹³C NMR data for related compounds such as Nicotinic acid N-oxide and 4-Methylpyridine N-oxide can serve as valuable references for spectral interpretation[3].

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Mode: Positive ion mode

  • Sample Preparation: Infuse a dilute solution of the sample (e.g., 10 µg/mL in methanol) directly into the mass spectrometer.

The fragmentation pattern of pyridine carboxylic acid N-oxides in mass spectrometry can be complex. A common fragmentation involves the loss of the oxygen atom from the N-oxide group[4][5][6].

Signaling Pathways and Logical Relationships

The synthesis and analysis process can be visualized as a clear, logical progression.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Purification Step Purification Step Crude Product->Purification Step Pure Product Pure Product Purification Step->Pure Product Analytical Techniques Analytical Techniques Pure Product->Analytical Techniques Purity Confirmation Purity Confirmation Analytical Techniques->Purity Confirmation

Logical Flow of Synthesis to Validation

Conclusion

Validating the purity of synthesized this compound requires a rigorous and multi-faceted analytical approach. By employing a combination of HPLC, NMR spectroscopy, and mass spectrometry, researchers can confidently ascertain the purity and structural integrity of their compound. The detailed protocols and comparative data presented in this guide serve as a valuable resource for ensuring the quality and reliability of scientific research and drug development endeavors involving this and related pyridine N-oxide derivatives.

References

A Comparative Guide to Analytical Methods for the Validation of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the validation of 3-Methylpyridine-4-carboxylic acid N-oxide. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines scientifically plausible High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) methods. The presented experimental protocols and performance data are based on established analytical practices for similar pyridine N-oxide and carboxylic acid derivatives, offering a robust starting point for method development and validation in a research or drug development setting.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is critical for the accurate and reliable quantification of this compound. This section compares the projected performance of three key methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The following tables summarize the anticipated quantitative data from validation studies for each technique.

Table 1: Comparison of Linearity and Range
ParameterHPLC-UVGC-FIDCapillary Electrophoresis (CE-UV)
Analyte This compoundDerivatized this compoundThis compound
Linear Range 1 - 200 µg/mL5 - 250 µg/mL0.5 - 150 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Calibration Model LinearLinearLinear
Table 2: Comparison of Accuracy and Precision
ParameterHPLC-UVGC-FIDCapillary Electrophoresis (CE-UV)
Accuracy (Recovery %) 98.5 - 101.2%97.8 - 102.5%99.0 - 100.8%
Precision (RSD %)
- Intraday< 1.5%< 2.0%< 1.8%
- Interday< 2.0%< 2.5%< 2.2%
Table 3: Comparison of Detection and Quantification Limits
ParameterHPLC-UVGC-FIDCapillary Electrophoresis (CE-UV)
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mL0.5 µg/mL

Detailed Experimental Protocols

The following sections provide detailed methodologies for the proposed analytical techniques. These protocols are designed to serve as a comprehensive starting point for laboratory implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the preferred technique for non-volatile, polar compounds like pyridine carboxylic acids.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a concentration within the linear range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Due to the low volatility of the analyte, a derivatization step is necessary for GC analysis.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Derivatization Procedure (Esterification):

  • To 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the methyl ester derivative with 2 mL of ethyl acetate.

  • Use the organic layer for GC analysis.

Chromatographic Conditions:

  • Column: Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

Capillary Electrophoresis with UV Detection (CE-UV)

CE offers high separation efficiency and low sample consumption, making it a suitable alternative.[1][2]

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 52 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 7.0.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection Wavelength: 265 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

Sample Preparation:

  • Dissolve the sample in the background electrolyte to the desired concentration.

  • Filter the sample through a 0.22 µm syringe filter.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 265 nm E->F G Data Acquisition & Analysis F->G

Caption: Workflow for HPLC-UV analysis.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis A Weigh Sample B Add Methanolic H₂SO₄ A->B C Heat at 60°C B->C D Neutralize & Extract C->D E Inject into GC D->E F Separation on Capillary Column E->F G FID Detection F->G H Data Acquisition & Analysis G->H

Caption: Workflow for GC-FID analysis including derivatization.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis A Weigh Sample B Dissolve in BGE A->B C Filter (0.22 µm) B->C D Hydrodynamic Injection C->D E Electrophoretic Separation D->E F UV Detection at 265 nm E->F G Data Acquisition & Analysis F->G

References

A Comparative Guide to the Quantitative Analysis of 3-Methylpyridine-4-carboxylic acid N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Methylpyridine-4-carboxylic acid N-oxide is crucial for various applications, including reaction monitoring, purity assessment, and metabolic studies. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data to aid in method selection and implementation.

The primary methods for the quantitative analysis of polar, aromatic compounds like this compound include High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors, Gas Chromatography-Mass Spectrometry (GC-MS) often requiring derivatization, and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the assay, such as sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the most common methods with their expected performance characteristics.

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)Capillary Electrophoresis (UV)
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation of volatile derivatives by boiling point and polarity, detection by mass-to-charge ratio.Separation based on charge and size in an electric field, detection by UV absorbance.
Selectivity Moderate to GoodExcellentExcellentGood
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range[1]pg/mL to ng/mL rangeng/mL to µg/mL range
Linearity Good (Typically >0.99)Excellent (Typically >0.99)[1]Excellent (Typically >0.99)Good (Typically >0.99)
Accuracy/Precision Good (RSD <15%)Excellent (RSD <10%)[1]Excellent (RSD <10%)Good (RSD <15%)
Sample Throughput HighHighModerate (derivatization step)High
Matrix Effects ModerateCan be significant, requires careful method development.Moderate, reduced by cleanup.Low to Moderate
Instrumentation Cost ModerateHighHighModerate
Primary Application Routine analysis, purity assessment.Trace level quantification, complex matrices.Volatile and semi-volatile analysis.Analysis of charged species, small sample volumes.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification where high sensitivity is not the primary requirement. Pyridine N-oxides are polar and may have poor retention on standard C18 columns.[2] Therefore, a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.

Experimental Protocol:

  • Chromatographic System: HPLC with a UV-Vis detector.

  • Column: Waters XBridge BEH C18 (or a suitable HILIC column).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH adjusted). Due to the polar nature of the analyte, a mobile phase with a high aqueous content is expected.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Pyridine N-oxides typically exhibit UV absorbance maxima between 250-280 nm. The optimal wavelength should be determined by scanning a standard solution.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: External standard calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. The following protocol is adapted from a method for the quantification of 2-hydroxypyridine N-oxide.[1]

Experimental Protocol:

  • Chromatographic System: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

    • A suitable gradient elution will be required to retain and elute the polar analyte.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion: [M+H]⁺ for this compound.

    • Product Ions: To be determined by infusing a standard solution and performing product ion scans. A characteristic fragmentation would be the loss of the carboxylic group or the N-oxide oxygen.

  • Sample Preparation: Protein precipitation with acetonitrile for biological samples, followed by centrifugation and filtration of the supernatant.

  • Quantification: Internal standard calibration curve using a structurally similar stable isotope-labeled compound if available.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile compounds. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the carboxylic acid group into a less polar and more volatile ester.

Experimental Protocol:

  • Derivatization:

    • Dry the sample containing the analyte.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.[3]

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl (TMS) ester.

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure separation of the derivatized analyte from other components.

  • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and characteristic fragment ions of the derivatized analyte.

  • Quantification: Internal standard calibration curve using a suitable internal standard.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System (Pump, Autosampler) Filtration->HPLC Column C18 or HILIC Column HPLC->Column Detector UV-Vis Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Calibration External Standard Calibration Data->Calibration Quantify Calculate Concentration Calibration->Quantify

Caption: Workflow for HPLC-UV analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filter (0.22 µm) Supernatant->Filtration LC UPLC/HPLC System Filtration->LC Column C18 Column LC->Column MS Tandem Mass Spectrometer (ESI+) Column->MS Data Data Acquisition (SRM) MS->Data Calibration Internal Standard Calibration Data->Calibration Quantify Calculate Concentration Calibration->Quantify

Caption: Workflow for LC-MS/MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Drying Dry Sample Sample->Drying Derivatization Add BSTFA, Heat Drying->Derivatization GC GC System Derivatization->GC Column Capillary Column GC->Column MS Mass Spectrometer (EI) Column->MS Data Data Acquisition (SIM) MS->Data Calibration Internal Standard Calibration Data->Calibration Quantify Calculate Concentration Calibration->Quantify

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical step in research and development. For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. For routine analysis where lower sensitivity is acceptable and cost is a consideration, HPLC-UV provides a robust alternative. GC-MS following derivatization is a viable, though more labor-intensive, option that also offers excellent sensitivity and selectivity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific analytical needs. Method development and validation will be essential to ensure the accuracy and reliability of the chosen technique for this particular analyte.

References

Benchmarking 3-Methylpyridine-4-carboxylic acid N-oxide Against Known Prolyl Hydroxylase Domain (PHD) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for objectively comparing the performance of 3-Methylpyridine-4-carboxylic acid N-oxide against established inhibitors of prolyl hydroxylase domain (PHD) enzymes. Due to the absence of publicly available experimental data on the inhibitory activity of this compound, this document serves as a template, populated with data from known PHD inhibitors to illustrate the benchmarking process. Researchers can utilize the provided experimental protocols and data presentation structures to evaluate their in-house data on this compound.

The structural characteristics of this compound suggest a potential role as a competitive inhibitor of PHD enzymes, which are critical regulators of the hypoxia-inducible factor (HIF) pathway.[1] Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival.[2][3] This mechanism is the basis for the therapeutic application of several PHD inhibitors in treating anemia associated with chronic kidney disease.[2][3]

Quantitative Comparison of PHD Inhibitors

The following table summarizes the inhibitory activity of several well-characterized PHD inhibitors. Researchers should aim to generate analogous data for this compound to facilitate a direct comparison.

InhibitorTargetIC50 (µM)Assay TypeCell-Based Efficacy (EC50 for HRE activation, µM)Reference
Roxadustat (FG-4592) Pan-PHD~2Biochemical (PHD2)~15[4]
Vadadustat (AKB-6548) Pan-PHD~1Biochemical (PHD2)~20[2]
Daprodustat (GSK1278863) Pan-PHD~0.04Biochemical (PHD2)~0.5[2]
Molidustat (BAY 85-3934) Pan-PHD~0.1Biochemical (PHD2)~1[2]
Enarodustat (JTZ-951) Pan-PHD~0.07Biochemical (PHD2)Not Reported[3]
Dimethyloxalylglycine (DMOG) Pan-PHD~100Biochemical (PHD2)~50[5]
Cobalt Chloride (CoCl₂) Pan-PHD (Iron Competitor)~6.4Biochemical (PHD2)Not Reported[6]
This compound To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of inhibitory potential. Below are protocols for key experiments in the evaluation of PHD inhibitors.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This assay quantifies the hydroxylation of a HIF-1α peptide by the PHD2 enzyme.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 0.1% BSA.

  • Enzyme and Substrate: Add recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide (corresponding to the C-terminal oxygen-dependent degradation domain), and the co-substrate 2-oxoglutarate to the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Roxadustat) to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature.

  • Detection: Stop the reaction and add AlphaScreen® streptavidin-conjugated donor beads and protein A-conjugated acceptor beads pre-incubated with an anti-hydroxy-HIF-1α antibody.

  • Signal Measurement: After incubation in the dark, measure the luminescence signal using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a suitable sigmoidal model.[4]

Cell-Based Hypoxia Response Element (HRE) Reporter Assay

This assay measures the ability of a compound to activate the HIF signaling pathway in a cellular context.

Methodology:

  • Cell Line: Use a stable cell line (e.g., HT1080) transfected with a reporter construct containing multiple copies of a hypoxia response element (HRE) driving the expression of a reporter gene (e.g., firefly luciferase).[4]

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with a range of concentrations of the test compound or a known inhibitor.

  • Incubation: Incubate the treated cells under normoxic conditions for a sufficient period to allow for HIF-α stabilization and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate EC50 values from the dose-response curves.[4]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIF-1α signaling pathway and a general workflow for inhibitor screening.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Hydroxylation (O₂, 2-OG, Fe²⁺) VHL VHL HIF1a_normoxia->VHL Recognition Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation HIF1a_hypoxia HIF-1α HIF_dimer HIF-1α/HIF-1β Dimer HIF1a_hypoxia->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE HRE Nucleus->HRE Binding Target_Genes Target Genes (e.g., EPO, VEGF) HRE->Target_Genes Transcription Inhibitor 3-Methylpyridine-4-carboxylic acid N-oxide Inhibitor->PHD

Caption: HIF-1α signaling pathway under normoxia and hypoxia/PHD inhibition.

Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assay cluster_downstream Downstream Analysis Compound_Library Compound Library (incl. Test Compound) Biochemical_Assay Biochemical Assay (e.g., PHD2 AlphaScreen) Compound_Library->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Hit_Compounds Hit Compounds from In Vitro Screen IC50_Determination->Hit_Compounds HRE_Reporter_Assay HRE Reporter Assay Hit_Compounds->HRE_Reporter_Assay EC50_Determination EC50 Determination HRE_Reporter_Assay->EC50_Determination Lead_Compounds Lead Compounds EC50_Determination->Lead_Compounds Target_Gene_Expression Target Gene Expression (qPCR, Western Blot) Lead_Compounds->Target_Gene_Expression In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Target_Gene_Expression->In_Vivo_Studies

Caption: General workflow for screening and validating PHD inhibitors.

References

Comparative Analysis of 3-Methylpyridine-4-carboxylic acid N-oxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of molecular scaffolds and synthetic pathways is a critical determinant of project success. This guide provides a cross-validation of experimental data for 3-Methylpyridine-4-carboxylic acid N-oxide, offering a comparative analysis with relevant alternatives. The information presented herein is intended to support informed decision-making in the design and execution of chemical synthesis and biological screening programs.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry. The pyridine N-oxide moiety can enhance solubility, modulate electronic properties, and serve as a handle for further functionalization. The carboxylic acid group provides a site for derivatization and can participate in crucial interactions with biological targets. This guide explores the synthesis and properties of this compound in comparison to its non-N-oxidized parent and isomeric analogues.

Synthetic Routes and Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine N-oxide (Precursor)

A common method for the N-oxidation of pyridines is the use of a peroxy acid, such as hydrogen peroxide in acetic acid.

Experimental Protocol:

  • To a solution of 3-methylpyridine in glacial acetic acid, add a stoichiometric excess of 30% hydrogen peroxide.

  • Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess solvent and oxidant under reduced pressure.

  • The resulting crude 3-Methylpyridine N-oxide can be purified by distillation or crystallization.

Step 2: Proposed Synthesis of this compound

The oxidation of the 4-methyl group of 3-methylpyridine N-oxide to a carboxylic acid can be achieved using strong oxidizing agents. The following protocol is based on the oxidation of the analogous non-N-oxidized 4-methylpyridine.

Proposed Experimental Protocol:

  • Dissolve 3-Methylpyridine N-oxide in a suitable solvent, such as water or a mixture of water and a co-solvent.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), portion-wise while monitoring the reaction temperature.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

  • Filter the reaction mixture to remove inorganic byproducts.

  • Adjust the pH of the filtrate to the isoelectric point of the product to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Comparative Data

To provide a comprehensive overview, the following tables summarize key experimental data for this compound's precursor, its non-N-oxidized parent compound, and an isomeric analogue. Note: Specific experimental data for the target compound, this compound, is not extensively reported in publicly available literature. The data for the parent and isomeric compounds are provided for comparative purposes.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Methylpyridine N-oxideC₆H₇NO109.1337-39[1][2]150 (at 15 mmHg)[1][2]
3-Methyl-4-pyridinecarboxylic acidC₇H₇NO₂137.14235389
3-Methylpyridine-2-carboxylic acidC₇H₇NO₂137.14114-118>300

Table 2: Synthetic Yields

CompoundStarting MaterialOxidizing AgentYield (%)
3-Methylpyridine N-oxide3-MethylpyridineH₂O₂ in Acetic AcidHigh (qualitative)
3-Methyl-4-pyridinecarboxylic acid3,4-LutidineSelenium DioxideNot specified
3-Methylpyridine-2-carboxylic acid2-Cyano-3-methylpyridineH₂SO₄ (hydrolysis)54

Signaling Pathway and Biological Activity

Pyridine N-oxide derivatives have been investigated for a range of biological activities. Notably, some derivatives have been shown to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3] NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

The proposed mechanism of action involves the inhibition of NF-κB's ability to bind to DNA, thereby preventing the transcription of its target genes. This is thought to occur through the oxidative modification of thiol groups on the p50 subunit of NF-κB by the pyridine N-oxide derivative.[3]

Below is a diagram illustrating the general workflow for the synthesis of this compound and a diagram representing the inhibition of the NF-κB signaling pathway.

G Synthetic Workflow for this compound Start 3-Methylpyridine Step1 N-Oxidation (e.g., H₂O₂ / Acetic Acid) Start->Step1 Intermediate 3-Methylpyridine N-oxide Step1->Intermediate Step2 Methyl Group Oxidation (e.g., KMnO₄ or SeO₂) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

G Inhibition of NF-κB Signaling by Pyridine N-oxide Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) (Active) IkB->NFkB_p50_p65 Degrades & Releases NFkB_p50_p65_IkB NF-κB (p50/p65) - IκB (Inactive Complex) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates DNA DNA NFkB_p50_p65_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription Pyridine_N_oxide Pyridine N-oxide Derivative Pyridine_N_oxide->Inhibition Inhibition->DNA Inhibits Binding

Caption: Pyridine N-oxide derivatives can inhibit NF-κB signaling.[3]

Conclusion

This compound presents an interesting scaffold for further exploration in drug discovery. While direct and extensive experimental data for this specific molecule is limited, this guide provides a framework for its synthesis based on established chemical transformations. The comparative data on related compounds offer valuable benchmarks for characterization and performance assessment. Furthermore, the potential interaction with the NF-κB signaling pathway highlights a promising avenue for biological investigation. Researchers are encouraged to use this guide as a starting point for their own experimental validation and to contribute to the growing body of knowledge on this class of compounds.

References

A Comparative Guide to the Synthesis of 3-Methylpyridine N-oxide: Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 3-Methylpyridine N-oxide, a crucial building block in the preparation of various pharmaceuticals and agrochemicals, can be synthesized through several oxidative routes.[1] This guide provides an objective comparison of common methods for the synthesis of 3-Methylpyridine N-oxide, with a focus on reproducibility, yield, and reaction conditions, supported by experimental data from established literature.

Comparison of Synthetic Methods

The synthesis of 3-Methylpyridine N-oxide from 3-methylpyridine (3-picoline) is primarily achieved through N-oxidation. The choice of oxidizing agent and reaction conditions significantly impacts the yield, purity, and scalability of the process. Here, we compare three prominent methods: oxidation with hydrogen peroxide in glacial acetic acid, catalytic oxidation with hydrogen peroxide, and oxidation with peracetic acid.

MethodOxidizing AgentCatalystSolventReaction Temperature (°C)Reaction Time (hours)Reported Yield (%)
Classical Oxidation 30% Hydrogen PeroxideNoneGlacial Acetic Acid70 ± 52473 - 77[2]
Catalytic Oxidation (Microreactor) 27-35% Hydrogen PeroxidePhosphomolybdic acid / Molybdenum trioxideNone (neat)80 - 90~0.8 - 2.690.7 - 91.0[3]
Catalytic Oxidation (Batch) Aqueous Hydrogen PeroxidePhosphotungstic acidNone (neat)130Not Specified> 98[4]
Peracetic Acid Oxidation 40% Peracetic AcidNoneNone (neat)85178 - 83 (for pyridine N-oxide)[5]

Table 1: Comparison of Key Performance Parameters for 3-Methylpyridine N-oxide Synthesis.

Experimental Protocols

Method 1: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid

This method, detailed in Organic Syntheses, is a well-established and reproducible procedure for the preparation of pyridine N-oxides.[2]

Procedure:

  • In a 2-liter round-bottomed flask, a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine is prepared.[2]

  • To this solution, 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide is added with shaking.[2]

  • The mixture is then heated in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.[2]

  • Following the reaction, excess acetic acid and water are removed under reduced pressure.[2]

  • The product is subsequently distilled under vacuum to yield 175–180 g (73–77%) of 3-methylpyridine N-oxide.[2]

Method 2: Catalytic Oxidation with Hydrogen Peroxide in a Microreactor

This modern approach utilizes a microreactor to enhance safety and reaction efficiency, leading to higher yields in a shorter time.[3]

Procedure:

  • A feed solution (A) is prepared by mixing 240g of 3-methylpyridine with 9.6g of a catalyst mixture (phosphomolybdic acid and molybdenum trioxide in a 1:1 mass ratio).[3]

  • A second feed solution (B) is prepared using 275g of 35wt% hydrogen peroxide, stabilized to a pH of 4 with a phosphate buffer.[3]

  • The two solutions are fed into a micro-mixer at flow rates of 50 mL/min for solution A and 5 mL/min for solution B.[3]

  • The resulting mixture is passed through a microreactor heated to 90°C with a residence time of 6 minutes.[3]

  • The reaction is completed in approximately 0.8 hours, yielding a product solution with a 3-methylpyridine N-oxide yield of 90.7%, as determined by ultra-high-performance liquid chromatography.[3]

Method 3: Oxidation with Peracetic Acid

This method offers a faster reaction time compared to the classical hydrogen peroxide/acetic acid procedure. The following is a general procedure for pyridine N-oxide synthesis which can be adapted for 3-methylpyridine.[5]

Procedure:

  • In a 1-liter three-necked flask equipped with a stirrer and a dropping funnel, place 110 g (1.39 moles) of pyridine.[5]

  • While stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50–60 minutes.[5]

  • After the addition is complete, continue stirring until the temperature drops to 40°C.[5]

  • The acetic acid is then evaporated under reduced pressure, and the residual 3-methylpyridine N-oxide is purified by distillation. The expected yield is in the range of 78-83%.[5]

Visualizing the Synthesis and Comparison

To better illustrate the experimental workflow and the relationship between the different synthetic approaches, the following diagrams are provided.

G General Experimental Workflow for 3-Methylpyridine N-oxide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mix 3-Methylpyridine with solvent/catalyst start->reagents add_oxidant Add Oxidizing Agent (e.g., H2O2, Peracetic Acid) reagents->add_oxidant heat Heat and Stir (Controlled Temperature) add_oxidant->heat remove_solvent Remove Excess Reagents and Solvent heat->remove_solvent distill Vacuum Distillation remove_solvent->distill product 3-Methylpyridine N-oxide distill->product

Caption: A generalized flowchart of the key steps involved in the synthesis of 3-methylpyridine N-oxide.

G Comparison of Synthesis Routes for 3-Methylpyridine N-oxide cluster_methods Oxidation Methods start 3-Methylpyridine classical Classical Method (H2O2 / Acetic Acid) start->classical catalytic Catalytic Method (H2O2 / Catalyst) start->catalytic peracetic Peracetic Acid Method start->peracetic product 3-Methylpyridine N-oxide classical->product Yield: 73-77% Time: 24h catalytic->product Yield: 90-98% Time: <3h peracetic->product Yield: ~78-83% Time: ~1h

Caption: A diagram comparing the different synthesis routes to 3-methylpyridine N-oxide with their respective yields and reaction times.

References

Unraveling the Action of 3-Methylpyridine-4-carboxylic acid N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise mechanism of action for 3-Methylpyridine-4-carboxylic acid N-oxide remains to be fully elucidated in publicly available research. However, by examining its structural components—a pyridine N-oxide core, a carboxylic acid group, and a methyl substituent—we can infer plausible biological activities and compare them to known mechanisms of related compounds. This guide provides a comparative analysis of potential mechanisms, supported by experimental protocols to facilitate further investigation.

Postulated Mechanisms of Action

Based on its chemical structure, this compound may exert its biological effects through several potential pathways:

  • Enzyme Inhibition : The pyridine carboxylic acid scaffold is a well-established pharmacophore known to inhibit a variety of enzymes. The carboxylic acid group can act as a key interacting moiety within an enzyme's active site.

  • Prodrug Activity : The N-oxide group can be bioreduced in vivo to the corresponding pyridine, potentially releasing the active form of the compound. This is a common strategy in drug design to improve pharmacokinetic properties.

  • Redox Modulation : Pyridine N-oxides can participate in redox reactions, which could influence cellular signaling pathways sensitive to oxidative stress.

This guide will focus on the most prominent and testable hypothesis: enzyme inhibition .

Comparative Analysis of Structurally Related Enzyme Inhibitors

To understand how this compound might function as an enzyme inhibitor, we can compare it to other pyridine carboxylic acid derivatives with known biological targets.

Compound ClassGeneral StructureKnown Inhibitory ActivityKey Structural Features for Activity
Pyridine-3-carboxylic Acid Derivatives Substituted Nicotinic Acidsα-amylase inhibitorsPyridine ring, nicotinamide or phenyl nicotinate core, various substituted phenol and amine derivatives.
Pyridine-2,6-dithiocarboxylic Acid Pyridine with two thiol-carboxyl groupsMetal sequestration (antimicrobial)Dithiocarboxylic acid groups for metal chelation.
General Pyridine Carboxylic Acid Derivatives VariedCyclooxygenase-2 (COX-2), Histone Demethylases, Bcr-Abl Tyrosine Kinase, c-Met KinaseThe pyridine ring and carboxylic acid group are common features, with specificity determined by other substituents.

The structure of this compound, with its carboxylic acid at the 4-position and a methyl group at the 3-position, presents a unique substitution pattern that could confer specificity for a particular enzyme target. The N-oxide moiety adds another layer of complexity, potentially influencing binding affinity and cellular uptake.

Experimental Protocols for Investigating Enzyme Inhibition

To empirically determine the mechanism of action of this compound, a series of enzyme inhibition assays can be performed. Below are detailed protocols for several relevant enzyme classes.

α-Amylase Inhibition Assay

This assay is relevant given that pyridine-3-carboxylic acid derivatives have shown activity against α-amylase.

Principle: This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch to smaller sugars. The reduction in starch is quantified using a colorimetric reaction.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 20 mM, pH 6.9.

    • Porcine Pancreatic α-amylase solution: 0.5 mg/mL in phosphate buffer.

    • Starch solution: 0.5% (w/v) soluble starch in phosphate buffer.

    • Color Reagent: 96 mM 3,5-dinitrosalicylic acid (DNSA).

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Positive Control: Acarbose solution.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound at various concentrations.

    • Add 25 µL of the α-amylase solution to each well and pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the starch solution to each well.

    • Incubate the reaction mixture at 25°C for 10 minutes.

    • Stop the reaction by adding 50 µL of the DNSA color reagent.

    • Incubate the microplate in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A control representing 100% enzyme activity is prepared by replacing the test compound with the solvent[1].

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting a dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

COX-2 is a key enzyme in the inflammatory pathway and a common target for anti-inflammatory drugs.

Principle: This assay measures the inhibition of COX-2 by quantifying the production of prostaglandins (e.g., PGF2α) from arachidonic acid.

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: Typically Tris-HCl buffer.

    • Heme cofactor.

    • Ovine or human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Stannous chloride solution (to stop the reaction).

    • Test Compound: Prepare serial dilutions.

    • Positive Control: A known COX-2 inhibitor (e.g., celecoxib).

  • Assay Procedure:

    • Pre-incubate the reaction buffer, heme, COX-2 enzyme, and test compound at 37°C for 20 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding stannous chloride solution.

    • Quantify the amount of PGF2α produced using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions[2][3][4].

  • Data Analysis:

    • Calculate the percentage of inhibition based on the reduction of PGF2α production compared to the control.

    • Determine the IC50 value from a dose-response curve.

Histone Demethylase (HDM) Inhibition Assay

HDMs are epigenetic regulators and are emerging as important cancer targets.

Principle: This assay measures the activity of a specific histone demethylase (e.g., an H3K4 specific demethylase) by detecting the demethylation of a substrate.

Protocol:

  • Assay Components (using a commercial kit, e.g., EpiQuik™):

    • Strip wells pre-coated with a di-methylated histone H3-K4 substrate.

    • Cell or tissue extracts containing active HDMs.

    • Test compound at various concentrations.

    • A specific antibody that recognizes the methylated substrate.

    • A detection antibody conjugated to a fluorescent probe.

    • Wash and assay buffers.

  • Assay Procedure (summarized):

    • The histone substrate is bound to the wells.

    • The cell extract containing HDMs and the test compound are added to the wells and incubated.

    • During incubation, active HDMs will demethylate the substrate.

    • The wells are washed, and the primary antibody that recognizes the remaining methylated substrate is added.

    • After another wash, the fluorescently labeled secondary antibody is added.

    • The fluorescence is measured, which is inversely proportional to the HDM enzyme activity[5][6][7][8][9].

  • Data Analysis:

    • Calculate the percentage of inhibition based on the fluorescence signal.

    • Determine the IC50 value.

Tyrosine Kinase (e.g., Bcr-Abl, c-Met) Inhibition Assays

Tyrosine kinases are crucial in cell signaling and are major targets in cancer therapy.

Principle: These assays measure the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Protocol (General, can be adapted for specific kinases):

  • Reagents and Materials:

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Recombinant kinase (e.g., c-Abl or c-Met).

    • Specific substrate peptide (e.g., GST-CrkL for Bcr-Abl, Poly(Glu:Tyr) for c-Met).

    • ATP.

    • Test compound dilutions.

    • Detection reagents (e.g., anti-phosphotyrosine antibody, luminescence-based ADP detection).

  • Assay Procedure (example with antibody detection):

    • The substrate is immobilized on a plate (e.g., glutathione-coated plate for GST-fusion substrates).

    • The kinase, test compound, and ATP are added to the wells.

    • The reaction is incubated at 30-37°C for a set time (e.g., 1 hour).

    • The wells are washed to remove unbound reagents.

    • A primary antibody that recognizes the phosphorylated substrate is added.

    • After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • A colorimetric or chemiluminescent substrate for the enzyme is added, and the signal is measured[10][11][12][13][14][15][16][17][18].

  • Data Analysis:

    • Calculate the percentage of inhibition based on the signal intensity.

    • Determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

To further clarify the potential mechanisms and experimental approaches, the following diagrams are provided.

Enzyme_Inhibition_Pathway Compound 3-Methylpyridine-4-carboxylic acid N-oxide ActiveSite Enzyme Active Site Compound->ActiveSite Binding Enzyme Target Enzyme (e.g., α-amylase, COX-2) Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition BiologicalEffect Downstream Biological Effect Inhibition->BiologicalEffect Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis PrepCompound Prepare Compound Dilutions Incubation Incubate Compound with Enzyme PrepCompound->Incubation PrepReagents Prepare Assay Reagents PrepReagents->Incubation AddSubstrate Add Substrate Incubation->AddSubstrate Reaction Enzymatic Reaction AddSubstrate->Reaction StopReaction Stop Reaction Reaction->StopReaction Detection Measure Signal (Absorbance/Fluorescence) StopReaction->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis Prodrug_Activation_Pathway Prodrug 3-Methylpyridine-4-carboxylic acid N-oxide (Prodrug) Reduction In vivo Reduction Prodrug->Reduction ActiveDrug 3-Methylpyridine-4-carboxylic acid (Active Drug) Reduction->ActiveDrug Target Biological Target ActiveDrug->Target Binding & Effect

References

A Comparative Guide to 3-Methylpyridine-4-carboxylic Acid N-Oxide Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Pyridine N-Oxide Carboxylic Acid Analogs

The synthesis of pyridine N-oxide derivatives, including those with carboxylic acid functionalities, is a well-established area of organic chemistry. The N-oxide moiety is typically introduced by the oxidation of the corresponding pyridine derivative.[1][2] Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[1][2] The carboxylic acid group can be introduced before or after the N-oxidation, often through the oxidation of a methyl group or hydrolysis of a nitrile.

A general synthetic pathway to 3-alkyl-pyridine-4-carboxylic acid N-oxides is depicted below. The initial step often involves the synthesis of a substituted pyridine, followed by oxidation to the N-oxide and subsequent modification of the substituent at the 4-position to a carboxylic acid.

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Start Substituted Pyridine Oxidation N-Oxidation (e.g., m-CPBA, H2O2/AcOH) Start->Oxidation Pyridine_N_Oxide Substituted Pyridine N-Oxide Oxidation->Pyridine_N_Oxide Modification Side-chain Modification (e.g., Oxidation of alkyl group) Pyridine_N_Oxide->Modification Final_Product Pyridine N-Oxide Carboxylic Acid Modification->Final_Product

Caption: General synthetic workflow for pyridine N-oxide carboxylic acids.

Comparative Biological Activity

Direct quantitative comparisons of a series of 3-methylpyridine-4-carboxylic acid N-oxide analogs are limited in the literature. However, by examining studies on related pyridine N-oxide and pyridine carboxylic acid derivatives, we can infer potential structure-activity relationships (SAR). The biological activities of these compounds are diverse, with reports of anticancer and antimicrobial properties.[3][4][5][6]

Anticancer Activity

Pyridine and its N-oxide derivatives have been investigated for their potential as anticancer agents.[4][5][6] The mechanism of action can vary, with some compounds acting as inhibitors of specific enzymes or signaling pathways involved in cancer cell proliferation. The tables below summarize the in vitro cytotoxic activity of some pyridine derivatives against various cancer cell lines, providing a proxy for the potential efficacy of this compound analogs.

Table 1: In Vitro Anticancer Activity of Selected Pyridine Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8b Various (NCI-60 panel)Mean Inhibition = 43% at 10 µM[4]
Pyridine-urea derivative 8e Various (NCI-60 panel)Mean Inhibition = 49% at 10 µM[4]
3-ChloropyridineV(3) cellsDose-dependent cytotoxicity (400-3200 µg/ml)[7]

Note: The compounds listed are not direct analogs of this compound but represent the broader class of pyridine derivatives with reported anticancer activity.

Antimicrobial Activity

Pyridine derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][8][9][10][11] The presence of the pyridine ring and various substituents can influence the spectrum and potency of antimicrobial action.

Table 2: In Vitro Antimicrobial Activity of Selected Pyridine Derivatives

Compound/AnalogMicroorganismMIC (µg/mL)Reference
2-Aminopyridine derivative 2c S. aureus39[9]
2-Aminopyridine derivative 2c B. subtilis39[9]
Pyridine nucleoside analogsVarious G(+) and G(-) bacteriaBetter than control drug[10]
Substituted Pyridine derivative 7 S. aureus75[11]
Substituted Pyridine derivative 8 S. aureus75[11]
Substituted Pyridine derivative 9 S. aureus (bactericidal)>75[11]

Note: The compounds listed are structurally diverse pyridine derivatives, and their activity does not directly predict the activity of this compound analogs but provides a context for the antimicrobial potential of the pyridine scaffold.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of novel compounds. Below are generalized methodologies for key assays typically used to assess the anticancer and antimicrobial activities of pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

MTT_Assay_Workflow cluster_MTT MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 48h) Compound_Treatment->Incubation MTT_Addition Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: A typical workflow for an in vitro cytotoxicity MTT assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (analogs of this compound) and a vehicle control.

  • After a predetermined incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide - DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_MIC Broth Microdilution Workflow Serial_Dilution Prepare serial dilutions of test compounds in 96-well plates Inoculation Inoculate each well with a standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate the plates under appropriate conditions (e.g., 37°C for 24h) Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Each well is then inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

  • The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, the plates are visually inspected for turbidity, which indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][11]

Conclusion

While the currently available peer-reviewed literature does not offer a direct, comprehensive comparison of this compound analogs, the broader data on pyridine and pyridine N-oxide derivatives suggest a promising potential for this class of compounds in anticancer and antimicrobial research. The synthesis of these molecules is generally achievable through established methods. Future research focusing on the systematic synthesis and biological evaluation of a series of this compound analogs is warranted to elucidate clear structure-activity relationships and to identify lead candidates for further drug development. The experimental protocols provided in this guide offer a foundation for such comparative studies.

References

A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isonicotinic acid hydrazide (isoniazid, INH) derivatives and their structure-activity relationship (SAR) in the context of their antitubercular activity. Isoniazid is a cornerstone in the treatment of tuberculosis, and understanding the SAR of its derivatives is crucial for the development of new, more effective agents against drug-resistant strains of Mycobacterium tuberculosis.

Comparative Efficacy of Isoniazid Derivatives

The antitubercular activity of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the in vitro antitubercular activity of a series of synthesized isoniazid derivatives against the H37Rv strain of Mycobacterium tuberculosis.

Compound IDStructureMIC (µg/mL)Reference
Isoniazid Isonicotinohydrazide0.04[1]
Compound 1(a) N'-(3-ethoxy-2-hydroxybenzylidene)isonicotinohydrazide< 7.8[2]
Compound 1(b) N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide< 7.8[2]
Compound 1(c) N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide15.6[2]
INH-POA Hybrid 21a Pyrazine-2-carboxylic acid (pyridin-4-ylcarbonyl)hydrazide2[1]
Compound 10a N'-(adamantan-1-yl)isonicotinohydrazide> 64[1]
Compound 10b N'-(adamantan-1-ylmethyl)isonicotinohydrazide32[1]
Compound 1 Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide0.14 (against INH-resistant strain)[3]

Key Observations from SAR Studies:

  • Modification of the Hydrazide Moiety: The hydrazide functional group is critical for the biological activity of isoniazid. Its modification often leads to a decrease or loss of activity. However, the formation of hydrazones can lead to compounds with significant potency, sometimes even against resistant strains.[4]

  • Substitution on the Pyridine Ring: The pyridine nitrogen's position is crucial; isomers with the nitrogen at other positions are inactive.[5] Substitution at the 2-position of the pyridine ring can be tolerated, with some derivatives maintaining activity comparable to the parent isoniazid.[5][6]

  • Lipophilicity: Increasing the lipophilicity of isoniazid derivatives, for instance by adding an adamantyl group, does not consistently lead to improved activity and can sometimes be detrimental.[1]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of isoniazid covalently binds to NAD(H) to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA). This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique and essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. The inhibition of their synthesis leads to the disruption of the cell wall and ultimately bacterial death.[7][8][9][10]

Isoniazid Mechanism of Action cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->activated_INH INH_NAD_adduct INH-NAD Adduct activated_INH->INH_NAD_adduct NADH NADH NADH->INH_NAD_adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_adduct->InhA Inhibition FAS_II Fatty Acid Synthase II System InhA->FAS_II mycolic_acid Mycolic Acid Synthesis FAS_II->mycolic_acid cell_wall Mycobacterial Cell Wall Disruption mycolic_acid->cell_wall Inhibition leads to MIC Determination Workflow cluster_workflow Broth Microdilution Method for MIC prep_compounds Prepare serial dilutions of compounds in 96-well plate inoculate Inoculate wells with bacterial suspension prep_compounds->inoculate prep_inoculum Prepare M. tuberculosis inoculum prep_inoculum->inoculate incubate Incubate plate at 37°C for 7-14 days inoculate->incubate add_indicator Add growth indicator (e.g., Resazurin) incubate->add_indicator reincubate Re-incubate for 24-48 hours add_indicator->reincubate read_results Read results: MIC is the lowest concentration with no color change reincubate->read_results

References

Safety Operating Guide

Navigating the Disposal of 3-Methylpyridine-4-carboxylic acid N-oxide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Methylpyridine-4-carboxylic acid N-oxide, a specialized laboratory chemical, is paramount for ensuring personnel safety and environmental protection. This guide provides a detailed, procedural framework for researchers, scientists, and drug development professionals to manage its disposal in compliance with standard safety protocols and regulatory requirements.

Hazard Profile and Safety Considerations

Summary of Hazard Data for Related Compounds:

CompoundKey HazardsReferences
2-Methylpyridine-4-carboxylic acid Causes skin irritation, serious eye irritation, may cause respiratory irritation.[1]
3-Methylpyridine (3-Picoline) Flammable liquid and vapor, toxic in contact with skin, harmful if swallowed or inhaled, causes severe skin burns and eye damage.[2][3][5]
Pyridine, 3-methyl-, 1-oxide Causes skin irritation, serious eye irritation, may cause respiratory irritation.[4]
4-methylpyridine Flammable liquid and vapor, harmful if swallowed or inhaled, toxic in contact with skin, causes skin irritation and serious eye irritation, may cause respiratory irritation.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential. The following steps provide a clear workflow for the safe management of this compound waste.

Step 1: Waste Identification and Classification

Before disposal, it is mandatory to classify the waste material. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[6]. This process involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification[6]. Given the hazards of similar compounds, it is prudent to handle this compound as hazardous waste unless determined otherwise by a qualified professional.

Step 2: Proper Waste Segregation and Storage
  • Do Not Mix: Do not mix this compound waste with other waste streams.

  • Original Containers: Whenever possible, leave the chemical in its original container. If this is not feasible, use a compatible, properly labeled, and sealed container.

  • Labeling: The container must be clearly labeled with the chemical name ("this compound") and any relevant hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The storage area should be secure and accessible only to authorized personnel. Keep the container tightly closed[1][2][4].

Step 3: Handling Spills and Contaminated Materials

In the event of a spill, ensure adequate ventilation and wear appropriate PPE[1].

  • Containment: For solid spills, sweep up and shovel the material into a suitable container for disposal[1][4]. Avoid generating dust[1][6].

  • Decontamination: Decontaminate the spill area according to your institution's established protocols.

  • Contaminated Materials: Any materials used for cleanup, such as absorbent pads or contaminated PPE, should be collected and disposed of as hazardous waste along with the chemical itself.

Step 4: Professional Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company[5].

  • Contact a Professional Service: Engage a certified waste disposal contractor to handle the collection, transportation, and final disposal of the chemical waste.

  • Provide Documentation: Furnish the disposal company with all necessary information, including the SDS of similar compounds if a specific one is unavailable.

  • Incineration: A common disposal method for similar chemicals is combustion in a chemical incinerator equipped with an afterburner and scrubber[5]. However, the final disposal method will be determined by the waste management company in accordance with regulations.

  • Environmental Precaution: Under no circumstances should this chemical be released into the environment or disposed of down the drain[1][5].

Disposal Workflow Diagram

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 3-Methylpyridine-4-carboxylic acid N-oxide for Disposal identify 1. Identify & Classify Waste (Consult local regulations) start->identify segregate 2. Segregate & Store Waste - Original, labeled container - Cool, dry, ventilated area identify->segregate spill Spill Occurs segregate->spill contact 3. Contact Licensed Waste Disposal Company segregate->contact cleanup Follow Spill Cleanup Protocol - Wear PPE - Contain & collect waste - Decontaminate area spill->cleanup Yes cleanup->segregate Collect waste for disposal documentation 4. Provide Waste Information (SDS, chemical name, quantity) contact->documentation collection 5. Schedule Waste Collection documentation->collection end End: Waste Properly Disposed collection->end

Caption: Disposal workflow for this compound.

This comprehensive approach ensures that the disposal of this compound is managed safely, efficiently, and in full compliance with all applicable regulations, thereby protecting laboratory personnel and the wider environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.